molecular formula C8H6N2OS2 B1665435 Acibenzolar CAS No. 126448-41-7

Acibenzolar

货号: B1665435
CAS 编号: 126448-41-7
分子量: 196.3 g/mol
InChI 键: UELITFHSCLAHKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Acibenzolar acid (CAS 35272-27-6), and its S-methyl ester derivative this compound-S-methyl (CAS 135158-54-2), are well-characterized plant activators used extensively in agricultural and plant pathology research. These compounds function by inducing Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense state in plants, mimicking the natural signaling role of salicylic acid . The primary mechanism of action is not direct antimicrobial activity, but the activation of the plant's own defense mechanisms, leading to the expression of Pathogenesis-Related (PR) proteins and other defense-related enzymes . This SAR pathway is dependent on key plant signaling molecules and receptors, including salicylic acid, N-hydroxypipecolic acid (NHP), and the NPR1 receptor . In research settings, this compound-S-methyl has demonstrated significant efficacy in reducing disease incidence caused by fungal, bacterial, and viral pathogens in various crops, including tomatoes, tobacco, and leafy vegetables . Field and greenhouse studies on tomatoes have shown that it can enhance host resistance against pathogens like Ralstonia solanacearum in moderately resistant cultivars and reduce viral infection in model plants like Arabidopsis thaliana . Its application has also been shown to increase the activities of defense-related enzymes such as chitinase, β-1,3-glucanase, and phenylalanine ammonia-lyase (PAL) . As a research tool, it is invaluable for studying plant immune signaling pathways, SAR induction, and for developing integrated pest management strategies. Please note that this product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for any form of human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2,3-benzothiadiazole-7-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS2/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHPACLZJDCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155187
Record name 1,2,3-Benzothiadiazole-7-carbothioic S-acid
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Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126448-41-7
Record name Acibenzolar
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URL https://commonchemistry.cas.org/detail?cas_rn=126448-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acibenzolar [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole-7-carbothioic S-acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIBENZOLAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR536JBP4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acibenzolar-S-methyl: A Technical Guide to its Mechanism of Action in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acibenzolar-S-methyl (ASM) is a pioneering plant defense activator that offers a unique mode of action distinct from traditional fungicides. It is not directly toxic to pathogens but instead mimics the natural plant defense hormone, salicylic acid (SA), to induce Systemic Acquired Resistance (SAR).[1][2][3][4] This systemic response enhances the plant's innate immunity, providing broad-spectrum and long-lasting protection against a variety of fungal, bacterial, and viral pathogens.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ASM's activity, detailed experimental protocols for its study, and a quantitative summary of its effects on plant gene expression.

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound-S-methyl functions as a synthetic analog of salicylic acid, a key signaling molecule in plant defense.[2][5] Its mechanism can be dissected into several key stages, from its conversion into an active form to the downstream activation of defense-related genes.

Pro-drug Activation and the Salicylic Acid Pathway

Upon application, ASM, a pro-pesticide, is absorbed and translocated throughout the plant.[2][6] Within the plant tissues, it is hydrolyzed by the enzyme methyl salicylate esterase into its biologically active form, 1,2,3-benzothiadiazole-7-carboxylic acid (this compound).[1][6][7] This active metabolite is a functional analog of salicylic acid and initiates the SAR signaling cascade.[2][6][7]

The NPR1-Dependent Signaling Cascade

The activation of SAR by this compound is primarily mediated through the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) signaling pathway.[6][7] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of this compound, mimicking SA, leads to a change in the cellular redox state, causing the monomerization of NPR1.[8] These NPR1 monomers then translocate to the nucleus where they interact with TGA transcription factors.[9][10] This interaction is crucial for the activation of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[8][11][12]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASM This compound-S-methyl This compound This compound (Active Form) ASM->this compound Hydrolysis NPR1_oligomer NPR1 (Oligomer) This compound->NPR1_oligomer Triggers NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nucl NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Translocation TGA TGA Transcription Factors NPR1_monomer_nucl->TGA Interacts with PR_Genes PR Genes TGA->PR_Genes Activates SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: this compound-S-methyl signaling pathway.

Quantitative Data on Plant Defense Activation

The application of this compound-S-methyl leads to significant changes in the expression of various defense-related genes. The following tables summarize the quantitative data from several studies, showcasing the upregulation of key SAR marker genes in different plant species.

Table 1: Fold Change in Defense Gene Expression in Arabidopsis thaliana after ASM Treatment

GeneTime Post-TreatmentFold Change vs. ControlReference
PR11 day~150[13]
SID21 day~8[13]
ALD11 day~25[13]
PR12 days~80[13]
ALD12 days~15[13]

Table 2: Fold Change in Defense Gene Expression in Kiwifruit (Actinidia chinensis) after ASM Treatment

GeneTime Post-TreatmentFold Change vs. Copper ControlReference
PR11 day2.5 - 10[14]
PR21 day2 - 5[14]
PR51 day2 - 8[14]
WRKY701 day2 - 6[14]
PR17 days3 - 12[14]
PR27 days2 - 6[14]
PR57 days2 - 9[14]

Table 3: Relative Expression of Defense Genes in Japanese Radish (Raphanus sativus) 4 hours after ASM Treatment

GeneRelative Expression (Normalized to Control)Reference
PR1~35[5]
PR2~12[5]
PR3~8[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-S-methyl's mechanism of action.

Quantification of Systemic Acquired Resistance (SAR)

This protocol is adapted from established methods for inducing and quantifying SAR in the model plant Arabidopsis thaliana.[7][15][16][17]

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) for 4-5 weeks.

  • Primary Inoculation (SAR Induction): Infiltrate three lower leaves of each plant with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene) at a low concentration (e.g., OD600 = 0.001) or a mock solution (e.g., 10 mM MgCl2).

  • ASM Application: For chemical induction, spray plants with a solution of this compound-S-methyl (e.g., 100 µM in water with a surfactant) or a mock solution.

  • Challenge Inoculation: After 2-3 days, infiltrate three upper, systemic leaves with a virulent strain of the same pathogen (e.g., P. syringae pv. tomato DC3000) at a low concentration (e.g., OD600 = 0.001).

  • Quantification of Pathogen Growth: After 3-4 days post-challenge, harvest the systemic leaves, homogenize the tissue in 10 mM MgCl2, and determine the bacterial population by plating serial dilutions on appropriate growth media (e.g., King's B agar with appropriate antibiotics). A significant reduction in bacterial growth in the systemic leaves of induced plants compared to mock-treated plants indicates the induction of SAR.

start Start: 4-5 week old Arabidopsis plants primary_inoc Primary Inoculation (Lower Leaves) start->primary_inoc asm_app ASM Application (or Mock) primary_inoc->asm_app wait1 Incubate 2-3 days asm_app->wait1 challenge_inoc Challenge Inoculation (Upper, Systemic Leaves) wait1->challenge_inoc wait2 Incubate 3-4 days challenge_inoc->wait2 harvest Harvest Systemic Leaves wait2->harvest homogenize Homogenize Tissue harvest->homogenize plate Serial Dilution and Plating homogenize->plate quantify Quantify Bacterial Colonies plate->quantify end End: Determine SAR Level quantify->end

Caption: Experimental workflow for SAR quantification.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of defense-related genes following ASM treatment.

  • Plant Treatment and Sample Collection: Treat plants with ASM or a mock solution as described in the SAR protocol. Harvest leaf tissue at various time points after treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a suitable RNA extraction kit or a standard protocol (e.g., Trizol-based method).

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target defense genes (e.g., PR1, PR2, SID2), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Western Blot Analysis of PR-1 Protein Expression

This protocol describes the detection of the key SAR marker protein, PR-1.[7]

  • Sample Collection and Protein Extraction: Harvest plant tissue at various time points after treatment with ASM or a mock solution. Freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electroblotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the PR-1 protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponds to the level of PR-1 protein expression.

Conclusion

This compound-S-methyl represents a significant advancement in crop protection, leveraging the plant's own defense mechanisms to combat disease. Its mode of action, centered on the induction of Systemic Acquired Resistance through the salicylic acid and NPR1-dependent signaling pathway, provides a durable and broad-spectrum defense. The quantitative data clearly demonstrate the potent upregulation of defense-related genes following ASM application. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further elucidate the intricacies of plant immunity and develop novel strategies for sustainable agriculture.

References

An In-depth Technical Guide to Acibenzolar: Mechanism of Action in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar, commonly known as this compound-S-methyl (ASM) or Benzothiadiazole (BTH), is a synthetic chemical compound that functions as a plant activator. Unlike traditional fungicides and bactericides that exhibit direct toxicity to pathogens, this compound operates by inducing the plant's own innate defense mechanisms. It is a functional analog of the natural plant hormone salicylic acid (SA), a key regulator of plant defenses. This unique mode of action, which triggers a state of heightened resistance known as Systemic Acquired Resistance (SAR), makes this compound a valuable tool in integrated pest management (IPM) programs, offering a strategy to protect crops against a broad spectrum of fungal, bacterial, and viral pathogens while mitigating the risk of pathogen resistance development.

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's efficacy is rooted in its ability to prime the plant's immune system. The process is not curative but preventative, preparing the plant to respond more rapidly and robustly to subsequent pathogen attacks.

2.1 Conversion to the Active Form this compound-S-methyl is a propesticide, meaning it is applied in an inactive form and converted to its biologically active metabolite within the plant. This hydrolysis reaction, catalyzed by enzymes such as methyl salicylate esterase or Salicylic Acid Binding Protein 2 (SABP2), cleaves the S-methyl group to form benzo(1,2,3)thiadiazole-7-carboxylic acid, the active compound referred to as this compound.

2.2 The SAR Signaling Cascade The active this compound molecule mimics endogenous salicylic acid, initiating the SAR signal transduction pathway. This cascade involves several key steps:

  • NPR1 Activation : The this compound molecule, functioning like SA, activates the key regulatory protein, Nonexpressor of Pathogenesis-Related genes 1 (NPR1).

  • Gene Expression : Activated NPR1 translocates to the nucleus, where it induces the expression of a wide array of defense-related genes, notably the Pathogenesis-Related (PR) genes. This leads to the accumulation of PR proteins such as PR-1, PR-2, PR-3, and PR-5, which have antimicrobial properties.

  • Enzyme Production : The SAR response includes the heightened production of other defense-related enzymes, such as peroxidases and β-1,3-glucanases, which can reinforce cell walls and degrade pathogen structures.

  • Reactive Oxygen Species (ROS) : this compound treatment leads to the production of Reactive Oxygen Species (ROS), like hydrogen peroxide (H₂O₂), which act as secondary messengers in the defense signaling network and can contribute to localized cell death (hypersensitive response) to wall off pathogens.

  • Stomatal Defense : A crucial outcome of this pathway is the induction of stomatal closure, which serves as a physical barrier to prevent the entry of foliar bacterial pathogens.

The overall process begins with local activation at the site of application, followed by the translocation of a mobile signal throughout the plant, leading to the establishment of a long-lasting, broad-spectrum resistance in systemic, untreated tissues.

SAR_Pathway This compound-Induced SAR Signaling Pathway cluster_plant Plant System cluster_cell Plant Cell cluster_nucleus Nucleus ASM This compound-S-Methyl (ASM - Propesticide) Enzyme Methyl Salicylate Esterase / SABP2 ASM->Enzyme Enters Cell AA This compound (Active Form) Enzyme->AA Hydrolysis NPR1 NPR1 (Inactive) AA->NPR1 Activation ROS Reactive Oxygen Species (ROS) AA->ROS Induction NPR1_A NPR1 (Active) NPR1->NPR1_A PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) NPR1_A->PR_Genes Translocation PR_Proteins PR Proteins & Defense Enzymes PR_Genes->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Stomata Stomatal Closure ROS->Stomata Signal for ROS->SAR Stomata->SAR Viral_Assay_Workflow Experimental Workflow: Viral Lesion Assay A 1. Plant Propagation (Tobacco Seedlings) B 2. Treatment Application A->B C1 Group A: This compound-S-Methyl B->C1 C2 Group B: Control (Water) B->C2 D 3. Time Interval Incubation (e.g., 3, 6, 9 days) C1->D C2->D E 4. Pathogen Inoculation (e.g., TMV) D->E F 5. Post-Inoculation Incubation (e.g., 7 days) E->F G 6. Data Collection (Count Necrotic Lesions) F->G H 7. Statistical Analysis (% Reduction vs. Control) G->H Metabolism_Pathway Metabolic Pathway of this compound-S-Methyl ASM This compound-S-Methyl (Parent Compound) Hydrolysis Hydrolysis (- S-Methyl) ASM->Hydrolysis Acid This compound (Active Acid Metabolite) Hydrolysis->Acid Conjugation Conjugation Acid->Conjugation Oxidation Oxidation Acid->Oxidation Sugar Sugar Conjugates Conjugation->Sugar Hydrox Hydroxylated Metabolites Oxidation->Hydrox

Acibenzolar: A Technical Guide to Systemic Acquired Resistance Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR).[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens but rather primes the plant's innate immune system, leading to broad-spectrum and durable resistance against a variety of microbial threats.[3][4] This guide provides an in-depth technical overview of ASM's mechanism of action, the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Priming the Plant's Defenses

This compound-S-methyl acts as a propesticide; within the plant, it is hydrolyzed by methyl salicylate esterase into its active carboxylic acid metabolite, this compound.[2][3] This active form mimics salicylic acid, the central signaling molecule in SAR. The activation of SAR by ASM leads to a state of heightened defensive capacity in tissues distant from the initial point of application.[1] This systemic response is characterized by the transcriptional reprogramming of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[5][6]

The core of the SAR signaling pathway is dependent on the master regulator, NON-EXPRESSER OF PR GENES1 (NPR1).[5][7] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. Upon induction by SA or its analogs like this compound, cellular redox changes lead to the monomerization of NPR1.[8] These active monomers translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large suite of defense genes, including PR1, PR2, and PR5.[5][9] This induction primes the plant to respond more rapidly and robustly to subsequent pathogen attacks.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the this compound-induced SAR signaling cascade.

SAR_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASM This compound-S-methyl (ASM) This compound This compound (Active Form) ASM->this compound Hydrolysis NPR1_oligomer NPR1 (Oligomer) This compound->NPR1_oligomer Induces Redox Change NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer Monomerization NPR1_nuc NPR1 NPR1_monomer->NPR1_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_nuc->TGA PR_Genes PR Gene Expression (e.g., PR1, PR2, PR5) TGA->PR_Genes Activates Transcription

Caption: this compound-induced SAR signaling pathway.

Quantitative Efficacy of this compound-S-Methyl

Numerous studies have quantified the protective effects of ASM against a range of plant pathogens. The data consistently demonstrate a significant reduction in disease severity and pathogen proliferation.

Table 1: Reduction in Disease Severity Following ASM Treatment
Plant SpeciesPathogenDiseaseASM Application RateDisease Reduction (%)Reference
TobaccoTomato spotted wilt virus (TSWV)Tomato Spotted Wilt1.0-2.0 g a.i./7,000 plantsSignificant reduction in local and systemic infection[6]
Japanese RadishPseudomonas cannabina pv. alisalensisBacterial BlightDip-treatmentSignificant suppression of lesion formation[2]
AppleVenturia inaequalisApple ScabFoliar Spray85-100% (in combination with QTLs)[4][10]
AppleErwinia amylovoraFire BlightFoliar Spray85-100% (in combination with QTLs)[4][10]
TomatoXanthomonas spp.Bacterial Spot75-200 µM (weekly)Significant disease control[11]
PearVenturia nashicolaPear Scab50 mg a.i./L73.3 - 93.1%[12]
Table 2: Induction of Pathogenesis-Related (PR) Gene Expression by ASM
Plant SpeciesGene(s)Fold Increase (vs. Control)Time Post-TreatmentReference
Kiwifruit ('Zesy002')DMR6, NIMIN2, WRKY703 to 6-fold1 Day[13]
Kiwifruit ('Zesy002')BAD25-fold1 Day[13]
Kiwifruit ('Zesy002')PR1, PR53-fold7 Days[13]
PearPR1, PR2, PR3, PR5, PR8Strongly upregulated48 Hours[14]
TomatoPR1Upregulated7 Days[15]

Experimental Protocols

Reliable evaluation of SAR inducers like ASM requires standardized and reproducible experimental designs.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the efficacy of ASM.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Inoculation cluster_analysis Phase 3: Data Collection & Analysis A Plant Propagation (e.g., Arabidopsis, Tobacco) Grow to 4-6 leaf stage C ASM Application (Foliar spray or soil drench) Control group: Water/Mock A->C B Pathogen Culture (e.g., P. syringae) Grow to log phase E Pathogen Inoculation (Pressure infiltration or spray) Apply to systemic leaves B->E D Incubation Period (e.g., 2-3 days) Allows for SAR induction C->D D->E H Gene Expression Analysis (RNA extraction, qRT-PCR for PR genes) Sample at various time points D->H F Disease Severity Scoring (e.g., % leaf area with symptoms) 3-5 days post-inoculation E->F G Pathogen Titer Quantification (Tissue maceration & dilution plating) E->G I Statistical Analysis (e.g., ANOVA, t-test) F->I G->I H->I

Caption: General experimental workflow for ASM efficacy testing.
Protocol 1: ASM Application and Pathogen Challenge in Arabidopsis thaliana

This protocol is adapted from standard SAR bioassays.[16]

  • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) plants in a controlled environment chamber (22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • ASM Treatment: Prepare a solution of this compound-S-methyl (e.g., 100 µM in water with 0.02% Silwet L-77). Apply as a foliar spray to runoff on three lower leaves (primary treatment). For the control group, apply a mock solution (water with 0.02% Silwet L-77).

  • SAR Induction Period: Return plants to the growth chamber for 48-72 hours to allow for the establishment of SAR.[16]

  • Pathogen Preparation: Culture a virulent pathogen, such as Pseudomonas syringae pv. tomato DC3000, on King's B agar. Resuspend bacterial colonies in 10 mM MgCl₂ to an optical density (OD₆₀₀) of 0.001 (approx. 5 x 10⁵ cfu/mL).[16]

  • Pathogen Challenge: Using a needleless 1 mL syringe, pressure-infiltrate the bacterial suspension into the abaxial side of two upper, systemic (non-ASM-treated) leaves.[16]

  • Incubation: Keep plants under high humidity for 3 days to allow for disease development.

Protocol 2: Quantification of Disease Severity and Pathogen Load
  • Disease Severity Assessment:

    • Visually score the percentage of leaf area exhibiting disease symptoms (e.g., chlorosis, necrosis) at 3-5 days post-inoculation.[17]

    • Alternatively, use digital image analysis software (e.g., ImageJ) to quantify the symptomatic area for higher precision.[17] The disease severity can be calculated as: (Infected Area / Total Leaf Area) x 100.

  • Pathogen Load Quantification:

    • At 3 days post-inoculation, excise a leaf disc of a known area (e.g., 1 cm²) from the center of the inoculated leaf.

    • Surface-sterilize the disc with 70% ethanol for 30 seconds and rinse with sterile water.

    • Homogenize the disc in 1 mL of 10 mM MgCl₂ using a sterile pestle or bead beater.

    • Create a serial dilution series (10⁻¹, 10⁻², 10⁻³, etc.) of the homogenate.

    • Plate 100 µL of each dilution onto appropriate selective media (e.g., King's B with rifampicin for P. syringae DC3000).

    • Incubate plates at 28°C for 2 days and count the number of colony-forming units (CFUs). Calculate the CFUs per cm² of leaf tissue.[18]

Protocol 3: Analysis of PR Gene Expression via qRT-PCR
  • Sample Collection: At various time points after ASM treatment (e.g., 0, 24, 48, 72 hours), collect systemic leaf tissue from both treated and control plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C.[19]

  • RNA Extraction: Extract total RNA from ~100 mg of leaf tissue using a commercial plant RNA extraction kit or a Trizol-based method.

  • Quality Control: Assess RNA quality and quantity. Ensure an A260/A280 ratio of ~2.0 and an A260/A230 ratio > 2.0. Check RNA integrity via gel electrophoresis or a bioanalyzer.[19]

  • DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.[19]

  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[20]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for a target PR gene (e.g., PR1) and a stably expressed reference gene (e.g., Actin or Ubiquitin).[21][22]

    • Perform the qPCR reaction in a real-time PCR cycler.[23][24]

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

This compound-S-methyl is a well-characterized and effective inducer of Systemic Acquired Resistance. Its mode of action, centered on the activation of the plant's own NPR1-dependent defense signaling pathway, offers a durable and broad-spectrum alternative to conventional, direct-acting pesticides. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals seeking to investigate, develop, and utilize SAR-based strategies for plant disease management. The low risk of pathogen resistance development makes ASM a valuable tool in integrated pest management programs.[3]

References

The role of salicylic acid pathway in Acibenzolar response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Salicylic Acid Pathway in Acibenzolar Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-S-methyl (ASM), commercially known as Actigard®, is a synthetic plant activator that provides protection against a broad spectrum of pathogens.[1][2][3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[5][6] Instead, it functions as a functional analog of the plant hormone salicylic acid (SA), triggering the plant's own defense mechanisms.[2][5][6][7] This induced state of defense is known as Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity that prepares the entire plant to resist subsequent infections.[1][5][7][8] The activation of the salicylic acid signaling pathway is central to the mechanism of action of ASM, leading to the expression of defense-related genes and the accumulation of antimicrobial proteins.[2][3][6] This guide provides a detailed examination of the molecular interactions between ASM and the SA pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

The Salicylic Acid Biosynthesis and Signaling Pathway

Salicylic acid is a key signaling molecule in plant defense, particularly against biotrophic and semi-biotrophic pathogens.[9][10][11] Its synthesis and signaling are tightly regulated processes critical for activating both local and systemic defense responses.

Biosynthesis Plants primarily synthesize SA via two distinct metabolic routes:

  • The Isochorismate (ICS) Pathway: This is the major pathway for SA production during a defense response in model plants like Arabidopsis thaliana.[12][13] The process begins with chorismate, a product of the shikimate pathway, which is converted to isochorismate by Isochorismate Synthase (ICS). Subsequent enzymatic steps convert isochorismate to SA.[12][13] The gene SID2 (SALICYLIC ACID INDUCTION DEFICIENT 2), which encodes an ICS enzyme, is crucial for this process.[1][12]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway, while contributing to SA pools, is often considered secondary for defense-related SA synthesis in some species.[11][13] It starts with the deamination of phenylalanine by PAL to produce cinnamic acid, which then undergoes a series of modifications to yield SA.[13]

Signaling Cascade Once SA levels rise in response to a pathogen or elicitor, a well-defined signaling cascade is initiated to activate downstream defense genes:

  • SA Perception: The protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and its paralogs are now recognized as key SA receptors.[14] In the absence of a defense signal, NPR1 exists in the cytoplasm as an oligomer held together by disulfide bonds.

  • NPR1 Activation and Nuclear Translocation: The accumulation of SA triggers a change in the cellular redox state, leading to the reduction of the NPR1 oligomer into active monomers.[15] These monomers then translocate into the nucleus.[15]

  • Transcriptional Reprogramming: Inside the nucleus, NPR1 monomers interact with TGA transcription factors.[14][16] This interaction is crucial for activating the expression of a large battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[15][16][17] The NPR1-TGA complex binds to specific DNA sequences, such as the as-1 element, found in the promoters of these target genes.[14][16]

  • Induction of Systemic Acquired Resistance (SAR): The expression of PR genes leads to the accumulation of PR proteins (e.g., PR-1, PR-2, PR-5), some of which possess direct antimicrobial activities.[8][18] This large-scale transcriptional reprogramming establishes a long-lasting, plant-wide state of SAR.[1][15]

This compound-S-Methyl (ASM) Mechanism of Action

ASM leverages the plant's endogenous SA signaling pathway to induce a state of heightened defense.

Activation of the SA Pathway ASM is a pro-pesticide; it is metabolized within the plant to its active form, benzo(1,2,3)thiadiazole-7-carboxylic acid (this compound).[3][6] This active metabolite is a structural and functional mimic of salicylic acid. It effectively bypasses the need for SA biosynthesis and directly activates the signaling cascade downstream.

The key steps are:

  • Mimicking SA: this compound activates the SA signaling pathway, leading to the monomerization and nuclear translocation of NPR1.[3]

  • NPR1-Dependence: The action of ASM is critically dependent on NPR1. In npr1 mutant plants, ASM fails to induce PR gene expression or confer disease resistance, confirming that NPR1 is an essential component of the ASM response pathway.[1][15][19]

  • Gene Expression: Treatment with ASM leads to a significant upregulation of SAR-related genes, including PR1, PR2, PR5, and genes involved in the biosynthesis of other defense signals like SID2 (involved in SA synthesis) and ALD1 (involved in N-hydroxypipecolic acid synthesis, another key SAR signal).[1][2][3] This indicates that ASM not only activates the existing signaling components but also primes the plant for a more robust future response.

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ASM Mechanism of Action ASM This compound-S-Methyl (ASM) (Applied to plant) Metabolism Plant Metabolism (e.g., Methyl Salicylate Esterase) ASM->Metabolism Enters Plant This compound This compound (Active Metabolite) Metabolism->this compound Hydrolysis SA_Signal SA Signaling Pathway (Mimics Salicylic Acid) This compound->SA_Signal Activates NPR1_Oligomer Cytoplasmic NPR1 (Oligomer) SA_Signal->NPR1_Oligomer Induces Redox Change NPR1_Monomer Nuclear NPR1 (Monomer) NPR1_Oligomer->NPR1_Monomer Reduction & Nuclear Translocation TGA TGA Transcription Factors NPR1_Monomer->TGA Interacts with PR_Genes PR Gene Promoters TGA->PR_Genes Binds to PR_Proteins Pathogenesis-Related (PR) Proteins PR_Genes->PR_Proteins Induces Expression SAR Systemic Acquired Resistance (SAR) (Broad-Spectrum Disease Resistance) PR_Proteins->SAR Leads to

Caption: Mechanism of this compound-S-Methyl (ASM) action.

Data Presentation

The efficacy of ASM in activating the SA pathway is demonstrated by significant changes in gene expression and enhanced disease resistance across various plant species.

Table 1: Effect of this compound-S-Methyl (ASM) on Defense-Related Gene Expression

Plant SpeciesGeneFold Increase (vs. Control)Time Post-TreatmentReference
Arabidopsis thalianaPR1Significantly Increased1 day[1]
SID2Significantly Increased1 day[1]
ALD1Significantly Increased1 day[1]
Kiwifruit ('Zesy002')DMR63-6 fold1 day[2]
NIMIN23-6 fold1 day[2]
WRKY703-6 fold1 day[2]
BAD~25 fold1 day[2]
PR1~3 fold7 days[2]
PR5~3 fold7 days[2]
Japanese RadishPR1Induced4 hours[3]
PR2Induced4 hours[3]
PR3Induced4 hours[3]
TomatoPR1Up-regulated0 dpi (pre-infection)[20]
Arabidopsis thalianaAtICS1Up-regulated0 dpi (pre-infection)[20]

Table 2: Efficacy of this compound-S-Methyl (ASM) in Inducing Disease Resistance

Plant SpeciesPathogenEfficacy MeasurementResultReference
Tobacco (Burley)Tobacco Mosaic Virus (TMV)Reduction in local lesion numbersSAR induced by 3 days post-treatment[21]
Tobacco (Flue-cured)Tobacco Mosaic Virus (TMV)Reduction in local lesion numbersSAR induced by 6 days post-treatment[21]
Tobacco (Oriental)Tobacco Mosaic Virus (TMV)Reduction in local lesion numbersSAR induced by 9 days post-treatment[21]
Arabidopsis thalianaPlantago asiatica mosaic virus (PlAMV)Suppression of viral infection in distal leavesSuppression observed at 1 day post-treatment[1]
Japanese RadishPseudomonas cannabina pv. alisalensis (Pcal)Suppression of lesion formation and bacterial multiplicationEffective disease control observed at 4 hours post-treatment[4]

Experimental Protocols

The following protocols are representative of the methods used to generate the data supporting the role of the SA pathway in the ASM response.

Protocol 1: Quantification of Salicylic Acid by HPLC

This protocol describes the extraction and measurement of free and total SA from plant tissue.

1. Sample Preparation: a. Freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Transfer the powder to a microcentrifuge tube and record the weight. c. Add an appropriate volume of extraction solvent (e.g., 90% methanol) and an internal standard (e.g., o-anisic acid).[22] d. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Collect the supernatant. Re-extract the pellet with a second solvent (e.g., 100% methanol) and combine the supernatants.

2. Sample Fractionation: a. Evaporate the methanol from the supernatant under vacuum. b. Resuspend the aqueous residue in a buffer (e.g., 5% trichloroacetic acid). c. Partition the sample by adding an equal volume of an ethyl acetate/cyclopentane mixture. This organic phase will contain free SA.[23] d. The remaining aqueous phase contains glucosylated SA (SAG).

3. Hydrolysis of SA-Glucosides (for Total SA): a. To the aqueous phase from step 2d, add β-glucosidase enzyme and incubate at 37°C for 90 minutes to release free SA from its conjugated forms.[23] b. Stop the reaction and re-extract the now-free SA using the ethyl acetate/cyclopentane mixture as in step 2c.

4. HPLC Analysis: a. Dry the organic phases containing free SA (from step 2c) and hydrolyzed SA (from step 3b) in a vacuum concentrator. b. Resuspend the dried residue in the mobile phase (e.g., acetonitrile/water mixture).[24][25] c. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector. d. Quantify SA concentration by comparing peak areas to a standard curve generated with known concentrations of SA.[22]

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SA Quantification Workflow Start Plant Tissue Collection (100-200 mg) Grind Grind in Liquid N2 Start->Grind Extract Methanol Extraction (with Internal Standard) Grind->Extract Partition Phase Partitioning (Ethyl Acetate/Cyclopentane) Extract->Partition OrganicPhase Organic Phase (Contains Free SA) Partition->OrganicPhase Separates AqueousPhase Aqueous Phase (Contains SAG) Partition->AqueousPhase Separates DrySamples Dry Samples (Vacuum Concentrator) OrganicPhase->DrySamples Hydrolysis Enzymatic Hydrolysis (β-glucosidase) AqueousPhase->Hydrolysis ReExtract Re-extract SA Hydrolysis->ReExtract ReExtract->DrySamples HPLC HPLC Analysis (Fluorescence Detection) DrySamples->HPLC

Caption: Experimental workflow for Salicylic Acid (SA) quantification.

Protocol 2: Gene Expression Analysis by Northern Blot

This protocol details a classic method for analyzing the expression levels of specific RNA transcripts.

1. RNA Extraction: a. Homogenize frozen plant tissue in a suitable extraction buffer (e.g., containing TRIzol reagent). b. Perform phase separation using chloroform and centrifuge to separate the aqueous (RNA-containing) phase. c. Precipitate the RNA from the aqueous phase using isopropanol. d. Wash the RNA pellet with 70-75% ethanol, air-dry, and resuspend in RNase-free water.[26] e. Determine RNA concentration and purity using a spectrophotometer.

2. Gel Electrophoresis: a. Prepare a denaturing formaldehyde-agarose gel (e.g., 1.0-1.3% agarose).[26][27] b. Denature 10-30 µg of total RNA per sample by heating at 65°C for 10-15 minutes in a loading buffer containing formamide and formaldehyde.[27][28] c. Immediately cool the samples on ice and load them onto the gel. d. Run the gel in 1x MOPS buffer until the dye front has migrated sufficiently.[27][28]

3. Blotting (RNA Transfer): a. Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight using a high-salt buffer like 20x SSC.[26][29] b. After transfer, fix the RNA to the membrane by UV-crosslinking.[26][29]

4. Hybridization: a. Pre-hybridize the membrane in a hybridization solution (e.g., PerfectHyb, DIG Easy Hyb) at the appropriate temperature (e.g., 68°C) for at least 30 minutes.[26][29] b. Prepare a gene-specific probe (DNA or RNA) labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) tag. c. Denature the probe and add it to the pre-hybridization solution. d. Hybridize the probe to the membrane overnight with gentle agitation.[26][27]

5. Washing and Detection: a. Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration, increasing temperature) to remove non-specifically bound probe.[26][29] b. Detect the probe signal. For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use an antibody-based chemiluminescent detection method.[29]

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Gene Expression Workflow Start Plant Treatment (e.g., ASM or Control) Harvest Harvest Tissue (at specific time points) Start->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synth cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synth Input for qRT_PCR qRT-PCR Analysis qPCR Real-Time PCR (with gene-specific primers) cDNA_Synth->qPCR Template for Data_Analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis using qRT-PCR.

Protocol 3: Analysis of Pathogenesis-Related (PR) Proteins

This protocol provides a general workflow for identifying proteins that accumulate after ASM treatment.

1. Protein Extraction: a. Grind ASM-treated and control plant tissues in liquid nitrogen. b. Homogenize the powder in a protein extraction buffer suitable for 2D electrophoresis, containing detergents, reducing agents, and protease inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant containing the total soluble proteins. d. Determine protein concentration using a standard assay (e.g., Bradford assay).

2. Two-Dimensional (2D) Gel Electrophoresis: a. First Dimension (Isoelectric Focusing - IEF): Separate proteins based on their isoelectric point (pI). Load the protein sample onto an IEF strip with an immobilized pH gradient and run until proteins have migrated to their pI. b. Second Dimension (SDS-PAGE): Separate the proteins from the IEF strip based on their molecular weight. Place the equilibrated strip onto a standard SDS-PAGE gel and run the electrophoresis.[30]

3. Protein Visualization and Analysis: a. Stain the 2D gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots. b. Scan the gels and use image analysis software to compare the protein profiles of ASM-treated and control samples. Identify spots that are newly induced or significantly up-regulated by ASM.

4. Protein Identification by Mass Spectrometry: a. Excise the protein spots of interest from the gel. b. Perform in-gel digestion of the protein using a protease like trypsin. c. Extract the resulting peptides from the gel matrix. d. Analyze the peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[31][32] e. Use the peptide mass fingerprint or fragmentation data to search a protein database and identify the protein.[18][33]

Conclusion

This compound-S-methyl is a powerful tool in modern agriculture that functions by co-opting the plant's native salicylic acid defense pathway. Its mechanism of action hinges on its conversion to an active metabolite that mimics SA, thereby activating the key regulatory protein NPR1. This activation triggers a massive transcriptional reprogramming, leading to the expression of Pathogenesis-Related genes and the establishment of Systemic Acquired Resistance. The dependence of ASM on a functional NPR1 protein unequivocally places the SA signaling cascade at the core of its protective effect. Understanding these intricate molecular details is crucial for optimizing the use of plant activators, developing novel disease control strategies, and breeding crops with enhanced, durable resistance to a wide array of pathogens.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid (SA), is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species.[1][2] SAR is a long-lasting, broad-spectrum defense mechanism that protects plants against subsequent infections by various pathogens, including fungi, bacteria, and viruses.[2][3] A key molecular manifestation of SAR is the accumulation of a diverse group of proteins known as pathogenesis-related (PR) proteins.[4][5] This technical guide provides an in-depth analysis of the mechanism by which ASM stimulates the expression of PR proteins, presents quantitative data from various studies, outlines key experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism: The Salicylic Acid Signaling Pathway

This compound-S-methyl itself is not the active molecule. Upon application, it is absorbed by the plant and metabolized by the enzyme Salicylic Acid-Binding Protein 2 (SABP2) into its active form, this compound.[2][6] This active compound then triggers the salicylic acid (SA) signaling pathway downstream of SA itself.[2] This activation leads to the nuclear translocation of the master regulator, Nonexpressor of Pathogenesis-Related protein 1 (NPR1). In the nucleus, NPR1 interacts with transcription factors to initiate the expression of a battery of defense-related genes, most notably the genes encoding for PR proteins.[6][7]

Acibenzolar_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus ASM This compound-S-Methyl (ASM) SABP2 SABP2 ASM->SABP2 Metabolized by This compound This compound (Active Form) SABP2->this compound NPR1_inactive NPR1 (inactive) (Cytoplasm) This compound->NPR1_inactive Activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active Translocates to Nucleus TFs Transcription Factors (e.g., TGA) NPR1_active->TFs Interacts with PR_Genes PR Gene Promoters TFs->PR_Genes Binds to PR_Gene_Expression PR Gene Expression PR_Genes->PR_Gene_Expression PR_Proteins Pathogenesis-Related (PR) Proteins PR_Gene_Expression->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Caption: this compound signaling pathway leading to PR protein expression.

Quantitative Analysis of PR Protein Induction

ASM treatment has been shown to significantly upregulate the expression of various PR protein genes across different plant species. The magnitude and timing of this induction can vary depending on the plant, the specific PR protein, and the experimental conditions.

Plant SpeciesPR Protein(s)ASM TreatmentFold Induction / Activity IncreaseReference
Apple (Malus domestica)PR-1, PR-8Seedlings treated10-fold increase in RNA levels[4][8]
PR-2Seedlings treated100-fold increase in RNA levels[4][8]
PR-10Leaves treatedStrong induction of APa subclass transcripts[9]
Pear (Pyrus communis)PR-1, PR-2, PR-3, PR-5, PR-8Potted plants, 48h post-treatmentStrong upregulation of gene expression[10]
Japanese Radish (Raphanus sativus)PR-1, PR-2, PR-34h post-treatmentSignificant induction of gene expression[11][12]
Pepper (Capsicum annuum)Chitinase (PR-3), β-1,3-glucanase (PR-2)Seedlings treatedSignificant increase in enzyme activities[5][13]
Arabidopsis thaliana PR-1, SID2, ALD11 day post-treatmentSignificant increase in gene expression[7]
Tomato (Solanum lycopersicum)PR-1Dose-dependent treatmentInduction of PR-1 protein production[14]

Key Functions of Induced PR Proteins

The PR proteins induced by ASM belong to several families, each with distinct antimicrobial or defense-signaling functions.

  • PR-1: Function is not fully elucidated, but it is a robust marker for SAR and is believed to have antifungal properties.[14]

  • PR-2 (β-1,3-glucanases): These enzymes degrade β-1,3-glucans, which are major structural components of the cell walls of many fungal pathogens.[5][10]

  • PR-3 and PR-8 (Chitinases): These enzymes break down chitin, another critical component of fungal cell walls and the exoskeletons of some insect pests.[5][10]

  • PR-5 (Thaumatin-like proteins): These proteins can permeabilize fungal membranes, leading to the leakage of cellular contents and pathogen death.[10]

Experimental Methodologies

The following sections describe generalized protocols for studying the effect of ASM on PR protein expression. These methods may require optimization for specific plant species and experimental setups.

Experimental_Workflow cluster_analysis Molecular Analysis cluster_rna Gene Expression cluster_protein Protein Level start Plant Acclimatization treatment ASM Application (Foliar spray or soil drench) start->treatment sampling Tissue Sampling (Time-course: 0, 24, 48, 72h) treatment->sampling flash_freeze Flash Freeze in Liquid N2 & Store at -80°C sampling->flash_freeze extraction RNA / Protein Extraction flash_freeze->extraction cdna cDNA Synthesis extraction->cdna sds SDS-PAGE extraction->sds qpcr qRT-PCR Analysis (PR-1, PR-2, PR-5 genes) cdna->qpcr data_analysis Data Analysis (Relative quantification, band densitometry) qpcr->data_analysis western Immunoblotting (Anti-PR1 antibody) sds->western western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying ASM-induced PR gene expression.
Plant Treatment and Sample Collection

  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato, apple seedlings) in a controlled environment (e.g., 22-25°C, 16h light/8h dark cycle) to a suitable developmental stage (e.g., 4-6 true leaves).

  • ASM Application: Prepare a solution of this compound-S-methyl (e.g., Actigard® 50WG) in water with a surfactant (e.g., 0.01% Tween-20). Apply as a foliar spray until runoff or as a soil drench. Use a water/surfactant solution for control plants.

  • Tissue Harvesting: At specified time points post-treatment (e.g., 0, 24, 48, 72, 96 hours), collect leaf tissue from both treated and systemic (untreated) leaves.

  • Sample Preservation: Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until further processing to prevent degradation of RNA and proteins.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Grind frozen leaf tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript™ III) and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a suitable master mix (e.g., SYBR Green), cDNA template, and gene-specific primers for target PR genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin, Ubiquitin).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.

Protein Level Analysis (Immunoblotting)
  • Protein Extraction: Homogenize frozen plant tissue powder in a suitable extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors).[15][16] Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total soluble proteins.[17]

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting (Western Blot): Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the PR protein of interest (e.g., anti-PR1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot. Analyze band intensity using densitometry software to quantify relative protein levels.

Conclusion

This compound-S-methyl is a well-established inducer of Systemic Acquired Resistance, acting through the salicylic acid signaling pathway to trigger a robust defense response in plants. A central component of this response is the significant and rapid upregulation of pathogenesis-related (PR) protein expression. Quantitative studies in various crops have consistently demonstrated ASM's ability to induce high levels of PR-1, PR-2, PR-3, PR-5, and other defense-related proteins.[4][10][11] Understanding the molecular mechanisms and possessing the experimental tools to quantify this induction are critical for researchers developing novel plant protection strategies and for scientists exploring the intricate network of plant immunity. The methodologies and data presented in this guide serve as a comprehensive resource for professionals in this field.

References

An In-depth Technical Guide to Acibenzolar: Chemical Structure and Properties for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl is a cornerstone in the study of plant defense mechanisms, operating not as a direct fungicide but as a potent activator of the plant's innate immune system.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols utilized to investigate its mode of action. A key focus is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum and durable form of plant immunity.[3] This document is intended to serve as a valuable resource for researchers in agrochemistry, plant biology, and the development of novel crop protection strategies.

Chemical Structure and Identification

This compound-S-methyl, scientifically known as S-methyl 1,2,3-benzothiadiazole-7-carbothioate, is a synthetic organic compound.[1] Its structure features a benzothiadiazole core, which is fundamental to its biological activity.

IdentifierValue
IUPAC Name S-methyl 1,2,3-benzothiadiazole-7-carbothioate
CAS Number 135158-54-2
Molecular Formula C₈H₆N₂OS₂
Molecular Weight 210.28 g/mol
SMILES CSC(=O)c1cccc2c1snn2
InChI Key UELITFHSCLAHKR-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound-S-methyl are crucial for its formulation, application, and behavior within the plant and the environment. The following table summarizes key quantitative data.

PropertyValueConditions
Melting Point 132.9 °C
Boiling Point ~267 °C
Vapor Pressure 4.6 x 10⁻⁴ Paat 25 °C
Solubility in Water 7.7 mg/Lat 20 °C
Log P (Octanol-Water Partition Coefficient) 3.1
Solubility in Organic Solvents (g/L at 25°C)
Methanol4.2
Acetone28
Ethyl Acetate25
Toluene36
n-Hexane1.3
Dichloromethane160

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound-S-methyl's primary mode of action is the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism in plants.[2] Unlike traditional fungicides, it does not have direct antimicrobial activity.[1] Instead, it mimics the natural plant signaling molecule, salicylic acid (SA), triggering a cascade of defense responses.[4]

Upon application, this compound-S-methyl is absorbed by the plant and is metabolized to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (this compound acid).[5] This active metabolite initiates a signaling pathway that leads to the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[2] The products of these genes, PR proteins, have antimicrobial properties and contribute to the reinforced defensive state of the plant.

Key Signaling Pathway: Salicylic Acid (SA) Pathway and NPR1

The SAR response induced by this compound-S-methyl is largely mediated through the salicylic acid (SA) signaling pathway. A central regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[6][7] Under normal conditions, NPR1 exists as an oligomer in the cytoplasm. Upon induction by SA (or its analog, this compound acid), cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[8] In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of PR genes, activating their transcription.[6][7]

SAR_Signaling_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-S-methyl Acibenzolar_acid This compound Acid (Active Metabolite) This compound->Acibenzolar_acid Metabolism NPR1_oligomer NPR1 (Oligomer) Acibenzolar_acid->NPR1_oligomer Induces NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer Monomerization & Redox Change TGA TGA Transcription Factors NPR1_monomer->TGA Translocation & Interaction NPR1_TGA NPR1-TGA Complex PR_Genes PR Genes TGA->PR_Genes Binding to Promoter PR_Proteins PR Proteins (e.g., PR-1, PR-2, PR-5) PR_Genes->PR_Proteins Transcription & Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Leads to

This compound-S-methyl induced SAR signaling pathway.

Experimental Protocols

Determination of Physicochemical Properties

1. Solubility Determination (Shake-Flask Method)

  • Objective: To determine the solubility of this compound-S-methyl in water and various organic solvents.

  • Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

  • Procedure:

    • Add an excess amount of this compound-S-methyl to a flask containing a known volume of the solvent (e.g., water, methanol, acetone).

    • Seal the flask and agitate it at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

    • Analyze the concentration of this compound-S-methyl in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

    • Prepare a calibration curve with standard solutions of known concentrations to quantify the amount of dissolved this compound-S-methyl.

2. Octanol-Water Partition Coefficient (Log P) Determination

  • Objective: To measure the partitioning of this compound-S-methyl between n-octanol and water, providing an indication of its lipophilicity.

  • Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

  • Procedure:

    • Prepare a solution of this compound-S-methyl in either n-octanol or water.

    • Mix equal volumes of this solution with the other solvent (water or n-octanol, respectively) in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning and then let the two phases separate completely.

    • Carefully collect samples from both the n-octanol and water layers.

    • Determine the concentration of this compound-S-methyl in each phase using HPLC or another appropriate analytical technique.[5]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Biological Assays for Systemic Acquired Resistance (SAR)

1. Plant Treatment and Pathogen Inoculation

  • Objective: To induce SAR in plants using this compound-S-methyl and subsequently challenge them with a pathogen to assess disease resistance.

  • Procedure:

    • Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tobacco, or a crop of interest) under controlled environmental conditions.

    • Prepare a solution of this compound-S-methyl at the desired concentration in water, often with a surfactant to ensure even application.

    • Apply the solution to the plants. This can be done as a foliar spray or a soil drench.[4] A control group of plants should be treated with a mock solution (water and surfactant only).

    • After a specific induction period (e.g., 2-5 days), inoculate both the treated and control plants with a virulent pathogen.[10][11] Inoculation can be performed by syringe infiltration of a bacterial suspension into the leaves or by spraying a fungal spore suspension.[12]

    • Return the plants to the controlled environment and monitor for disease development.

Experimental_Workflow_SAR_Assay Plant_Growth 1. Plant Growth (e.g., Arabidopsis) Treatment 2. Treatment Application Plant_Growth->Treatment Induction 3. SAR Induction Period (2-5 days) Treatment->Induction Inoculation 4. Pathogen Inoculation Induction->Inoculation Assessment 5. Disease Assessment Inoculation->Assessment Analysis 6. Molecular & Biochemical Analysis Inoculation->Analysis

References

Preliminary studies on Acibenzolar's impact on plant physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant hormone salicylic acid (SA), is a potent plant activator.[1][2] Unlike traditional pesticides, ASM is not directly toxic to pathogens.[3] Instead, it operates by inducing Systemic Acquired Resistance (SAR), a plant's natural, broad-spectrum defense mechanism against a variety of pathogens, including fungi, bacteria, and viruses.[3][4] This guide provides an in-depth look at the preliminary studies on ASM's physiological impacts, detailing its mechanism of action, quantitative effects on plant physiology, and the experimental protocols used to ascertain these effects.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Upon application, ASM is absorbed and translocated throughout the plant, where it is hydrolyzed to its active carboxylic acid metabolite. This metabolite mimics salicylic acid, a key signaling molecule in the SAR pathway.[3] This mimicry initiates a signaling cascade that prepares the entire plant for a more rapid and robust defense response upon subsequent pathogen attack. Key events in this pathway include the upregulation of pathogenesis-related (PR) genes and the production of defensive enzymes.[3]

Data Presentation: Quantitative Effects of this compound

The application of this compound-S-methyl leads to measurable changes in various physiological and molecular parameters within the plant. The following tables summarize key quantitative data from preliminary studies.

Table 1: Effect of ASM on Plant Physiology under Abiotic Stress in Creeping Bentgrass

ParameterStress ConditionTreatmentValuePercent Change vs. Control
Turf Quality (1-9 scale) Heat StressControl4.5-
ASM6.5+44.4%
Drought StressControl3.8-
ASM5.8+52.6%
Relative Water Content (%) Heat StressControl75-
ASM88+17.3%
Drought StressControl65-
ASM82+26.2%
Chlorophyll Content (mg g-1 FW) Heat StressControl1.2-
ASM1.8+50.0%
Drought StressControl1.0-
ASM1.6+60.0%
Data adapted from a study on creeping bentgrass (Agrostis stolonifera) cv. 'Penncross' subjected to 56 days of heat stress or 14 days of drought stress.[5]

Table 2: Upregulation of Pathogenesis-Related (PR) Genes in Pear Leaves 48h After ASM Application

GeneFold-Change vs. Control
PR1 ~180
PR2 ~12
PR3 ~8
PR5 ~15
PR8 ~25
Data adapted from a study on pear plants (Pyrus communis).[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the study of ASM's effects.

Protocol 1: General Experimental Workflow for Efficacy Testing

This protocol outlines a typical workflow for evaluating the efficacy of ASM in inducing resistance.

G cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Analysis plant_prep Plant Material Preparation (e.g., seedling growth to 4-5 leaf stage) treatment ASM Application (e.g., foliar spray, soil drench) plant_prep->treatment asm_prep ASM Solution Preparation (e.g., 100 ppm in water) asm_prep->treatment incubation Incubation Period (e.g., 48 hours to 1 week) treatment->incubation inoculation Pathogen Inoculation (e.g., spray with bacterial suspension) incubation->inoculation data_collection Data Collection (e.g., lesion size, disease severity) inoculation->data_collection phys_analysis Physiological Assays (e.g., enzyme activity, gene expression) inoculation->phys_analysis stat_analysis Statistical Analysis data_collection->stat_analysis phys_analysis->stat_analysis

A generalized workflow for ASM efficacy testing.

Protocol 2: Peroxidase (POD) Activity Assay

Peroxidase activity is often measured as an indicator of induced defense responses.

  • Enzyme Extraction:

    • Homogenize 1g of leaf tissue in 5 mL of 0.1 M phosphate buffer (pH 7.0) in a pre-chilled mortar and pestle.

    • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant as the enzyme extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing 2.8 mL of 0.1 M phosphate buffer (pH 7.0), 1 mL of 0.05 M pyrogallol, and 1 mL of 0.05 M H₂O₂.

  • Measurement:

    • Add 0.2 mL of the enzyme extract to the assay mixture.

    • Immediately measure the change in absorbance at 420 nm for 1 minute using a spectrophotometer.

    • Enzyme activity is expressed as the change in absorbance per minute per milligram of protein.

Protocol 3: Catalase (CAT) Activity Assay

Catalase is an important enzyme in scavenging reactive oxygen species.

  • Enzyme Extraction:

    • Follow the same extraction procedure as for the Peroxidase assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing 1.5 mL of 0.1 M phosphate buffer (pH 7.0) and 1 mL of 0.2 M H₂O₂.

  • Measurement:

    • Add 0.5 mL of the enzyme extract to the assay mixture.

    • Stop the reaction after 1 minute by adding 1.5 mL of 5% (w/v) H₂SO₄.

    • Titrate the residual H₂O₂ with 0.01 M KMnO₄ until a faint purple color persists.

    • A control is run without the enzyme extract.

    • Catalase activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Protocol 4: Superoxide Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme that protects cells from oxidative damage.

  • Enzyme Extraction:

    • Follow the same extraction procedure as for the Peroxidase assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing 1.3 mL of 0.05 M phosphate buffer (pH 7.8), 0.1 mL of 130 mM methionine, 0.1 mL of 750 µM nitroblue tetrazolium (NBT), 0.1 mL of 100 µM EDTA, and 0.1 mL of 20 µM riboflavin.

  • Measurement:

    • Add 0.3 mL of the enzyme extract to the assay mixture.

    • Expose the mixture to a 15W fluorescent lamp for 15 minutes.

    • Measure the absorbance at 560 nm.

    • A control without the enzyme extract is used for comparison.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol 5: Real-Time Quantitative PCR (RT-qPCR) for PR Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from leaf tissue using a suitable kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • RT-qPCR:

    • Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.

    • A typical reaction mixture includes 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

    • Typical cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Relative gene expression is calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., Actin or EF1α) for normalization.

    • Note: Primer sequences are specific to the target gene and organism. The study on pear used primers specific for Pyrus communis PR genes.[6]

Signaling Pathways and Logical Relationships

This compound-Induced Systemic Acquired Resistance (SAR) Pathway

SAR_Pathway ASM This compound-S-Methyl (ASM) (SA Analog) SA Salicylic Acid (SA) Accumulation ASM->SA induces NPR1_cytoplasm NPR1 (inactive, oligomer) in Cytoplasm SA->NPR1_cytoplasm triggers conformational change NPR1_nucleus NPR1 (active, monomer) in Nucleus NPR1_cytoplasm->NPR1_nucleus translocates to TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1, PR2, PR5) TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Simplified SAR signaling pathway induced by ASM.

Conclusion

Preliminary studies on this compound-S-methyl have consistently demonstrated its efficacy as a plant activator that functions by inducing the plant's own defense mechanisms. The quantitative data presented highlight significant improvements in plant resilience to both biotic and abiotic stresses, evidenced by enhanced physiological parameters and the upregulation of defense-related genes. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate and build upon the current understanding of ASM's role in plant physiology. The visualization of the SAR pathway illustrates the molecular cascade initiated by this compound, offering a clear framework for its mechanism of action. Further research can continue to explore the full potential of ASM in developing sustainable agricultural practices and novel crop protection strategies.

References

Exploring the Spectrum of Activity of Acibenzolar-S-Methyl Against Plant Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acibenzolar-S-methyl (ASM), also known as BTH, is a synthetic chemical compound used in agriculture to protect plants from a wide array of diseases.[1] It is a functional analog of the natural plant defense hormone salicylic acid (SA).[2][3] Unlike traditional fungicides and bactericides, ASM does not possess direct antimicrobial activity.[2] Instead, it functions as a plant activator, inducing a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2][4] This unique mode of action places ASM in its own resistance management class, Group P01, as defined by the Fungicide Resistance Action Committee (FRAC), highlighting its low risk of promoting pathogen resistance.[1][2] Upon application, ASM is absorbed and translocated throughout the plant, where it is hydrolyzed to its active metabolite, this compound (the carboxylic acid form), which then triggers the plant's innate immune system.[1][2] This guide provides a comprehensive overview of ASM's mechanism, its spectrum of activity with supporting quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound-S-methyl's efficacy is rooted in its ability to mimic natural defense signals and activate the Systemic Acquired Resistance (SAR) pathway. SAR is a plant-wide defense response that provides long-lasting, broad-spectrum protection against secondary infections by fungi, bacteria, and viruses.[3][5][6]

The activation process involves a complex signaling cascade:

  • Perception and Conversion : After application, ASM is absorbed by the plant and converted to its biologically active form, this compound.[1] This active form initiates the signaling cascade downstream of salicylic acid (SA) accumulation.[3]

  • Signal Transduction : The signal perception leads to the activation of the master regulator NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[3][7] NPR1 is central to SA-mediated defense.[7]

  • Gene Activation : In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, activating their expression.[7]

  • Defense Response : This leads to the accumulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PR-5), which have antimicrobial properties, and the reinforcement of plant cell walls through lignification.[8][9] The SAR response also involves other signaling molecules like N-hydroxypipecolic acid (NHP) that work in concert with SA to establish systemic immunity.[3]

SAR_Pathway cluster_perception Signal Perception & Transduction cluster_nucleus Nuclear Events & Gene Expression cluster_response Systemic Plant Defense Response ASM This compound-S-Methyl (ASM) Application This compound This compound (Active Metabolite) ASM->this compound Hydrolysis in plant NPR1_inactive NPR1 (inactive) in Cytoplasm This compound->NPR1_inactive Activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active Monomerization TGA TGA Transcription Factors NPR1_active->TGA Translocates to Nucleus & Binds to TGA PR_Genes Pathogenesis-Related (PR) Gene Promoters TGA->PR_Genes Binds to PR_Proteins PR Proteins (e.g., PR-1, PR-2, PR-5) PR_Genes->PR_Proteins Induces Transcription & Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Fungal_Pathogens Fungal Pathogens SAR->Fungal_Pathogens SAR->Fungal_Pathogens Inhibition Bacterial_Pathogens Bacterial Pathogens SAR->Bacterial_Pathogens SAR->Bacterial_Pathogens Inhibition Viral_Pathogens Viral Pathogens SAR->Viral_Pathogens SAR->Viral_Pathogens Inhibition

Caption: Signaling pathway of this compound-S-Methyl (ASM) inducing Systemic Acquired Resistance (SAR).

Spectrum of Activity: Quantitative Data

ASM has demonstrated efficacy against a diverse range of plant pathogens across various crops. The level of control is dependent on factors such as the pathogen, host plant, application timing, and concentration.

Table 1: Efficacy of this compound-S-Methyl Against Fungal Pathogens
CropPathogenApplication Method & RateEfficacy (Disease Reduction %)Reference(s)
WheatFusarium graminearum (Fusarium Head Blight)Foliar spray (0.075 g/L) at anthesisUp to 28.97%
RiceRhizoctonia solani (Sheath Blight)Soil drench or foliar spraySignificant inhibition of disease development and spread[10]
AppleVenturia inaequalis (Apple Scab)Foliar spraySignificant reduction in disease symptoms (85-100% when combined with genetic resistance)[11]
TomatoVerticillium dahliae (Verticillium Wilt)Foliar spray (100 µg/ml)Significant protection in greenhouse trials[12]
SquashPhytophthora capsici (Phytophthora Blight)Soil drench (30 mg/L)100% (No symptoms developed)[13]
CottonFusarium oxysporum f.sp. vasinfectum (Fusarium Wilt)Seed treatmentSuppression of disease
CottonThielaviopsis basicola (Black Root Rot)Seed treatmentSuppression of disease
BasilPeronospora belbahrii (Downy Mildew)Foliar spraySignificant disease control[14]
Table 2: Efficacy of this compound-S-Methyl Against Bacterial Pathogens
CropPathogenApplication Method & RateEfficacy (Disease Reduction %)Reference(s)
TomatoXanthomonas axonopodis pv. vesicatoria (Bacterial Spot)Weekly foliar spray (30.3 to 200 µM)Significantly better control than biweekly applications[4][15]
TomatoPseudomonas syringae pv. tomato (Bacterial Speck)Foliar sprayReduced foliar and fruit speck severity, similar or superior to standard bactericides[4]
Japanese RadishPseudomonas cannabina pv. alisalensis (Bacterial Blight)Foliar sprayEffectively suppressed disease symptoms and reduced bacterial populations[8]
AppleErwinia amylovora (Fire Blight)Foliar sprayStrong effectiveness in reducing disease[11]
Table 3: Efficacy of this compound-S-Methyl Against Viral Pathogens
CropPathogenApplication Method & RateEfficacyReference(s)
Arabidopsis thalianaPlantago Asiatica Mosaic Virus (PlAMV)Local application to specific leavesSignificantly reduced viral RNA accumulation in distal, untreated leaves[2][3]

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the efficacy of plant activators like ASM.

General Experimental Workflow for Efficacy Testing

A typical workflow for assessing ASM's performance involves several key stages, from plant preparation to data analysis.

a arrow arrow A 1. Plant Propagation - Grow healthy, uniform plants - Maintain controlled environment B 2. ASM Application - Apply via foliar spray, soil drench, or seed treatment - Include untreated controls A->B C 3. Incubation Period - Allow time for SAR induction (Typically 3-7 days) B->C D 4. Pathogen Inoculation - Challenge plants with a known concentration of the pathogen C->D E 5. Disease Development - Maintain optimal conditions for disease progression D->E F 6. Data Collection & Analysis - Assess disease severity/incidence - Quantify pathogen populations - Statistical analysis (e.g., ANOVA) E->F

Caption: A generalized workflow for conducting experiments to test the efficacy of this compound-S-Methyl.

Protocol 1: Evaluation of ASM against Bacterial Spot on Tomato

(Adapted from studies on Xanthomonas spp.[4][15])

  • Plant Material and Growth Conditions :

    • Grow tomato seedlings (e.g., cultivar 'Florida 47') in pots containing sterile potting mix.

    • Maintain plants in a greenhouse with controlled temperature (25-30°C) and humidity (>70%).

    • Use plants at the 4-5 true leaf stage for experiments.

  • ASM Treatment :

    • Prepare ASM solutions at desired concentrations (e.g., 0, 30, 75, 100, 200 µM) in deionized water.

    • Apply ASM as a foliar spray until runoff, ensuring complete coverage of all leaves. An untreated control group should be sprayed with deionized water only.

    • Allow an incubation period of 4-7 days post-application for SAR to be induced before pathogen challenge.

  • Pathogen Inoculum Preparation :

    • Culture Xanthomonas axonopodis pv. vesicatoria on a suitable medium (e.g., Nutrient Agar) for 48 hours at 28°C.

    • Prepare a bacterial suspension in sterile water and adjust the concentration to 10⁸ CFU/mL using a spectrophotometer.

  • Inoculation :

    • Spray the bacterial suspension onto the tomato foliage until runoff.

    • Cover the plants with plastic bags for 24 hours to maintain high humidity and facilitate infection.

  • Disease Assessment :

    • After removing the bags, maintain the plants in the greenhouse for 14-21 days.

    • Assess disease severity by visually rating the percentage of leaf area affected by bacterial spot lesions or by counting the number of lesions per leaf.

    • The Area Under the Disease Progress Curve (AUDPC) can be calculated from multiple severity readings over time to provide a quantitative summary of disease development.[11]

  • Data Analysis :

    • Analyze disease severity data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use mean separation tests (e.g., Tukey's HSD) to compare the efficacy of different ASM concentrations.

Protocol 2: In Vitro Pathogen Growth Inhibition Assay

(To confirm the indirect mode of action)

  • Medium Preparation :

    • Prepare a suitable solid growth medium for the target pathogen (e.g., Potato Dextrose Agar for fungi).

    • Autoclave the medium and allow it to cool to approximately 50-55°C.

  • ASM Incorporation :

    • Add ASM from a stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100 µg/mL).

    • Pour the amended and control (no ASM) media into sterile petri dishes.

  • Inoculation :

    • Place a mycelial plug (for fungi) or a loopful of bacteria (for bacteria) in the center of each plate.

  • Incubation and Measurement :

    • Incubate the plates at the optimal temperature for the pathogen.

    • Measure the radial growth (colony diameter) of the pathogen daily until the control plate is fully colonized.

  • Analysis :

    • Compare the growth rates and final colony sizes between ASM-treated and control plates. As ASM has no or very limited direct antimicrobial activity, minimal to no inhibition is expected, confirming its role as a plant activator rather than a direct biocide.[2][10][13]

References

Methodological & Application

Acibenzolar-S-Methyl (ASM) Application Notes and Protocols for Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid (SA), is a pioneering plant defense activator.[1] Marketed under trade names such as Bion® and Actigard®, ASM is not a conventional fungicide or bactericide as it does not exhibit direct antimicrobial properties.[2][3] Instead, it functions by inducing Systemic Acquired Resistance (SAR), a plant's innate immune response, providing broad-spectrum protection against a variety of fungal, bacterial, and viral pathogens.[2][3] ASM is classified by the Fungicide Resistance Action Committee (FRAC) under its own unique class, P01, highlighting its distinct mode of action which confers a low risk of pathogen resistance development.[2] These application notes provide detailed protocols for the laboratory use of ASM to study plant defense mechanisms.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound-S-methyl acts as a potent elicitor of the SAR pathway. Upon application, ASM is absorbed by the plant and is systemically translocated. Within the plant tissues, it is hydrolyzed to its biologically active metabolite, this compound (1,2,3-benzothiadiazole-7-carboxylic acid), which is the primary signaling molecule. This process mimics the natural accumulation of salicylic acid, a key plant defense hormone, initiating a signaling cascade that leads to the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. The upregulation of PR proteins (e.g., PR-1, PR-2, PR-5) enhances the plant's defensive capacity against subsequent pathogen attack.

Quantitative Data on this compound-S-Methyl Application

The following tables summarize effective concentrations and application rates of ASM from various laboratory and greenhouse studies.

Plant SpeciesPathogenASM Concentration/RateEfficacy/ObservationReference
Solanum lycopersicum (Tomato)Xanthomonas campestris pv. vesicatoria75 µM - 200 µM (weekly foliar spray)Statistically significant management of bacterial spot.[4][5]
Solanum lycopersicum (Tomato)Xanthomonas spp.12.9 µM, 64.5 µM, 129 µM (bi-weekly)Did not significantly reduce disease severity compared to weekly applications.[4]
Solanum lycopersicum (Tomato)Xanthomonas spp.2.5 g a.i. / 100 LReduction in bacterial spot severity.[6]
Triticum aestivum (Wheat)Fusarium graminearum0.075 g/LReduced Fusarium Head Blight severity.
Malus domestica (Apple)Erwinia amylovora75 mg a.i./LSignificantly less fire blight than untreated trees.
Arabidopsis thalianaPlantago asiatica mosaic virus (PlAMV)1 mMSuppression of viral infection in distal leaves.

Note: The efficacy of ASM is highly dependent on the plant species, pathogen, environmental conditions, and application timing. The concentrations listed above should be used as a starting point for optimization in specific experimental systems.

Experimental Protocols

Protocol 1: Preparation of this compound-S-methyl (ASM) Stock and Working Solutions

This protocol describes the preparation of a stock solution of ASM and its dilution to working concentrations for use in laboratory experiments.

Materials:

  • This compound-S-methyl (analytical grade solid, M.W. 210.27 g/mol )

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (HPLC grade)

  • Sterile deionized water

  • Sterile microcentrifuge tubes or volumetric flasks

  • Pipettes and sterile filter tips

Procedure:

1. Preparation of a 100 mM ASM Stock Solution: a. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). b. Weigh out 21.03 mg of this compound-S-methyl powder. c. Dissolve the ASM in 1 mL of DMSO or acetonitrile in a sterile, light-protected tube (e.g., an amber microcentrifuge tube). d. Vortex thoroughly until the ASM is completely dissolved. e. Store the 100 mM stock solution at -20°C for up to one year.[7]

2. Preparation of Working Solutions: a. Thaw the 100 mM ASM stock solution on ice. b. To prepare a 1 mM working solution, dilute the stock solution 1:100 in sterile deionized water. For example, add 10 µL of the 100 mM stock solution to 990 µL of sterile deionized water. c. For other desired concentrations, use the formula C1V1 = C2V2 to calculate the required volumes. d. Prepare fresh working solutions for each experiment and use them immediately. Do not store diluted aqueous solutions of ASM.

Note: The final concentration of the solvent (DMSO or acetonitrile) in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the plant tissue. A vehicle control (water containing the same low concentration of the solvent) should always be included in experiments.

Protocol 2: Disease Resistance Assay

This protocol provides a general method for assessing the efficacy of ASM in inducing resistance against a foliar bacterial pathogen, using Arabidopsis thaliana or tomato as a model system.

Materials:

  • Healthy, well-watered plants (e.g., 4-5 week old Arabidopsis thaliana or 3-4 week old tomato plants)

  • ASM working solution (e.g., 100 µM to 1 mM) and vehicle control solution

  • Bacterial pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at a concentration of 1 x 10⁵ to 1 x 10⁸ CFU/mL in 10 mM MgCl₂)

  • Spray bottle or syringe for infiltration

  • Growth chamber with controlled temperature, humidity, and light conditions

  • Ruler or calipers for lesion measurement

  • Homogenizer, sterile microcentrifuge tubes, and agar plates for bacterial enumeration (optional)

Procedure:

1. ASM Treatment: a. Randomly divide plants into treatment and control groups. b. Apply the ASM working solution to the leaves of the treatment group using a fine mist sprayer until runoff or by syringe infiltration into specific leaves. c. Apply the vehicle control solution to the control group in the same manner. d. Allow the plants to dry completely and place them back in the growth chamber. The induction of SAR typically takes 2-4 days.

2. Pathogen Inoculation: a. 2-4 days after ASM treatment, prepare a fresh suspension of the bacterial pathogen. b. Inoculate the plants by spraying the bacterial suspension onto the leaf surfaces until runoff or by infiltrating a defined volume into the leaves. c. Place the inoculated plants in a high-humidity environment (e.g., covered with a transparent dome) for the first 24 hours to facilitate infection.

3. Disease Assessment: a. Return the plants to their normal growth conditions. b. Monitor the plants daily for the development of disease symptoms (e.g., lesions, chlorosis, wilting). c. At 3-5 days post-inoculation (or when symptoms are clearly visible in the control group), assess disease severity. This can be done by: i. Lesion Measurement: Measure the diameter of at least 10 lesions per treatment group. ii. Disease Scoring: Use a predefined scoring scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, 2 = 10-25% leaf area affected, etc.) to rate the overall disease severity on each plant. iii. Bacterial Enumeration (Optional): Collect leaf discs from inoculated leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate agar medium to determine the in-planta bacterial population (CFU/cm²).

4. Data Analysis: a. Statistically compare the disease severity (lesion size, disease score, or bacterial count) between the ASM-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 3: Gene Expression Analysis of Pathogenesis-Related (PR) Genes using RT-qPCR

This protocol outlines the steps to quantify the expression of PR genes in plant tissue following ASM treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). Arabidopsis thaliana is used as an example.

Materials:

  • Plant tissue from ASM-treated and control plants

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qPCR instrument

  • PCR tubes or plates

  • Gene-specific primers for target PR genes and reference genes (see table below)

Example Primer Sequences for Arabidopsis thaliana:

Gene NameAGI CodeForward Primer (5' - 3')Reverse Primer (5' - 3')
PR1 AT2G14610GCTACGCTACTCAGAAGATAGAGCGCTTCTCGCTAACCCACATGT
PR2 AT3G57260AAGCTGAAGATACGACAGAACGCGTAGCATTGTTGACACCCTCG
PR5 AT1G75040GCTGCTTTGATTCGTTCTTCTCACATGTAGCACCATCATCAACCAC
ACT2 (Reference)AT3G18780GGTGACAATGGTACTGGAATGCTTCTCTCTGTAAGGATCTTCATG
UBQ5 (Reference)AT3G62250GACGCTTCATCTCGTCCATCAGGTGTCGAATCCCTGGGAATA

Procedure:

1. Sample Collection and RNA Extraction: a. At desired time points after ASM treatment (e.g., 24, 48, 72 hours), collect leaf tissue from both ASM-treated and control plants. b. Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation. c. Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

3. qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA. b. Set up the qPCR reactions in a qPCR instrument. A typical thermal cycling program is:

  • Initial denaturation: 95°C for 3-10 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Melt curve analysis to verify primer specificity. c. Run the qPCR program.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target PR genes to the Ct values of one or more stable reference genes (e.g., ACT2, UBQ5). c. Calculate the relative gene expression (fold change) in the ASM-treated samples compared to the control samples using the 2-ΔΔCt method. d. Perform statistical analysis on the fold change values.

Visualizations

ASM_SAR_Pathway cluster_extracellular Extracellular Space / Apoplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASM This compound-S-methyl (ASM) This compound This compound (Active Metabolite) ASM->this compound Hydrolysis SA Salicylic Acid (SA) This compound->SA Mimics NPR1_oligomer NPR1 (Oligomer) Inactive SA->NPR1_oligomer Redox change NPR1_monomer NPR1 (Monomer) Active NPR1_oligomer->NPR1_monomer Monomerization NPR1_TGA NPR1-TGA Complex NPR1_monomer->NPR1_TGA Nuclear Translocation PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_TGA->PR_Genes Binds to Promoters PR_Proteins PR Proteins (e.g., PR-1, PR-2, PR-5) PR_Genes->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Leads to

Caption: Simplified signaling pathway of this compound-S-methyl (ASM)-induced Systemic Acquired Resistance (SAR).

Experimental_Workflow start Start: Healthy Plants treatment ASM Application (and Vehicle Control) start->treatment incubation SAR Induction Period (2-4 days) treatment->incubation inoculation Pathogen Inoculation incubation->inoculation gene_expression Gene Expression Analysis (RT-qPCR) incubation->gene_expression Sample at time points assessment Disease Assessment (3-5 days post-inoculation) inoculation->assessment end End: Data Analysis assessment->end gene_expression->end

Caption: General experimental workflow for studying ASM-induced resistance in plants.

References

Application Notes and Protocols for Acibenzolar-S-Methyl in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid (SA), is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides and bactericides, ASM does not possess direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to broad-spectrum and long-lasting defense against various fungal, bacterial, and even viral pathogens.[1] ASM is classified as a Group P01 fungicide by the Fungicide Resistance Action Committee (FRAC), signifying its unique mode of action with a low risk of developing pathogen resistance.[1]

These application notes provide a comprehensive guide to utilizing this compound-S-methyl in greenhouse research settings, covering its mechanism of action, detailed experimental protocols, and quantitative efficacy data.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound-S-methyl mimics the natural plant defense hormone salicylic acid, thereby triggering a signaling cascade that establishes SAR.[1] Upon application, ASM is absorbed and translocated throughout the plant.[1] It is then hydrolyzed to its active carboxylic acid metabolite, this compound, which initiates the defense response.[1] The activation of SAR by ASM involves several key steps:

  • Perception and Signal Transduction: this compound binds to specific receptors, initiating a signaling pathway that is largely dependent on the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).

  • Gene Activation: This signaling cascade leads to the transcriptional activation of a large set of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins such as PR-1, PR-2, and PR-5.[2][3]

  • Metabolic Changes: The induction of SAR is also associated with metabolic shifts, including the production of phytoalexins and the reinforcement of cell walls.

  • Systemic Response: A mobile signal is generated in the treated tissues and translocated throughout the plant, leading to the establishment of a primed state of defense in distal, untreated parts.[2][3]

SAL_Pathway cluster_cell Plant Cell ASM This compound-S-methyl (ASM) This compound This compound (Active Metabolite) ASM->this compound Hydrolysis NPR1_inactive NPR1 (inactive) in cytoplasm This compound->NPR1_inactive Activates SA Salicylic Acid (SA) SA->NPR1_inactive Activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation to Nucleus PR_Genes Pathogenesis-Related (PR) Genes NPR1_active->PR_Genes Induces Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Simplified signaling pathway of this compound-S-methyl inducing SAR.

Application Methods in Greenhouse Experiments

The choice of application method is critical for successful SAR induction and depends on the plant species, the target pathogen, and the experimental objectives. The three primary methods for applying ASM in a greenhouse setting are foliar spray, soil drench, and seed treatment.

Foliar Spray

This is the most common application method for many pathosystems.

  • Principle: ASM is directly applied to the leaf surfaces, where it is absorbed and translocated systemically.

  • Advantages: Rapid uptake, allows for targeted application to specific plant parts.

  • Disadvantages: Potential for uneven coverage, risk of phytotoxicity at higher concentrations, and the need for careful application to avoid runoff.

Soil Drench

An effective method for systemic uptake through the roots.

  • Principle: ASM solution is applied to the soil or growing medium, where it is taken up by the roots and transported throughout the plant via the xylem.

  • Advantages: Provides uniform and sustained delivery of the compound, reduces the risk of foliar burn, and can be effective against soil-borne pathogens and nematodes.[4]

  • Disadvantages: Slower uptake compared to foliar spray, potential for binding to soil components, and the need to determine appropriate volumes to avoid waterlogging.

Seed Treatment

Provides protection from an early developmental stage.

  • Principle: Seeds are coated or soaked in an ASM solution before planting. The compound is absorbed during germination and distributed throughout the seedling.

  • Advantages: Offers early-season protection, requires a small amount of active ingredient, and is environmentally friendly.

  • Disadvantages: Protection may not last for the entire life cycle of the plant, and efficacy can be influenced by seed coat characteristics and germination conditions.

Quantitative Data Summary

The efficacy of ASM has been demonstrated in numerous greenhouse studies. The following tables summarize key quantitative data from selected research.

Table 1: Efficacy of this compound-S-Methyl Against Fungal and Oomycete Diseases

Plant SpeciesPathogenApplication MethodConcentration/DoseEfficacyPhytotoxicityReference
SquashPhytophthora capsiciSoil Drench30 mg/LComplete protection (no symptoms)Not reported[4]
SquashPhytophthora capsiciFoliar Spray20-30 mg/LSignificant disease severity reductionNot reported[4]
RosePodosphaera pannosaSoil Drench0.1-0.2 mg/mL53-85% disease reductionNot observed[5]
WheatFusarium graminearumFoliar Spray0.075 g/LUp to 28.97% disease reductionNot reported

Table 2: Efficacy of this compound-S-Methyl Against Bacterial Diseases

Plant SpeciesPathogenApplication MethodConcentration/DoseEfficacyPhytotoxicityReference
TomatoRalstonia solanacearumFoliar Spray & Soil Drench3 µg/mL (pre-transplant), 30 µg/mL (post-transplant)Significant reduction in bacterial wilt incidence in moderately resistant cultivarsNot effective in susceptible cultivars[6]
Japanese RadishPseudomonas cannabina pv. alisalensisSoil DrenchNot specifiedSuppressed disease development and bacterial populationNot reported[2][3]
PepperXanthomonas campestris pv. vesicatoriaFoliar Spray300 µMReduction in number and diameter of bacterial spotsNot reported[7]

Table 3: Efficacy of this compound-S-Methyl Against Nematodes

Plant SpeciesPathogenApplication MethodConcentration/DoseEfficacyPhytotoxicityReference
MaizePratylenchus brachyurusSeed Treatment0.6 g a.i./LSignificant reduction in nematode populationNo effect on plant growth[8][9]
MaizePratylenchus brachyurusFoliar Spray0.51 g a.i./LSignificant reduction in nematode populationNo effect on plant growth[8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on methods described in the cited literature.

General Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of ASM.

experimental_workflow start Start plant_growth Plant Growth (to desired stage) start->plant_growth treatment_groups Divide into Treatment Groups (e.g., Control, ASM concentrations) plant_growth->treatment_groups asm_application ASM Application (Foliar, Drench, or Seed Treatment) treatment_groups->asm_application incubation Incubation Period (e.g., 3-7 days for SAR induction) asm_application->incubation pathogen_inoculation Pathogen Inoculation incubation->pathogen_inoculation disease_assessment Disease Assessment (e.g., scoring, lesion size, pathogen population) pathogen_inoculation->disease_assessment data_analysis Data Analysis (Statistical comparison of treatments) disease_assessment->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting experiments to test ASM efficacy.

Protocol 1: Evaluation of ASM against Phytophthora Blight on Squash (Soil Drench)

Adapted from studies on Phytophthora capsici.[4]

  • Plant Material: Grow squash seedlings (e.g., 'HMX 5703') in pots with a soilless potting medium under standard greenhouse conditions.

  • ASM Application:

    • Prepare ASM solutions at desired concentrations (e.g., 0.1, 1, 10, 20, and 30 mg/L).

    • One and two weeks after planting, apply 10 mL of the respective ASM solution as a soil drench to the base of each plant.

    • Include a non-treated control group that receives only water.

  • Inoculation:

    • Prepare an inoculum of P. capsici zoospores (e.g., 2 x 10^4 zoospores/mL).

    • Four days after the final ASM application, inoculate each plant by adding 5 mL of the zoospore suspension to the potting medium around the stem base.

  • Disease Assessment:

    • Maintain plants in the greenhouse and monitor for disease development.

    • Assess disease severity at regular intervals (e.g., 7, 9, 12, 16, and 20 days after inoculation) using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = plant death).

  • Data Analysis: Use a randomized complete block design for the experiment. Analyze disease severity data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like LSD).

Protocol 2: Evaluation of ASM against Bacterial Wilt on Tomato (Foliar Spray)

Adapted from studies on Ralstonia solanacearum.[6]

  • Plant Material: Use tomato cultivars with moderate resistance (e.g., 'Neptune', 'BHN 466') and susceptible cultivars ('Equinox') for comparison. Grow seedlings in a greenhouse until they are ready for transplanting.

  • ASM Application:

    • Prepare ASM solutions at the desired concentrations (e.g., 3 µg/mL for pre-transplant and 30 µg/mL for post-transplant applications).

    • Apply as a foliar spray until runoff.

    • A combined approach can be used: apply as a soil drench (3 µg/mL) before transplanting and as a foliar spray (30 µg/mL) after transplanting.

  • Inoculation:

    • Inoculate plants with a suspension of R. solanacearum. The specific method and timing of inoculation will depend on the experimental goals.

  • Disease Assessment:

    • Monitor plants for the incidence of bacterial wilt over several weeks.

    • Record the percentage of wilted plants in each treatment group.

  • Data Analysis: Statistically compare the incidence of bacterial wilt between ASM-treated and untreated control plants.

Protocol 3: Evaluation of ASM against Root-Lesion Nematodes on Maize (Seed Treatment)

Adapted from studies on Pratylenchus brachyurus.[8][9]

  • ASM Solution Preparation: Prepare ASM solutions at various concentrations (e.g., 0.125, 0.25, 0.5, and 1.0 g a.i./L).

  • Seed Treatment: Immerse maize seeds in the ASM solutions for 24 hours. Air-dry the seeds before planting. Include a control group where seeds are soaked in water.

  • Planting and Inoculation:

    • Sow two seeds per pot containing autoclaved sandy soil. Thin to one seedling after germination.

    • Twenty days after sowing, inoculate each seedling with a population of 1000 P. brachyurus in a 4 mL solution, applied into two holes on opposite sides of the seedling.

  • Growth and Assessment:

    • Grow plants in the greenhouse for 60 days.

    • After 60 days, harvest the plants and separate the roots and shoots.

    • Extract nematodes from both the soil and the roots to determine the final nematode population.

    • Measure vegetative parameters such as plant height and fresh/dry weight.

  • Data Analysis: Analyze the number of nematodes per gram of root and the total nematode population. Compare the results between the different ASM concentrations and the control.

Considerations for Greenhouse Experiments

  • Phytotoxicity: At higher concentrations, ASM can cause phytotoxicity, leading to temporary stunting, chlorosis, or necrotic spotting. It is crucial to conduct dose-response experiments to determine the optimal concentration that provides disease control without causing significant plant damage.

  • Timing of Application: The protective effect of ASM is not immediate. It typically takes 3 to 7 days for SAR to be fully induced. Therefore, ASM should be applied preventatively, before the anticipated onset of disease pressure.

  • Environmental Conditions: Greenhouse conditions such as temperature, humidity, and light intensity can influence plant physiology and the efficacy of ASM. Maintain consistent and well-documented environmental conditions throughout the experiment.

  • Experimental Design: Employ a sound experimental design, such as a completely randomized design or a randomized complete block design, with sufficient replication to ensure statistically valid results.[10][11] Include appropriate controls (e.g., untreated, uninoculated; untreated, inoculated) to properly assess the effects of ASM.

References

Acibenzolar-S-methyl (ASM) Soil Drench Application for Root Pathogen Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR).[1][2][3] Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM primes the plant's innate immune system, leading to broad-spectrum and durable resistance against a variety of pathogens, including those affecting the root system.[1][4][5] This document provides detailed application notes and experimental protocols for the use of ASM as a soil drench in root pathogen studies, summarizing key quantitative data and visualizing critical pathways and workflows. ASM is classified by the Fungicide Resistance Action Committee (FRAC) in Group P01, signifying its unique mode of action as a host plant defense inducer.[4]

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Upon application to the soil and uptake by the roots, this compound-S-methyl is translocated throughout the plant.[1] Within the plant tissues, it is hydrolyzed to its active metabolite, this compound acid.[4][5] This molecule mimics salicylic acid, a key signaling molecule in plant defense, thereby activating the SAR pathway.[1][4][6] The activation of SAR leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5.[2][3] This systemic response prepares the entire plant to better resist subsequent pathogen attacks.

SAR_Pathway cluster_soil Soil Environment cluster_plant Plant System ASM_Soil This compound-S-methyl (Soil Drench) ASM_Uptake Root Uptake & Translocation ASM_Soil->ASM_Uptake ASM_Metabolism Hydrolysis to This compound Acid ASM_Uptake->ASM_Metabolism SA_Pathway Salicylic Acid (SA) Signaling Pathway ASM_Metabolism->SA_Pathway Gene_Expression Expression of Pathogenesis-Related (PR) Genes SA_Pathway->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: this compound-S-methyl (ASM) induced Systemic Acquired Resistance (SAR) pathway.

Quantitative Data Summary

The efficacy of ASM soil drench applications has been demonstrated against various root and soil-borne pathogens. The following tables summarize quantitative data from key studies.

Table 1: Efficacy of this compound-S-methyl against Phytophthora capsici on Squash

ASM Concentration (mg/L)Application MethodDisease Severity Reduction (%)Reference
20Soil DrenchSignificant Reduction[7]
30Soil Drench100% (No symptoms developed)[7]

Table 2: Efficacy of this compound-S-methyl against various pathogens and pests

Pathogen/PestHost PlantASM ConcentrationApplication MethodKey FindingReference
Pseudomonas cannabina pv. alisalensisCabbageNot SpecifiedSoil DrenchSuppressed disease development and reduced bacterial population.[2][3]
Ambrosia Beetle (Xylosandrus spp.)Dogwood0.3 g/LSoil DrenchReduced beetle attacks, gallery formation, and fungal colonization.[8][9]
Pratylenchus brachyurusMaize0.50 g a.i./LFoliar Spray (Note: a soil drench effect was also observed)Significant reduction in nematode population in roots.[10]
Rhizoctonia solani (Sheath Blight)RiceNot SpecifiedSoil DrenchInhibited disease development and spread.[11]

Experimental Protocols

The following are detailed protocols for ASM soil drench applications in a research setting, synthesized from published studies.

Protocol 1: General Efficacy Screening against Root Pathogens

This protocol is designed for initial screenings of ASM efficacy against a target root pathogen in a controlled greenhouse environment.

Materials:

  • This compound-S-methyl (e.g., Actigard® 50WG)

  • Pots (size appropriate for the host plant)

  • Sterilized potting medium

  • Host plant seeds or seedlings

  • Pathogen inoculum

  • Sterile deionized water

Procedure:

  • Plant Propagation: Sow seeds or transplant seedlings into pots containing the sterilized potting medium. Grow plants under optimal greenhouse conditions for the specific species.

  • ASM Solution Preparation: Prepare a stock solution of ASM and then dilute it to the desired final concentrations (e.g., 10, 20, 30 mg/L) with sterile deionized water.[7] A positive control (e.g., a known effective fungicide) and a negative control (water only) should be included.

  • ASM Application:

    • Apply the ASM solution as a soil drench to each pot. The volume should be sufficient to saturate the root zone without excessive leaching. For example, a 500 ml drench per 19-liter container has been used.[8]

    • The timing of application is critical. ASM is a preventative compound and should be applied prior to pathogen inoculation.[1] A common application time is 3 days before inoculation.[8][9] For some pathogens, a protective effect was seen with as little as a 1-hour interval between application and inoculation.[11]

  • Pathogen Inoculation: Inoculate the plants with the target root pathogen. For example, for Phytophthora capsici, 5 mL of a zoospore suspension (2 x 10^4 zoospores/mL) can be added to the potting medium around the base of the stem.[7]

  • Data Collection:

    • Assess disease severity at regular intervals (e.g., 7, 14, 21 days post-inoculation) using a standardized disease rating scale (e.g., 0-5 scale).[7]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, LSD test) to determine the significance of the observed effects.

Protocol 2: Investigating the Systemic Nature of ASM-Induced Resistance

This protocol is designed to confirm that soil drench application of ASM induces a systemic response that can protect other parts of the plant.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Pathogen Inoculation (Foliar): Instead of a root pathogen, inoculate a foliar pathogen onto the leaves of the ASM-drenched plants. This will test if the root-applied ASM has induced resistance in the aerial parts of the plant.

  • Data Collection: Assess foliar disease symptoms (e.g., lesion area, pathogen population) on the leaves at regular intervals.

  • Molecular Analysis (Optional): To confirm the induction of SAR, collect leaf tissue from both ASM-treated and control plants at various time points after drenching. Analyze the expression of SAR marker genes, such as PR1, PR2, and PR5, using techniques like qPCR.[2][3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a study on the efficacy of ASM soil drench application against a root pathogen.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Collection & Analysis Plant_Growth Plant Propagation (Seeds/Seedlings) ASM_Drench Apply ASM Soil Drench (Pre-Inoculation) Plant_Growth->ASM_Drench ASM_Prep Prepare ASM Solutions (Multiple Concentrations) ASM_Prep->ASM_Drench Pathogen_Prep Prepare Pathogen Inoculum Pathogen_Inoc Inoculate with Root Pathogen Pathogen_Prep->Pathogen_Inoc ASM_Drench->Pathogen_Inoc Disease_Assess Assess Disease Severity (Regular Intervals) Pathogen_Inoc->Disease_Assess Harvest Harvest Plants for Root Analysis Disease_Assess->Harvest Data_Analysis Statistical Analysis of Results Harvest->Data_Analysis

Caption: General experimental workflow for ASM soil drench studies.

Important Considerations

  • Phytotoxicity: At higher concentrations, ASM can cause phytotoxicity in some plant species, leading to chlorosis, necrosis, and reduced growth.[12] It is crucial to determine the optimal, non-phytotoxic concentration for the specific plant species being studied.

  • Preventative Application: ASM is most effective when applied before the onset of disease.[1] Its curative effects are generally poor.[11]

  • Environmental Conditions: The efficacy of ASM can be influenced by environmental factors. It is important to maintain consistent and controlled conditions throughout the experiment.

  • Host Specificity: The level of induced resistance can vary depending on the plant species and cultivar.

By following these detailed protocols and considering the key aspects of ASM's mode of action, researchers can effectively utilize this compound as a tool to study plant-pathogen interactions and develop novel disease management strategies.

References

Application Notes and Protocols for Foliar Spray Techniques of Acibenzolar-S-methyl in Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM) is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense mechanism in plants. Unlike traditional fungicides, ASM is not directly antimicrobial but rather primes the plant's immune system to defend against a wide range of fungal, bacterial, and viral pathogens. These application notes provide detailed protocols for the foliar application of ASM in plant assays, summarize quantitative data on its efficacy, and illustrate the key signaling pathways and experimental workflows.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound-S-methyl is a synthetic analog of the plant defense hormone salicylic acid (SA). Upon foliar application, ASM is absorbed by the leaves and translocated throughout the plant. Inside the plant cells, it is hydrolyzed to its active form, this compound, which initiates a signaling cascade that leads to the establishment of SAR. This process involves the accumulation of endogenous SA, the activation of the key regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), and the subsequent expression of a battery of Pathogenesis-Related (PR) genes, whose protein products contribute to enhanced disease resistance.

Caption: this compound-S-methyl (ASM) induced Systemic Acquired Resistance (SAR) pathway.

Quantitative Data on ASM Efficacy

The following tables summarize the efficacy of foliar-applied ASM in controlling various plant diseases from published studies.

Table 1: Efficacy of this compound-S-methyl against Bacterial Diseases

Plant SpeciesPathogenASM Concentration(s)Application FrequencyKey Findings
TomatoXanthomonas spp. (Bacterial Spot)75 µM to 200 µMWeeklySignificantly better disease control than biweekly applications.[1]
TomatoXanthomonas spp. (Bacterial Spot)129 µMBiweeklySignificant reduction in final disease severity in some experiments.[2][3]
Japanese RadishPseudomonas cannabina pv. alisalensisNot specifiedNot specifiedEnhanced systemic activation of defense responses.[4]

Table 2: Efficacy of this compound-S-methyl against Fungal and Oomycete Diseases

Plant SpeciesPathogenASM Concentration(s)Application FrequencyKey Findings
SquashPhytophthora capsici (Phytophthora Blight)20 and 30 mg·L–1Not specifiedSignificantly reduced disease severity compared to the nontreated control.[5]
WheatFusarium graminearum (Fusarium Head Blight)0.075 g/LAt anthesisDisease reduction of up to 28.97% compared to the control.
AppleVenturia inaequalis (Apple Scab)Not specifiedNot specifiedSignificant control of apple scab reported in several studies.[6]

Table 3: Efficacy of this compound-S-methyl against Viral Diseases

Plant SpeciesPathogenASM Concentration(s)Application FrequencyKey Findings
Arabidopsis thalianaPlantago asiatica mosaic virus (PlAMV)1 mM (local application)Single applicationSuppressed viral infection in distal, untreated leaves.[7]
RoseRose Rosette Emaravirus (RRV)50 and 100 mg/literWeeklySignificantly reduced disease severity and delayed incidence of Rose Rosette Disease.

Experimental Protocols

The following are detailed protocols for the foliar application of this compound-S-methyl in plant assays.

General Experimental Workflow

experimental_workflow Start Start Plant_Growth 1. Plant Propagation and Growth (e.g., to 4-5 true leaf stage) Start->Plant_Growth ASM_Preparation 2. Preparation of ASM Solutions (and control solutions) Plant_Growth->ASM_Preparation Foliar_Application 3. Foliar Spray Application of ASM (spray to runoff) ASM_Preparation->Foliar_Application Incubation_Period 4. Incubation Period for SAR Induction (e.g., 1-7 days) Foliar_Application->Incubation_Period Pathogen_Inoculation 5. Pathogen Inoculation (challenge with fungi, bacteria, or virus) Incubation_Period->Pathogen_Inoculation Disease_Assessment 6. Disease Severity and/or Pathogen Titer Assessment Pathogen_Inoculation->Disease_Assessment Data_Analysis 7. Data Analysis and Interpretation Disease_Assessment->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting ASM efficacy experiments.

Protocol 1: Preparation of this compound-S-methyl Foliar Spray Solutions

This protocol describes the preparation of ASM solutions for foliar application.

Materials:

  • This compound-S-methyl (analytical standard or commercial formulation, e.g., Actigard® 50WG)

  • Distilled or deionized water

  • Wetting agent/surfactant (e.g., Silwet L-77, Tween 20)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate the required amount of ASM: Based on the desired final concentration (e.g., in µM, mg/L, or g/L) and the total volume of spray solution needed, calculate the mass of ASM required.

  • Prepare a stock solution (recommended): For accuracy, it is recommended to prepare a concentrated stock solution of ASM.

    • Accurately weigh the calculated amount of ASM and dissolve it in a small volume of a suitable solvent if necessary (refer to manufacturer's instructions), then bring it to the final volume with distilled water in a volumetric flask.

  • Prepare the final spray solution:

    • In a clean container, add approximately half of the final required volume of distilled water.

    • While stirring, add the calculated volume of the ASM stock solution to the water.

    • Add a wetting agent/surfactant to the solution at the recommended concentration (e.g., 0.01-0.05% v/v) to ensure even coverage of the foliage.

    • Add the remaining distilled water to reach the final desired volume and continue to stir until the solution is homogenous.

  • Prepare control solutions:

    • Negative Control: Prepare a solution containing only distilled water and the wetting agent at the same concentration used for the ASM solutions.

    • Solvent Control (if applicable): If a solvent was used to dissolve the ASM stock, prepare a control solution containing the solvent and wetting agent in water at the same final concentrations.

Protocol 2: Foliar Spray Application of this compound-S-methyl

This protocol provides a general method for applying ASM solutions to plant foliage.

Materials:

  • Prepared ASM and control solutions

  • Spray bottles or a pressurized sprayer with a fine nozzle

  • Plants at the desired growth stage

  • Turntable (optional, for even application)

  • PPE

Procedure:

  • Plant preparation: Ensure plants are healthy and at the appropriate growth stage for the experiment. Label all plant groups clearly according to their treatment.

  • Application:

    • Thoroughly spray the foliage of each plant with the corresponding treatment solution until the point of runoff (i.e., when droplets begin to drip from the leaf margins).

    • Ensure complete and even coverage of all leaf surfaces (adaxial and abaxial). Using a turntable can facilitate this.

    • To prevent cross-contamination, spray different treatment groups in separate areas or use a physical barrier between them.

  • Post-application care:

    • Allow the plants to dry completely before moving them.

    • Return the plants to the greenhouse or growth chamber under controlled environmental conditions.

    • The time between ASM application and pathogen inoculation will depend on the specific experimental design and the plant-pathogen system being studied (typically ranging from 1 to 7 days).

Protocol 3: Evaluation of ASM Efficacy Against a Foliar Pathogen

This protocol outlines the steps for assessing the protective effect of ASM against a foliar pathogen.

Materials:

  • ASM-treated and control plants

  • Pathogen inoculum (e.g., bacterial suspension, fungal spore suspension)

  • Inoculation equipment (e.g., sprayer, syringe)

  • High-humidity chamber or plastic bags (if required for infection)

  • Disease rating scale or method for quantifying pathogen growth

Procedure:

  • Pathogen Inoculation: At the predetermined time point after ASM application, inoculate the plants with the pathogen.

    • The inoculation method should be appropriate for the pathogen being studied (e.g., spraying a bacterial suspension onto the leaves, placing a mycelial plug on a leaf).

  • Incubation: Place the inoculated plants in an environment conducive to disease development. This may involve maintaining high humidity and a specific temperature range.

  • Disease Assessment: At regular intervals after inoculation, assess the level of disease development.

    • Disease Severity: Use a visual rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis) or calculate the percentage of leaf area affected by symptoms.

    • Pathogen Quantification: In some cases, it may be possible to quantify the pathogen population in the plant tissue (e.g., by serial dilution and plating for bacteria, or by qPCR for viruses and fungi).

  • Data Analysis: Statistically analyze the disease assessment data to determine if there are significant differences between the ASM-treated groups and the control groups.

References

Application Notes and Protocols for Gene Expression Analysis in Acibenzolar-Treated Plants using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acibenzolar-S-methyl (ASM), a functional analog of salicylic acid (SA), is a potent plant defense activator.[1][2][3] It does not possess direct antimicrobial properties but instead works by inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism.[1][4][5] This induction leads to broad-spectrum, long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][6][7] The activation of SAR is characterized by the upregulation of a specific set of genes, most notably the Pathogenesis-Related (PR) genes.[4][6][8]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure the relative changes in gene expression.[9] This document provides detailed protocols for treating plants with ASM and subsequently analyzing the expression of key defense-related genes using qPCR. The primary method for data analysis discussed is the widely used 2-ΔΔCt (delta-delta Ct) method for relative quantification.[9][10][11]

This compound-Induced Signaling Pathway

ASM treatment mimics the natural accumulation of salicylic acid, a key signaling molecule in plant defense.[1][6] This initiates a signal transduction cascade that leads to the activation of defense gene expression. A central regulator in this pathway is the protein NPR1 (Non-expressor of PR genes).[6][7][12] Upon SA accumulation (or ASM treatment), NPR1 monomers translocate to the nucleus, where they interact with TGA transcription factors to induce the expression of defense genes, such as PR1, PR2, and PR5.[6][7]

This compound Signaling Pathway cluster_0 Cell Cytoplasm cluster_1 Nucleus ASM This compound-S-methyl (ASM) (SA Analog) NPR1_O NPR1 Oligomer (Inactive) ASM->NPR1_O Triggers change in redox state NPR1_M NPR1 Monomer (Active) NPR1_O->NPR1_M Dissociation NPR1_M_nuc NPR1 Monomer NPR1_M->NPR1_M_nuc Translocation TGA TGA Transcription Factors PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) TGA->PR_Genes Induces Transcription NPR1_M_nuc->TGA Interaction

ASM-induced Systemic Acquired Resistance (SAR) signaling pathway.

Experimental Design and Workflow

A typical experiment involves treating one set of plants with ASM (treatment group) and another with a control solution (e.g., water or a mock formulation). Leaf samples are collected at specific time points post-treatment to analyze the temporal dynamics of gene expression.

Experimental Workflow start Plant Cultivation (e.g., Arabidopsis, Tomato) treatment This compound (ASM) Treatment vs. Control start->treatment sampling Tissue Sampling (e.g., at 0, 24, 48, 72h) treatment->sampling rna_extraction Total RNA Extraction & Quality Control sampling->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) - Target Genes (e.g., PR1) - Reference Gene (e.g., Actin) cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification using 2-ΔΔCt) qpcr->analysis end Results Interpretation analysis->end

References

Application Notes and Protocols for Quantifying Pathogenesis-Related (PR) Protein Induction Following Acibenzolar-S-Methyl Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike conventional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to the accumulation of various defense-related molecules, most notably Pathogenesis-Related (PR) proteins. The quantification of PR proteins, such as PR-1, PR-2, and PR-5, serves as a reliable molecular marker for the activation of SAR and is a critical step in evaluating the efficacy of plant defense activators.

These application notes provide detailed methodologies for the quantification of PR protein induction in response to ASM treatment, catering to researchers in plant science and drug development. The protocols outlined below for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Quantitative Real-Time PCR (qRT-PCR) are tailored for use in common model and crop species including Arabidopsis thaliana, tobacco (Nicotiana tabacum), cucumber (Cucumis sativus), and tomato (Solanum lycopersicum).

This compound-S-Methyl Signaling Pathway

This compound-S-methyl treatment mimics the plant's natural defense signaling cascade initiated by pathogen attack. Upon application, ASM is converted within the plant to its active form, this compound, which triggers a signaling pathway largely dependent on the key regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). In unstimulated cells, NPR1 exists as an oligomer in the cytoplasm. The activation of the SA pathway leads to a change in the cellular redox state, promoting the monomerization of NPR1 and its translocation to the nucleus. Nuclear NPR1 then interacts with TGA transcription factors to induce the expression of a battery of defense genes, including those encoding for PR proteins.

ASM_Signaling_Pathway ASM This compound-S-Methyl (ASM) This compound This compound (Active Form) ASM->this compound Conversion SA_Signal Salicylic Acid (SA) Signal Amplification This compound->SA_Signal NPR1_Oligo NPR1 (Oligomer) (Cytoplasm) SA_Signal->NPR1_Oligo Induces Redox Change NPR1_Mono NPR1 (Monomer) (Nucleus) NPR1_Oligo->NPR1_Mono Monomerization & Nuclear Translocation TGA TGA Transcription Factors NPR1_Mono->TGA Interaction PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Activation PR_Proteins PR Protein Accumulation PR_Genes->PR_Proteins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Figure 1: Simplified signaling pathway of this compound-S-Methyl (ASM) leading to the induction of Pathogenesis-Related (PR) proteins and Systemic Acquired Resistance (SAR).

Experimental Workflow for Quantifying PR Protein Induction

A typical experimental workflow to quantify PR protein induction after ASM treatment involves plant treatment, sample collection at various time points, protein or RNA extraction, and subsequent quantification using the methods detailed in this document.

Experimental_Workflow Plant_Treatment Plant Treatment (ASM or Control) Sample_Collection Sample Collection (Time Course) Plant_Treatment->Sample_Collection Extraction Protein or RNA Extraction Sample_Collection->Extraction Quantification Quantification Method Extraction->Quantification Western_Blot Western Blot (Protein) Quantification->Western_Blot ELISA ELISA (Protein) Quantification->ELISA qRT_PCR qRT-PCR (Gene Expression) Quantification->qRT_PCR Data_Analysis Data Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis

Figure 2: General experimental workflow for quantifying PR protein and gene expression induction.

Quantitative Data Summary

The following tables summarize representative quantitative data on the induction of PR genes in response to this compound-S-Methyl (ASM) treatment in various plant species. It is important to note that the magnitude of induction can vary depending on the plant species, age, environmental conditions, ASM concentration, and the specific PR gene being analyzed.

Table 1: Quantitative Gene Expression Analysis of PR Genes in Arabidopsis thaliana

Time After TreatmentPR-1 Fold ChangePR-2 Fold ChangePR-5 Fold ChangeASM ConcentrationReference
24 hoursSignificantly IncreasedSignificantly IncreasedSignificantly Increased1 mM[1][2]
48 hoursSignificantly Increased--1 mM[1]

Table 2: Quantitative Gene Expression Analysis of PR Genes in Tobacco (Nicotiana tabacum)

Time After TreatmentPR-1a InductionPR-3 InductionPR-5 InductionASM ConcentrationReference
48 hoursDetectedDetectedDetected0.25 - 4.0 g a.i./7,000 plants[3]
5 daysHigh Level of Resistance Observed--1.0 - 2.0 g a.i./7,000 plants[3]

Table 3: Quantitative Gene Expression Analysis of PR Genes in Cucumber (Cucumis sativus)

Time After TreatmentPR Gene InductionASM ConcentrationReference
Not SpecifiedSystemic resistance inducedNot Specified

Table 4: Quantitative Gene Expression Analysis of PR Genes in Tomato (Solanum lycopersicum)

Time After TreatmentPR-1 InductionASM ConcentrationReference
Not SpecifiedDose-dependent productionNot Specified[4]

Note: Specific fold-change values for protein levels are often not explicitly stated in the literature abstracts. The data presented here primarily reflects gene expression studies, which are a strong indicator of subsequent protein induction.

Experimental Protocols

Plant Material and ASM Treatment
  • Plant Growth: Grow plants (Arabidopsis thaliana, tobacco, cucumber, or tomato) under controlled environmental conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Treatment: Apply ASM at the desired concentration (a typical starting concentration is 1 mM) to the leaves of 4-6 week old plants via spraying until runoff or by soil drench. Use a mock solution (water with the same surfactant, if used) as a control.

  • Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C until further analysis.

Protein Extraction for Western Blot and ELISA
  • Homogenization: Grind frozen leaf tissue (approximately 100 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Lysis Buffer: Add 500 µL of ice-cold protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1x protease inhibitor cocktail).

  • Incubation and Centrifugation: Vortex the mixture and incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total soluble proteins.

  • Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Western Blot Protocol for PR Protein Quantification
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target PR protein (e.g., anti-PR-1) overnight at 4°C. Recommended starting dilutions are typically 1:1,000 to 1:10,000.[5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A common dilution range is 1:10,000 to 1:100,000.[4]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the PR protein band to a loading control (e.g., actin or tubulin) to determine the relative fold change.

ELISA Protocol for PR Protein Quantification
  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the target PR protein overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted protein samples and a serial dilution of a known standard of the purified PR protein to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the PR protein. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the PR protein in the samples (e.g., in ng/mg of total protein).

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression
  • RNA Extraction: Extract total RNA from frozen leaf tissue (approximately 100 mg) using a commercial plant RNA extraction kit or a Trizol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target PR genes (PR-1, PR-2, PR-5) and a reference gene (e.g., Actin, Tubulin, or Ubiquitin).

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target PR gene is normalized to the expression of the reference gene.

Table 5: Validated qRT-PCR Primer Sequences for PR Genes

Plant SpeciesGeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
Arabidopsis thalianaPR-1CGT TCT TCT CGG TCT TCT CGGCT TGG TCT GGC TTT GTT CT[6][7]
Arabidopsis thalianaPR-2AAG CTT GAG GCA GAG GAG ATTGC TCG GAG ATG AAT GAG AG[8]
Arabidopsis thalianaPR-5TGT GCG TGT TGG GTT TCT ACTCA TGT AGT TGG CCA GGA AG[6][9]
Nicotiana tabacumPR-1aCAG CCA TTG TTA CTG GCT GTCGCA TAA TAA GCT GGG TGG AC[10]
Nicotiana tabacumPR-2GCT GGT GGA TCT GGT AAG GATCA TGG TGG TGT TGA TGA AG
Nicotiana tabacumPR-5GAA GCA GCA GAG GAG GAG ATTGG TGG TGT TGA TGA AGT GG[9]
Cucumis sativusPR-1TGT GCT GCT GCT GCT GTT ATTCA TGG TGG TGT TGA TGA AG[5][11]
Cucumis sativusPR-2GCT GGT GGA TCT GGT AAG GATCA TGG TGG TGT TGA TGA AG[1][12]
Cucumis sativusPR-5GAA GCA GCA GAG GAG GAG ATTGG TGG TGT TGA TGA AGT GG[13]
Solanum lycopersicumPR-1TGT GCT GCT GCT GCT GTT ATTCA TGG TGG TGT TGA TGA AG[2][14]
Solanum lycopersicumPR-2GCT GGT GGA TCT GGT AAG GATCA TGG TGG TGT TGA TGA AG
Solanum lycopersicumPR-5GAA GCA GCA GAG GAG GAG ATTGG TGG TGT TGA TGA AGT GG[15][16]

Note: Primer sequences should always be validated for specificity and efficiency in your specific experimental setup.

Conclusion

The quantification of PR protein induction is a robust method to assess the efficacy of this compound-S-Methyl and other plant defense activators. The protocols provided herein offer a comprehensive guide for researchers to reliably measure the induction of these key defense markers. By employing these standardized methods, researchers can generate comparable and reproducible data, facilitating the development of novel strategies for crop protection and disease resistance.

References

Acibenzolar-S-methyl solution preparation for in vitro plant studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Acibenzolar-S-methyl (ASM), a synthetic analog of salicylic acid, is a widely utilized plant activator for inducing Systemic Acquired Resistance (SAR) in various plant species. Unlike traditional pesticides, ASM is not directly antimicrobial; instead, it primes the plant's innate defense mechanisms, offering broad-spectrum protection against a range of pathogens.[1][2][3] This document provides detailed protocols for the preparation of ASM solutions for in vitro plant research, alongside essential data on its physicochemical properties and mode of action.

Physicochemical Properties and Solubility

This compound-S-methyl is a white to beige crystalline powder.[1][4] Understanding its solubility is critical for preparing homogenous and effective solutions for experimental use. ASM exhibits low solubility in water but is soluble in several organic solvents.

PropertyValueReference(s)
Molecular Formula C₈H₆N₂OS₂[1]
Molar Mass 210.27 g/mol [1]
Melting Point 133 °C (271 °F; 406 K)[1]
Water Solubility 7.7 mg/L (at 20 °C)[1]
Methanol 4.2 g/L[5]
Acetone 28 g/L[5]
Ethyl Acetate 25 g/L[5]
Dichloromethane 160 g/L[5]
Toluene 36 g/L[5]
n-Hexane 1.3 g/L[5]
n-Octanol 5.4 g/L[5]
DMF 1 mg/mL[6]

Experimental Protocols

Preparation of this compound-S-methyl Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound-S-methyl in acetone. Acetone is a suitable solvent due to the high solubility of ASM and its volatility, which allows for easy evaporation when preparing final dilutions in aqueous media.

Materials:

  • This compound-S-methyl (purity ≥98%)

  • Acetone (analytical grade)

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Spatula

  • Volumetric flask (appropriate size)

  • Pipettes

  • Fume hood

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE membrane recommended for organic solvents)

  • Sterile syringe

Procedure:

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Calculation: Calculate the mass of ASM required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 210.27 g/mol = 0.0210 g (21.0 mg)

  • Weighing: Carefully weigh the calculated amount of ASM using an analytical balance and transfer it to the volumetric flask.

  • Dissolving: Add a small amount of acetone to the volumetric flask to dissolve the ASM. Gently swirl or vortex the flask until the ASM is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with acetone.

  • Sterilization: For applications requiring sterile conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, amber glass vial.

  • Storage: Store the stock solution at -20°C in the dark. ASM solutions in acetonitrile have demonstrated stability for up to 53 days when refrigerated.[7] While data for acetone is not specified, cold and dark storage is a standard precaution to prevent degradation.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in a suitable aqueous medium, such as sterile distilled water or plant growth medium.

Materials:

  • ASM stock solution (10 mM in acetone)

  • Sterile distilled water or plant growth medium

  • Sterile tubes or flasks

  • Pipettes

Procedure:

  • Equilibration: Allow the stock solution to equilibrate to room temperature before use.[7]

  • Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution. For example, to prepare 50 mL of a 100 µM working solution from a 10 mM stock:

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (100 µM x 50 mL) / 10,000 µM = 0.5 mL (500 µL)

  • Preparation: Add the calculated volume of the stock solution to the appropriate volume of sterile distilled water or plant growth medium.

  • Mixing: Mix the solution thoroughly by gentle inversion or vortexing. The small amount of acetone from the stock solution will evaporate or be diluted to a negligible concentration that is unlikely to affect most plant systems.

  • pH Adjustment (Optional but Recommended): ASM is more stable in aqueous solutions at pH 5 and 7.[8] If the experimental medium has a high pH, consider adjusting it to below 7 to prevent rapid hydrolysis of ASM to its active form, this compound acid.[8] For some applications, acidification to < pH 5 with formic acid has been used to increase stability.[7]

  • Use: Use the freshly prepared working solution for your in vitro plant studies.

Common Working Concentrations

The effective concentration of ASM can vary depending on the plant species, the pathogen being studied, and the application method. The following table summarizes concentrations used in various research studies.

Plant SpeciesPathogen/StudyConcentration(s)Reference(s)
Tomato Xanthomonas spp. (Bacterial Spot)12.9 µM, 64.5 µM, 129 µM, 30.3 µM to 200 µM[9]
Squash Phytophthora capsici (Phytophthora Blight)10 mg/L, 20 mg/L, 30 mg/L[10]
Wheat Fusarium graminearum0.019 g/L, 0.0375 g/L, 0.0563 g/L, 0.075 g/L
Arabidopsis thaliana Plantago asiatica mosaic virus (PlAMV)1 mM[11]
Apple Venturia inaequalis0.4 g/L[6]
Pear Pear Scab100 mg/L[3]

This compound-S-methyl Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound-S-methyl and the experimental workflow for solution preparation.

ASM_Signaling_Pathway ASM This compound-S-methyl (ASM) Metabolite This compound Acid (Active Metabolite) ASM->Metabolite Hydrolysis in plant NPR1 NPR1 Activation Metabolite->NPR1 SAR_Genes SAR Gene Expression (e.g., PR1, PR2, PR5) NPR1->SAR_Genes PR_Proteins Pathogenesis-Related (PR) Proteins SAR_Genes->PR_Proteins Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Resistance

Caption: this compound-S-methyl (ASM) signaling pathway in plants.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh ASM Powder dissolve 2. Dissolve in Acetone weigh->dissolve volume 3. Adjust to Final Volume dissolve->volume filter 4. Sterile Filter (0.22 µm) volume->filter store 5. Store at -20°C filter->store dilute 6. Dilute Stock in Aqueous Medium store->dilute Equilibrate to RT mix 7. Mix Thoroughly dilute->mix use 8. Use for Experiment mix->use

Caption: Workflow for preparing this compound-S-methyl solutions.

References

Application Notes and Protocols for Testing Acibenzolar-S-Methyl Efficacy Against Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for evaluating the efficacy of Acibenzolar-S-methyl (ASM), a systemic acquired resistance (SAR) inducer, against fungal pathogens. The protocols detailed below cover both in vitro and in vivo methodologies, data presentation, and visualization of key concepts.

Introduction

This compound-S-methyl is a plant defense activator that functions as a synthetic analog of the natural plant hormone salicylic acid (SA).[1][2] Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM is not directly toxic to fungi.[1] Its mode of action is to mimic SA, triggering the plant's innate immune system and leading to a broad-spectrum, long-lasting defense response known as Systemic Acquired Resistance (SAR).[2][3] This induction of SAR prepares the plant to resist infections from a wide range of pathogens, including fungi, bacteria, and viruses.[2][4] The activation of SAR by ASM is primarily mediated through the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) signaling pathway, which results in the expression of pathogenesis-related (PR) proteins that contribute to disease resistance.

Given its indirect mode of action, evaluating the efficacy of ASM requires a focus on plant-based assays that measure the induced resistance. In vitro assays are primarily useful for confirming the lack of direct antifungal activity.

Signaling Pathway of this compound-S-Methyl Induced SAR

The following diagram illustrates the signaling cascade initiated by this compound-S-methyl, leading to the establishment of Systemic Acquired Resistance in plants.

SAR_Pathway cluster_cell Plant Cell ASM This compound-S-methyl (ASM) This compound This compound (Active Metabolite) ASM->this compound Hydrolysis SA_receptor Salicylic Acid Receptor This compound->SA_receptor Binds to NPR1_inactive NPR1 (inactive) in Cytoplasm SA_receptor->NPR1_inactive Activates NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active Translocates to Nucleus TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces Expression of PR_Proteins PR Proteins (e.g., PR-1, PR-2, PR-5) PR_Genes->PR_Proteins Leads to Synthesis of SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Bioassay A Prepare ASM-amended media B Inoculate with fungal plug A->B C Incubate and measure colony diameter B->C D Calculate % inhibition C->D E Grow host plants F Apply ASM treatments E->F G SAR induction period F->G H Inoculate with pathogen G->H I Incubate for disease development H->I J Assess disease severity I->J K Calculate % disease control J->K Logical_Relationships cluster_hypothesis Hypothesis Testing H0_invitro H0: ASM has no direct antifungal activity Experiment Experimental Design (In Vitro & In Vivo Assays) H0_invitro->Experiment H1_invivo H1: ASM induces SAR and reduces disease severity H1_invivo->Experiment Data Data Collection (Growth, Severity) Experiment->Data Analysis Statistical Analysis (ANOVA, t-test) Data->Analysis Conclusion Conclusion on ASM Efficacy Analysis->Conclusion

References

Acibenzolar-S-Methyl in Combination with Chemical Inducers: Application Notes and Protocols for Enhanced Plant Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent activator of Systemic Acquired Resistance (SAR) in a wide range of plant species. SAR provides broad-spectrum and long-lasting protection against biotrophic and hemibiotrophic pathogens. To further enhance the efficacy and spectrum of disease control, researchers are exploring the application of ASM in combination with other chemical inducers of plant immunity. This document provides detailed application notes and experimental protocols for the combined use of ASM with other chemical inducers, including silicic acid, jasmonic acid (JA), phosphites, and β-aminobutyric acid (BABA).

This compound-S-Methyl in Combination with Silicic Acid

The combination of this compound-S-methyl (ASM) and silicic acid has shown synergistic effects in controlling plant diseases, particularly those caused by oomycetes. ASM activates the salicylic acid (SA)-dependent SAR pathway, leading to the expression of pathogenesis-related (PR) genes and the accumulation of antimicrobial compounds. Silicon, absorbed by plants as silicic acid, is deposited in the cell walls, forming a physical barrier against pathogen penetration. Additionally, silicon is implicated in inducing plant defense responses, including the production of phenolic compounds and the activity of defense-related enzymes.

Quantitative Data Summary
Plant SpeciesPathogenASM ConcentrationSilicic Acid ConcentrationApplication MethodDisease Reduction (%)Reference
Squash (Cucurbita pepo)Phytophthora capsici1 mg/L0.15 mMSoil DrenchSignificantly greater than individual treatments
Squash (Cucurbita pepo)Phytophthora capsici30 mg/L (alone)-Soil Drench100 (no symptoms)
Squash (Cucurbita pepo)Phytophthora capsici-0.15 mM (alone)Soil Drench53.3
Experimental Protocol: Evaluation of ASM and Silicic Acid against Phytophthora capsici in Squash

This protocol is adapted from the methodology described by Zhang et al.

1. Plant Material and Growth Conditions:

  • Plant Species: Squash (Cucurbita pepo).

  • Growth Medium: Pro-mix soilless potting medium.

  • Growth Conditions: Greenhouse with controlled temperature and humidity. Plants are grown to the 2-3 true leaf stage.

2. Inoculum Preparation:

  • Grow Phytophthora capsici on V8 agar plates at 25°C for 7 days.

  • Prepare a zoospore suspension by flooding the plates with sterile distilled water and incubating at 4°C for 30 minutes, followed by room temperature for 30-60 minutes.

  • Adjust the zoospore concentration to 2 x 10⁴ zoospores/mL using a hemocytometer.

3. Treatment Application:

  • This compound-S-Methyl (ASM) Stock Solution: Prepare a stock solution of ASM (e.g., from a commercial formulation like Actigard® 50WG).

  • Silicic Acid Solution: Prepare a stock solution of silicic acid.

  • Combined Treatment: Prepare a solution containing 1 mg/L ASM and 0.15 mM silicic acid.

  • Application: Apply 20 mL of the treatment solution as a soil drench to the base of each plant. Apply treatments at 7-day intervals for a total of three applications.

4. Inoculation:

  • Four days after the final treatment application, inoculate each plant by adding 5 mL of the P. capsici zoospore suspension to the soil around the stem base.

5. Disease Assessment:

  • Rate disease severity 14 days after inoculation on a scale of 0-5, where 0 = no symptoms and 5 = plant death.

6. Data Analysis:

  • Analyze disease severity data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the significance of the combined treatment compared to individual treatments and the untreated control.

Signaling Pathway

G ASM This compound-S-Methyl (ASM) SA_Pathway Salicylic Acid Pathway ASM->SA_Pathway activates Silicic_Acid Silicic Acid Physical_Barrier Cell Wall Fortification (Physical Barrier) Silicic_Acid->Physical_Barrier contributes to Defense_Enzymes Defense Enzyme Activity Silicic_Acid->Defense_Enzymes induces SAR Systemic Acquired Resistance (SAR) PR_Genes PR Gene Expression SAR->PR_Genes Phenolics_Lignin Phenolics & Lignin Accumulation SAR->Phenolics_Lignin ROS Reactive Oxygen Species (ROS) SAR->ROS SA_Pathway->SAR Disease_Resistance Enhanced Disease Resistance PR_Genes->Disease_Resistance Phenolics_Lignin->Disease_Resistance ROS->Disease_Resistance Physical_Barrier->Disease_Resistance Defense_Enzymes->Disease_Resistance

Caption: Combined action of ASM and Silicic Acid.

This compound-S-Methyl in Combination with Jasmonic Acid

The interaction between the salicylic acid (SA) and jasmonic acid (JA) signaling pathways is complex and can be synergistic or antagonistic depending on the specific plant-pathogen interaction. ASM primarily activates the SA pathway, which is generally effective against biotrophic pathogens. JA is the key hormone in the Induced Systemic Resistance (ISR) pathway, which is typically effective against necrotrophic pathogens and chewing insects. Combining ASM and JA has the potential to provide broader-spectrum disease and pest resistance, although antagonism has been observed in some cases[1][2].

Quantitative Data Summary
Plant SpeciesPest/PathogenASM (BTH) ConcentrationJA ConcentrationApplication MethodEffectReference
Apple (Malus domestica)Two-spotted spider mite (Tetranychus urticae)0.5 mM & 1.5 mM1.5 mM & 2.5 mMFoliar SprayJA more effective than BTH; BTH showed antagonism towards JA's effect[1]
Apple (Malus domestica)Fire blight (Erwinia amylovora)0.5 mM & 1.5 mM1.5 mM & 2.5 mMFoliar SprayBoth reduced symptoms; BTH induced PR genes more strongly than JA[2]
Experimental Protocol: Investigating the Interaction of ASM and JA on Pest Resistance in Apple Trees

This protocol is a generalized procedure based on the study by Droby et al.[1].

1. Plant Material and Growth Conditions:

  • Plant Species: Apple trees (Malus domestica), cultivar 'Gala'.

  • Growth Conditions: Potted trees grown in a greenhouse under controlled conditions.

2. Treatment Solutions:

  • This compound-S-Methyl (ASM/BTH) Solutions: Prepare solutions of 0.5 mM and 1.5 mM ASM.

  • Jasmonic Acid (JA) Solutions: Prepare solutions of 1.5 mM and 2.5 mM JA.

  • Combination Solutions: Prepare solutions containing both ASM and JA at the specified concentrations.

  • Control Solutions: Water and a 1% acetone solution (solvent for JA).

3. Treatment Application:

  • Apply the solutions to the apple trees as a foliar spray until runoff.

4. Pest Infestation:

  • Two days after treatment, infest the trees with a known number of two-spotted spider mites (Tetranychus urticae).

5. Assessment of Pest Performance:

  • Fecundity: After a set period (e.g., 3 days), count the number of eggs laid per female mite on leaf discs taken from treated and control plants.

  • Population Growth: After a longer period (e.g., 4 weeks), count the total number of mites on the plants.

6. Gene Expression Analysis (Optional):

  • Collect leaf samples at different time points after treatment (e.g., 2 and 14 days).

  • Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of marker genes for the SA pathway (e.g., PAL) and the JA pathway (e.g., LOX).

Signaling Pathway Interaction

G ASM This compound-S-Methyl (ASM) SA_Pathway SA Pathway (SAR) ASM->SA_Pathway activates JA Jasmonic Acid (JA) JA_Pathway JA Pathway (ISR) JA->JA_Pathway activates Biotroph_Resistance Resistance to Biotrophs SA_Pathway->Biotroph_Resistance Crosstalk Crosstalk SA_Pathway->Crosstalk Necrotroph_Herbivore_Resistance Resistance to Necrotrophs & Herbivores JA_Pathway->Necrotroph_Herbivore_Resistance JA_Pathway->Crosstalk Crosstalk->SA_Pathway antagonism/ synergism Crosstalk->JA_Pathway

Caption: Crosstalk between SA and JA signaling pathways.

This compound-S-Methyl in Combination with Phosphites

Phosphites (Phi), salts of phosphorous acid, have been shown to have a dual mode of action against plant pathogens. They can have a direct fungistatic effect and can also induce plant defense responses, including the production of phytoalexins and PR proteins. The combination of ASM and phosphites can therefore provide both direct and indirect control of pathogens, potentially leading to a more robust and durable resistance.

Quantitative Data Summary
Plant SpeciesPathogenASM ConcentrationPotassium Phosphite (Phi) ConcentrationApplication MethodDisease Reduction (%)Reference
Wheat (Triticum aestivum)Powdery Mildew (Blumeria graminis f. sp. tritici)500 mL/ha-Foliar Spray~70[3]
Wheat (Triticum aestivum)Leaf Rust (Puccinia triticina)-1500 mL/haFoliar Spray59-62[3]
Rice (Oryza sativa)Brown Spot (Bipolaris oryzae)500 mg/L-Foliar SpraySignificant reduction[4]
Rice (Oryza sativa)Brown Spot (Bipolaris oryzae)-5 mL/LFoliar SpraySignificant reduction[4]
Experimental Protocol: Efficacy of ASM and Potassium Phosphite against Wheat Pathogens

This protocol is based on the study by Santos et al.[3].

1. Experimental Design:

  • Field Trial: Conduct the experiment in a field with a history of wheat powdery mildew and leaf rust.

  • Design: Randomized complete block design with four replicates.

2. Treatments:

  • ASM: this compound-S-methyl at a rate of 500 mL/ha.

  • Potassium Phosphite: A commercial formulation of potassium phosphite at a rate of 1500 mL/ha.

  • Combined Treatment: A tank mix of ASM and potassium phosphite at the above rates.

  • Fungicide Standard: A standard fungicide treatment for wheat (e.g., epoxiconazole + pyraclostrobin).

  • Untreated Control: Water spray.

3. Application:

  • Apply treatments as a foliar spray at different growth stages of wheat, as determined by the experimental objectives.

4. Disease Assessment:

  • Severity: Assess the severity of powdery mildew and leaf rust on flag leaves and whole plants at regular intervals using a diagrammatic scale.

  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the severity data to represent the total disease pressure over time.

5. Yield Assessment:

  • At maturity, harvest the plots and determine the grain yield and other yield components (e.g., thousand-seed weight).

6. Data Analysis:

  • Analyze AUDPC and yield data using ANOVA to compare the efficacy of the different treatments.

Proposed Mechanism of Action

G ASM This compound-S-Methyl (ASM) SAR Systemic Acquired Resistance (SAR) ASM->SAR induces Phosphite Phosphite (Phi) Direct_Effect Direct Fungistatic Effect Phosphite->Direct_Effect Phytoalexins Phytoalexin Production Phosphite->Phytoalexins stimulates PR_Proteins PR Protein Expression SAR->PR_Proteins Pathogen Pathogen Direct_Effect->Pathogen inhibits Disease_Resistance Enhanced Disease Resistance Phytoalexins->Disease_Resistance PR_Proteins->Disease_Resistance

Caption: Dual action of ASM and Phosphite.

This compound-S-Methyl in Combination with β-Aminobutyric Acid (BABA)

β-Aminobutyric acid (BABA) is a non-protein amino acid that is known to induce resistance against a broad spectrum of pathogens. BABA-induced resistance can be mediated by both SA-dependent and SA-independent pathways, often involving the priming of defense responses. The combination of ASM and BABA has the potential for a strong synergistic effect by activating multiple defense pathways.

Quantitative Data Summary
Plant SpeciesPathogenASM ConcentrationBABA ConcentrationApplication MethodDisease Incidence (%)Reference
Chilli (Capsicum annuum)Colletotrichum capsici5 µg/mL-Foliar Spray13.15[5]
Chilli (Capsicum annuum)Colletotrichum capsici-10 mMFoliar Spray14.1[5]
Chilli (Capsicum annuum)Colletotrichum capsiciUntreated ControlUntreated Control-65-65.34[5]
Experimental Protocol: Evaluation of ASM and BABA against Chilli Anthracnose

This protocol is based on the study by Jayapala et al.[5].

1. Plant Material and Growth Conditions:

  • Plant Species: Chilli (Capsicum annuum) seedlings.

  • Growth Conditions: Greenhouse with controlled temperature and humidity.

2. Inoculum Preparation:

  • Grow Colletotrichum capsici on a suitable medium (e.g., potato dextrose agar).

  • Prepare a conidial suspension and adjust the concentration to 1 x 10⁶ conidia/mL.

3. Treatment Application:

  • ASM Solution: Prepare a 5 µg/mL solution of ASM.

  • BABA Solution: Prepare a 10 mM solution of BABA.

  • Application: Apply the solutions as a foliar spray to the chilli seedlings.

4. Inoculation:

  • Challenge-inoculate the treated and control seedlings with the C. capsici conidial suspension 24 hours after treatment.

5. Disease Assessment:

  • Assess disease incidence and severity at regular intervals after inoculation.

6. Biochemical Assays (Optional):

  • Collect leaf samples at different time points after inoculation to measure:

    • Hydrogen peroxide (H₂O₂) accumulation.

    • Activity of defense-related enzymes (e.g., PAL, peroxidase, polyphenol oxidase).

    • Total phenolic content.

Signaling Pathway Interaction

G ASM This compound-S-Methyl (ASM) SA_Pathway SA-Dependent Pathway (SAR) ASM->SA_Pathway activates BABA β-Aminobutyric Acid (BABA) BABA->SA_Pathway potentiates SA_Independent_Pathway SA-Independent Pathway BABA->SA_Independent_Pathway activates Priming Priming of Defense Responses SA_Pathway->Priming SA_Independent_Pathway->Priming ROS_Burst ROS Burst Priming->ROS_Burst Callose_Deposition Callose Deposition Priming->Callose_Deposition Disease_Resistance Broad-Spectrum Disease Resistance ROS_Burst->Disease_Resistance Callose_Deposition->Disease_Resistance

Caption: Synergistic activation of defense pathways by ASM and BABA.

Conclusion

The combination of this compound-S-methyl with other chemical inducers presents a promising strategy for enhancing plant disease resistance. The synergistic or additive effects observed in various studies highlight the potential for developing more effective and sustainable disease management programs. The detailed protocols and pathway diagrams provided in this document serve as a valuable resource for researchers and professionals aiming to explore and optimize these combination treatments. Further research is warranted to elucidate the intricate molecular interactions between these signaling pathways and to translate these findings into practical applications for a wider range of crops and pathogens.

References

Troubleshooting & Optimization

Troubleshooting Acibenzolar-S-methyl phytotoxicity in sensitive plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acibenzolar-S-methyl (ASM). The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-S-methyl (ASM) and how does it work?

A1: this compound-S-methyl (ASM) is a chemical compound used to activate a plant's natural defense mechanisms against a broad range of pathogens.[1][2] It is a functional analog of salicylic acid (SA), a key signaling molecule in plant immunity.[1] ASM is not directly toxic to pathogens; instead, it induces a state of heightened defense readiness in the plant known as Systemic Acquired Resistance (SAR).[1][3] Upon application, ASM is absorbed by the plant and converted to its active form, this compound, which triggers a signaling cascade leading to the expression of defense-related genes, such as Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-3, PR-5).[4][5][6] This systemic response enhances the plant's ability to resist subsequent infections by fungi, bacteria, and viruses.[2]

Q2: What are the common symptoms of ASM phytotoxicity?

A2: Phytotoxicity from ASM can manifest in several ways, depending on the plant species, concentration used, and environmental conditions. Common symptoms include:

  • Stunting or reduced growth: This is a frequently observed symptom, particularly in young or sensitive plants.[4][5]

  • Chlorosis (yellowing of leaves): Yellowing of leaf tissue is a common indicator of stress induced by ASM.

  • Necrosis (tissue death): In more severe cases, brown or black spots (necrosis) may appear on the leaves.

  • Leaf spotting: Temporary foliar spotting has been observed in some species like tobacco.[4][5]

  • Whitened shoots: In roses, very high concentrations of ASM have been reported to cause whitened shoots.

Q3: Which plant species are known to be sensitive to ASM?

A3: Sensitivity to ASM varies among plant species and even cultivars. Some plants reported to be sensitive, especially at higher concentrations or early growth stages, include:

  • Tobacco (Nicotiana tabacum)[4][5]

  • Tomato (Solanum lycopersicum)

  • Cucumber (Cucumis sativus)[7]

  • Japanese Pear (Pyrus pyrifolia)[8]

  • Rose (Rosa sp.)

It is crucial to conduct small-scale pilot experiments to determine the optimal, non-phytotoxic concentration for your specific plant species and experimental conditions.

Troubleshooting Guide

Q4: I'm observing phytotoxicity in my experiments. What are the likely causes and how can I troubleshoot this?

A4: Observing phytotoxicity can be concerning. Here’s a step-by-step guide to troubleshoot the issue:

  • Verify the ASM Concentration: Double-check your calculations and the final concentration of your ASM solution. Even small errors in dilution can lead to significant phytotoxicity.

  • Review the Application Method: The method of application can influence phytotoxicity. Foliar sprays may lead to higher localized concentrations on leaf surfaces, while soil drenches might be better tolerated by some species.[8] Consider if your application method is appropriate for your plant species.

  • Assess Plant Health and Developmental Stage: Applying ASM to young seedlings or plants under environmental stress (e.g., drought, extreme temperatures) can increase the risk of phytotoxicity.[8] Ensure your plants are healthy and well-established before treatment.

  • Check for Surfactant/Adjuvant Interactions: If you are using any surfactants or adjuvants in your ASM solution, they could be contributing to the phytotoxicity. Try applying ASM without these additives in a small-scale test.

  • Environmental Conditions: High light intensity and high temperatures can exacerbate phytotoxicity. If possible, try to control these environmental factors after ASM application.

Q5: How can I mitigate or prevent ASM-induced phytotoxicity in my future experiments?

A5: To minimize the risk of phytotoxicity, consider the following strategies:

  • Dose-Response Experiment: Conduct a preliminary dose-response experiment with a range of ASM concentrations to identify the highest concentration that provides the desired level of disease resistance without causing visible phytotoxicity.

  • Optimize Application Timing: Applying ASM to more mature, vigorous plants can reduce the risk of adverse effects.[8] For some species, post-harvest applications have been shown to be less phytotoxic.[8]

  • Alternative Application Methods: If foliar application is causing damage, consider alternative methods like soil drenching or seed treatment, which have been shown to be effective and less phytotoxic in some cases.[7]

  • Use of Microencapsulated Formulations: Microencapsulated ASM formulations can provide a slower, more controlled release of the active ingredient, potentially reducing the initial shock to the plant and minimizing phytotoxicity.[7]

  • Combination with Growth-Promoting Substances: In some instances, the co-application of substances like gibberellic acid has been shown to reduce the stunting caused by ASM.[5]

Data Presentation

Table 1: Summary of this compound-S-methyl (ASM) Phytotoxicity in Sensitive Plants

Plant SpeciesASM ConcentrationApplication MethodObserved Phytotoxicity SymptomsReference(s)
Tobacco (Nicotiana tabacum)4.0 g a.i./7,000 plantsNot specifiedTemporary foliar spotting and stunting[4][5]
Tobacco (Nicotiana tabacum)1.0 - 2.0 g a.i./7,000 plantsNot specifiedMinimized phytotoxicity with high resistance[5]
Rose (Rosa sp.)100 mg/mLPilot experiment (not specified)Stunted growth, whitened shoots, yellowed leaves
Melon (Cucumis melo)25 ppmFoliar spraySlight reduction in aboveground biomass[9]
Japanese Pear (Pyrus pyrifolia)50 mg a.i./LFoliar spray (in spring)Tiny black spots on young fruit (not considered problematic for practice)[8]

Experimental Protocols

Protocol 1: Preparation and Application of ASM Solution (Foliar Spray)

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of ASM (e.g., commercial formulation like Actigard® 50WG).

    • Dissolve the ASM in a small amount of the appropriate solvent (e.g., water) to create a concentrated stock solution. Ensure complete dissolution. For example, to prepare a 1 mM solution, dissolve the appropriate amount of ASM in water containing a surfactant like 0.004% (v/v) Silwet L-77 to ensure even coverage.[10]

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment. Prepare fresh working solutions before each application.

  • Foliar Spray Application:

    • Use a fine-mist sprayer to apply the ASM working solution to the plant foliage until runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.

    • Treat control plants with a mock solution (e.g., water with the same surfactant, if used).

    • Allow the plants to dry completely before any subsequent treatments or inoculations.

Protocol 2: Assessment of ASM Phytotoxicity

  • Visual Assessment:

    • Visually inspect the plants at regular intervals (e.g., 2, 5, and 7 days after treatment) for any signs of phytotoxicity.

    • Use a rating scale to quantify the severity of symptoms. For example, a scale of 0-5, where 0 = no symptoms, 1 = slight chlorosis, 2 = moderate chlorosis and slight necrosis, 3 = severe chlorosis and moderate necrosis, 4 = severe necrosis, and 5 = plant death.

  • Growth Measurements:

    • Measure plant height, number of leaves, and fresh/dry weight of the shoots and roots at the end of the experiment.

    • Compare the measurements of ASM-treated plants with those of the control plants to determine if there is a significant reduction in growth.

  • Physiological Measurements (Optional):

    • For a more detailed analysis, you can measure physiological parameters such as chlorophyll content (using a chlorophyll meter) and photosynthetic efficiency (using a chlorophyll fluorometer).

Mandatory Visualizations

ASM_Signaling_Pathway ASM This compound-S-methyl (ASM) (Applied to plant) This compound This compound (Active form) ASM->this compound Hydrolysis in plant SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway Activates NPR1 NPR1 (SA Receptor) SA_Pathway->NPR1 Leads to activation of PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR-1, PR-2, PR-5) NPR1->PR_Genes Induces expression of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Contributes to

Caption: Simplified signaling pathway of this compound-S-methyl (ASM)-induced Systemic Acquired Resistance (SAR).

Troubleshooting_Workflow Start Phytotoxicity Observed Check_Concentration Verify ASM Concentration and Calculations Start->Check_Concentration Is_Concentration_Correct Concentration Correct? Check_Concentration->Is_Concentration_Correct Review_Application Review Application Method and Timing Is_Application_Optimal Application Optimal? Review_Application->Is_Application_Optimal Assess_Plant_Health Assess Plant Health and Growth Stage Are_Plants_Healthy Plants Healthy? Assess_Plant_Health->Are_Plants_Healthy Is_Concentration_Correct->Review_Application Yes Adjust_Concentration Adjust Concentration (Dose-Response Test) Is_Concentration_Correct->Adjust_Concentration No Is_Application_Optimal->Assess_Plant_Health Yes Modify_Application Modify Application (e.g., Soil Drench) Is_Application_Optimal->Modify_Application No Use_Healthy_Plants Use Healthier/Older Plants Are_Plants_Healthy->Use_Healthy_Plants No Re_evaluate Re-evaluate Experiment Are_Plants_Healthy->Re_evaluate Yes Adjust_Concentration->Re_evaluate Modify_Application->Re_evaluate Use_Healthy_Plants->Re_evaluate

Caption: Troubleshooting workflow for diagnosing and mitigating this compound-S-methyl (ASM) phytotoxicity.

References

Technical Support Center: Acibenzolar-S-Methyl (ASM) Application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers and scientists to provide guidance on optimizing ASM concentration to induce plant defense mechanisms while minimizing phytotoxicity and other stress-related side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound-S-Methyl (ASM) and how does it work?

A1: this compound-S-Methyl (ASM or BTH) is a synthetic compound that acts as a plant defense activator.[1] It is a functional analog of the plant hormone Salicylic Acid (SA).[2][3] Unlike traditional fungicides, ASM does not have direct antimicrobial activity.[2] Instead, it works by inducing Systemic Acquired Resistance (SAR), a plant's natural, broad-spectrum defense mechanism against a variety of pathogens, including fungi, bacteria, and viruses.[1][2][4] Upon application, ASM is absorbed by the plant and hydrolyzed to its active metabolite, this compound, which triggers the SA signaling pathway, leading to the expression of pathogenesis-related (PR) genes and a primed state of defense throughout the plant.[1][2]

Q2: What are the common symptoms of plant stress or phytotoxicity caused by ASM?

A2: High concentrations or frequent applications of ASM can lead to phytotoxicity. Common symptoms include a temporary reduction in plant height (stunting), yellowing of leaves (chlorosis), and the appearance of small necrotic or chlorotic spots on the foliage.[5][6] These effects are often transient, but they can impact experimental results by confounding stress responses. In some cases, excessive ASM application can even make plants more susceptible to infection by increasing overall stress.

Q3: How long does it take for ASM to activate a protective effect in the plant?

A3: The time required for ASM to induce resistance varies depending on the plant species, application method, and the specific pathogen. Generally, a protective effect begins to be established between 1 to 7 days after application.[6][7] For foliar applications, a gap of at least 24 hours between treatment and pathogen inoculation is often needed, whereas for root applications (soil drench), the effect can be visible much sooner, sometimes within hours.[7] It is critical to apply ASM preventatively, as its curative effects on established infections are poor.[1][7]

Q4: Can ASM be used to protect plants against abiotic stressors?

A4: While primarily known for inducing resistance to biotic pathogens, some research suggests ASM may have effects on abiotic stress tolerance. For instance, studies in creeping bentgrass have explored its metabolic effects in improving heat or drought stress tolerance.[8] However, its primary and most documented use is for activating defenses against pathogens.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with ASM.

Issue / Observation Potential Cause Recommended Action
Visible phytotoxicity (stunting, chlorosis, leaf spotting) ASM concentration is too high for the specific plant species or cultivar.Reduce the ASM concentration by 25-50% in subsequent trials. Always conduct a dose-response experiment on a small subset of plants first.[6]
Application frequency is too high.Increase the interval between applications. Weekly applications are often more effective than bi-weekly for disease control, but may increase phytotoxicity risk.[9][10] Avoid repeated applications if single treatments are effective.
Plant species is highly sensitive to ASM.Research literature for typical concentrations used on your specific plant model. Dicotyledonous plants may require different concentrations than monocotyledonous plants.
Inconsistent or no disease protection observed ASM was applied too close to the time of pathogen inoculation.Ensure ASM is applied several days (typically 3-7 days) before pathogen challenge to allow for the full activation of SAR.[6]
ASM concentration is too low.Gradually increase the concentration in subsequent experiments. Refer to the concentration tables below for guidance from published studies.
Poor plant coverage during application.For foliar sprays, ensure a uniform application to the point of runoff. The use of a surfactant (e.g., Silwet L-77) can improve coverage.[4]
ASM was applied after infection was established.ASM is a preventative activator, not a curative agent.[1] Apply before any signs of disease.
Control plants (water/buffer spray) show some resistance Potential for plant-to-plant communication.While less common in controlled environments, ensure treated and control plants are adequately separated to avoid potential airborne signals like methyl salicylate (MeSA).[11]
Yield or biomass is reduced despite good disease control A "fitness cost" associated with activating the defense response.This is a known trade-off. Optimize for the lowest effective concentration of ASM that provides adequate protection without significantly impacting growth parameters.[6]

Optimizing ASM Concentration: Data from Literature

The optimal ASM concentration is highly dependent on the plant species, target pathogen, and application method. The following tables summarize concentrations used in various research studies.

Table 1: Foliar and Dip Applications
Plant SpeciesTarget Pathogen / StressorEffective ASM ConcentrationNotes
TomatoBacterial Spot (Xanthomonas spp.)75 - 200 µM (weekly spray)Weekly applications were more effective than bi-weekly.[9][10]
WheatFusarium Head Blight0.075 g/L (75 mg/L)Applied at the anthesis stage for best results.
Japanese RadishBacterial Blight (Pseudomonas cannabina)100 ppm (100 mg/L) (dip)Applied as a dip-treatment 1 day before inoculation.[3]
DogwoodAmbrosia Beetle (Xylosandrus spp.)0.3 g/L (300 mg/L) (spray)Applied 3 days before flood stress initiation.[12]
SquashPhytophthora Blight20 - 30 mg/L (spray)Significantly reduced disease severity.[13]
TobaccoTomato Spotted Wilt Virus (TSWV)1 - 2 g a.i. / 7,000 plantsThis rate minimized phytotoxicity while providing strong resistance.[6]
ArabidopsisPlantago Asiatica Mosaic Virus (PlAMV)1 mM (foliar drops)Applied locally to a single leaf to induce systemic resistance.[4]
Table 2: Soil Drench Applications
Plant SpeciesTarget Pathogen / StressorEffective ASM ConcentrationNotes
SquashPhytophthora Blight30 mg/LProvided the greatest protection with no symptoms developing.[13]
DogwoodAmbrosia Beetle (Xylosandrus spp.)0.3 g/L (300 mg/L)A 500-ml drench was applied 3 days before stress.[12]
CabbageBacterial Blight (Pseudomonas cannabina)Not specified in abstractSoil drench application induced SAR.[3][14]

Diagrams and Workflows

ASM Mechanism of Action via Salicylic Acid Pathway

SALICYLIC_ACID_PATHWAY cluster_outside Extracellular cluster_cell Plant Cell ASM This compound-S-Methyl (ASM) ASM_in ASM ASM->ASM_in Uptake Metabolite This compound (Active Metabolite) ASM_in->Metabolite Hydrolysis SA_Receptor SA Receptors (e.g., NPR3/NPR4) Metabolite->SA_Receptor Binds/Mimics SA NPR1_inactive NPR1 (Oligomer) Inactive in Cytoplasm SA_Receptor->NPR1_inactive Triggers Redox Change NPR1_active NPR1 (Monomer) Active in Nucleus NPR1_inactive->NPR1_active Translocates to Nucleus TGA TGA Transcription Factors NPR1_active->TGA Co-activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces Expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: ASM is converted to its active form, mimicking salicylic acid to activate the NPR1-dependent signaling cascade.

General Experimental Workflow for Testing ASM Efficacy

EXPERIMENTAL_WORKFLOW start Start: Plant Propagation acclimatize Grow plants to desired stage (e.g., 4-5 true leaves) start->acclimatize treatment Apply ASM Treatment (Foliar, Drench, etc.) + Control Group (Water/Buffer) acclimatize->treatment wait Incubate for SAR Activation (Typically 3-7 days) treatment->wait challenge Pathogen Inoculation or Abiotic Stress Induction wait->challenge data_collection Data Collection & Monitoring challenge->data_collection analysis Statistical Analysis data_collection->analysis sub_node1 Disease Severity Scoring data_collection->sub_node1 sub_node2 Phytotoxicity Assessment data_collection->sub_node2 sub_node3 Biomass/Yield Measurement data_collection->sub_node3 sub_node4 Molecular/Physiological Assays data_collection->sub_node4 end End: Conclusion analysis->end TROUBLESHOOTING_LOGIC start Experiment Complete: Reviewing Results q1 Phytotoxicity Observed? start->q1 a1_yes Action: Reduce ASM Concentration or Application Frequency q1->a1_yes Yes q2 Disease Control Effective? q1->q2 No check_species Verify species-specific sensitivity from literature a1_yes->check_species rerun Adjust Protocol & Re-run check_species->rerun a2_no Action: Increase ASM Concentration (incrementally) q2->a2_no No success Result is Optimal q2->success Yes check_timing Verify application was 3-7 days before challenge a2_no->check_timing check_coverage Verify application method (e.g., use of surfactant) check_timing->check_coverage check_coverage->rerun

References

Factors affecting the inconsistent efficacy of Acibenzolar-S-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acibenzolar-S-methyl (ASM). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound-S-methyl (ASM) and how does it work?

This compound-S-methyl is a chemical inducer of plant defense mechanisms.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[2] Instead, it acts as a synthetic analog of salicylic acid (SA), a key signaling molecule in a plant's natural defense pathway known as Systemic Acquired Resistance (SAR).[1][3] Upon application, ASM is absorbed by the plant and triggers the SAR pathway, leading to the expression of pathogenesis-related (PR) genes and the production of defense-related proteins.[2][4] This prepares the plant to defend itself against a broad spectrum of fungal, bacterial, and viral pathogens.[1] It is important to note that ASM is a preventative measure and is most effective when applied before the onset of disease.[1][2]

Q2: Why am I seeing inconsistent results with my ASM applications?

The efficacy of ASM can be influenced by a variety of factors, leading to inconsistent results. These factors include:

  • Application Timing and Frequency: The timing of ASM application relative to pathogen inoculation is critical. The protective effect is often greatest when applied preventatively. For example, in controlling sorghum ergot, ASM was most effective when applied 4 days before inoculation. The frequency of application can also impact efficacy, with weekly applications showing better disease control than biweekly applications for bacterial spot on tomato.[5]

  • Application Method: The method of application (e.g., foliar spray, soil drench, trunk paint) can significantly affect ASM's performance. The optimal method can vary depending on the plant species and the target pathogen.[6]

  • Plant Species and Cultivar: The genetic background of the plant plays a significant role in its response to ASM. Different species and even different cultivars within the same species can exhibit varying levels of induced resistance.[7][8]

  • Pathogen Type and Pressure: The effectiveness of ASM can differ against various pathogens. While it has a broad spectrum of activity, its efficacy can be influenced by the specific pathogen and the level of disease pressure in the experiment.

  • Environmental Conditions: Factors such as temperature, humidity, and light intensity can influence the plant's physiological state and its ability to mount a defense response upon ASM treatment. For instance, applications in hot and dry conditions may require adjustments to droplet size to reduce evaporation.[9]

  • Plant Health and Nutritional Status: The overall health and nutritional status of the plant can impact the effectiveness of SAR induction. Stressed or nutrient-deficient plants may not respond as robustly to ASM treatment.[8]

Q3: Can ASM cause any damage to the plants?

Yes, under certain conditions, ASM can cause phytotoxicity. Symptoms can include stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death).[10][11][12] The risk of phytotoxicity is often associated with:

  • High Concentrations: Applying ASM at concentrations exceeding the recommended rates can lead to plant damage.[11]

  • Application Method: Soil drench applications have been observed to cause more significant reductions in fresh leaf and root weight compared to foliar sprays in tobacco.[13]

  • Plant Growth Stage: Young or newly transplanted plants may be more susceptible to phytotoxicity.[10]

It is crucial to conduct small-scale trials to determine the optimal, non-phytotoxic concentration for your specific plant species and experimental conditions.

Troubleshooting Guide

Problem: ASM treatment is not providing the expected level of disease protection.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Application Timing ASM is a preventative treatment. Ensure application occurs before pathogen inoculation. The optimal pre-inoculation window can vary, so a time-course experiment (e.g., applying ASM 1, 3, 5, and 7 days before inoculation) is recommended to determine the ideal timing for your system.
Suboptimal Application Method The method of application can influence ASM uptake and translocation. For systemic pathogens, a soil drench or trunk application might be more effective than a foliar spray.[6] Conversely, for foliar pathogens, a thorough foliar spray ensuring complete coverage is crucial. Consider testing different application methods.
Inappropriate Concentration The ASM concentration needs to be high enough to induce a defense response but low enough to avoid phytotoxicity. If you are not seeing an effect, consider a dose-response experiment with a range of concentrations. If you are observing phytotoxicity, reduce the concentration.
Plant Cultivar is a Non-responder Genetic variability can lead to some cultivars being less responsive to ASM.[7] If possible, test ASM on a different cultivar known to be responsive to SAR inducers.
High Pathogen Pressure The induced resistance has its limits. Under extremely high pathogen pressure, the defense response may be overwhelmed. Consider reducing the inoculum concentration in your experiments to a level that is more representative of natural infection.
Unfavorable Environmental Conditions Extreme temperatures or humidity can stress the plant and inhibit its ability to respond to ASM. Ensure your plants are grown under optimal conditions for their species.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound-S-methyl from various studies.

Table 1: Efficacy of ASM Against Fungal Pathogens

Plant SpeciesPathogenASM ConcentrationApplication MethodEfficacy (Disease Reduction %)Reference
WheatFusarium graminearum0.075 g/LFoliar Spray at Anthesis28.97%
AppleVenturia inaequalis100 mg a.i./LFoliar SprayHigh efficacy, significant reduction in scab incidence[10]
PearVenturia nashicola50 mg a.i./LFoliar SpraySignificant reduction in scab incidence[10]
RosePodosphaera pannosa0.1 - 0.2 mg/mLWateringSignificant reduction of powdery mildew[11]
GrapeBotrytis cinerea3.0 mg/mLPretreatmentGreatest reduction in lesion size[14]

Table 2: Efficacy of ASM Against Bacterial and Oomycete Pathogens

Plant SpeciesPathogenASM ConcentrationApplication MethodEfficacy (Disease Reduction %)Reference
TomatoXanthomonas spp.75 - 200 µM (weekly)Foliar SprayStatistically significant management of bacterial spot[5]
Japanese RadishPseudomonas cannabina pv. alisalensis100 ppmDip-treatmentEffective suppression of disease symptoms and bacterial populations[3]
SquashPhytophthora capsici30 mg/LSoil DrenchGreatest protection, no symptoms developed[15]
SquashPhytophthora capsici20 and 30 mg/LFoliar SpraySignificant reduction in disease severity[15]
Pear & AppleErwinia amylovora4 to 30 mg a.i./treeTrunk paint, root drench, foliar spray22 to 25% suppression of fire blight canker expansion[6]

Experimental Protocols

Protocol 1: General Workflow for Evaluating ASM Efficacy

This protocol outlines a generalized workflow for testing the efficacy of ASM against a pathogen in a controlled environment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase plant_prep Plant Propagation and Growth (to desired stage) asm_app ASM Application (e.g., foliar spray, soil drench) plant_prep->asm_app pathogen_prep Pathogen Culture and Inoculum Preparation inoculation Pathogen Inoculation pathogen_prep->inoculation asm_prep ASM Solution Preparation (at various concentrations) asm_prep->asm_app incubation Incubation Period (for SAR induction) asm_app->incubation incubation->inoculation disease_dev Disease Development (under controlled conditions) inoculation->disease_dev data_collection Data Collection (e.g., disease severity, lesion size) disease_dev->data_collection analysis Statistical Analysis data_collection->analysis results Results and Interpretation analysis->results

A generalized workflow for conducting experiments to test the efficacy of this compound-S-Methyl.

Methodology Details:

  • Plant Material: Use healthy, uniform plants of a known susceptible cultivar. Include a sufficient number of replicates for statistical power.

  • ASM Application: Prepare fresh ASM solutions in sterile distilled water. Include a mock treatment (water only) as a negative control. Apply ASM using the desired method (e.g., spray until runoff for foliar application, a defined volume for soil drench).

  • Incubation: Allow a period of 3-7 days between ASM application and pathogen inoculation for the induction of SAR. The optimal duration may need to be determined empirically.

  • Pathogen Inoculation: Prepare a standardized inoculum of the pathogen. Inoculate plants uniformly, for example, by spraying a spore suspension or applying mycelial plugs.

  • Incubation and Disease Assessment: Maintain plants in a controlled environment with optimal conditions for disease development. Assess disease severity at regular intervals using a standardized rating scale.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the ASM treatment effect.

Protocol 2: Evaluation of ASM against Fusarium Head Blight in Wheat

Adapted from a study on Fusarium graminearum.

  • Plant Growth: Sow five wheat seeds per 25 cm diameter pot filled with composted pine bark potting medium.

  • Treatments: Prepare four concentrations of ASM: 0.075 g/L (full strength), 0.0563 g/L (75%), 0.0375 g/L (50%), and 0.019 g/L (25%). A tap water-only spray serves as the control.

  • Application: Apply ASM solutions as a fine mist spray until runoff at different growth stages: late boot stage and/or anthesis.

  • Inoculation: 48 hours after the final ASM application, inoculate wheat heads with a 1x10^5 conidia/mL suspension of F. graminearum.

  • Disease Assessment: Monitor and record disease severity over time. Calculate the Area Under the Disease Progress Curve (AUDPC).

  • Yield and Mycotoxin Analysis: At maturity, harvest seeds and measure Hundred Seed Weight (HSW) and Percentage Seed Infection (PSI). Analyze grain for mycotoxin (e.g., DON) content.

  • Statistical Analysis: Use ANOVA and a multiple range test (e.g., Duncan's) to compare treatment means.

Signaling Pathway

Systemic Acquired Resistance (SAR) Pathway Induced by ASM

This compound-S-methyl acts as a functional analog of salicylic acid (SA) to induce Systemic Acquired Resistance (SAR). The simplified signaling pathway is illustrated below.

SAR_Pathway ASM This compound-S-methyl (ASM) SA Salicylic Acid (SA) ASM->SA acts as analog NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive triggers conformational change NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to nucleus TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates Defense_Proteins Defense-Related Proteins (e.g., PR-1, PR-2, PR-5) PR_Genes->Defense_Proteins leads to synthesis of SAR Systemic Acquired Resistance Defense_Proteins->SAR

Simplified signaling pathway of ASM-induced Systemic Acquired Resistance.

References

Technical Support Center: Acibenzolar-S-Methyl (ASM) in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common limitations when using Acibenzolar-S-Methyl (ASM), a synthetic plant defense activator.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with ASM.

Problem 1: High Phytotoxicity Observed (Stunting, Chlorosis, Necrosis)

Question: My plants are showing signs of stress, such as stunted growth, yellowing leaves (chlorosis), or tissue death (necrosis), after ASM application. What could be the cause and how can I fix it?

Answer: Phytotoxicity is a known side effect of ASM, often occurring at high concentrations.[1][2][3] The effect can also be more pronounced in young or stressed plants.

Possible Causes & Solutions:

CauseSolution
ASM concentration is too high. Reduce the ASM concentration. Start with a dose-response experiment to determine the optimal concentration for your plant species and experimental conditions. For example, in rose, concentrations of 0.1-0.2 mg/ml were effective without phytotoxicity, while 100 mg/ml caused stunting and whitening of shoots.[4]
Plant growth stage. Younger plants may be more sensitive to ASM.[3] Consider applying ASM to more established plants if possible.
Environmental stress. Plants under abiotic stress (e.g., drought, high temperature) may be more susceptible to ASM-induced phytotoxicity.[5] Ensure optimal growing conditions for your plants.
Application method. Foliar sprays can sometimes lead to high localized concentrations. Consider alternative methods like soil drenching, which can provide a more uniform uptake.[6]

Problem 2: Inconsistent or No Induction of Disease Resistance

Question: I've applied ASM, but my plants are still succumbing to the pathogen. Why isn't the treatment working?

Answer: The efficacy of ASM can be influenced by several factors, including the timing of application, the specific pathogen, and the host plant's condition.[7]

Possible Causes & Solutions:

CauseSolution
Timing of application. ASM is a plant activator and works best as a preventative measure.[8][9] It needs to be applied before pathogen infection to allow the plant to build up its defenses. The protective effect increases with the duration between ASM application and inoculation.[9]
Application frequency. The protective effect of ASM can diminish over time. For some diseases, more frequent applications may be necessary. For example, weekly applications of ASM provided better control of bacterial spot on tomato than biweekly applications.[7]
Pathogen type. While ASM is effective against a broad spectrum of pathogens, its efficacy can vary.[8] It is generally more effective against biotrophic pathogens that are sensitive to salicylic acid-mediated defenses.
Plant's genetic background. The ability to respond to ASM and induce systemic acquired resistance (SAR) can vary between different plant species and even cultivars.
ASM degradation. Ensure that your ASM stock solution is properly stored and has not expired.

Frequently Asked Questions (FAQs)

Q1: What is this compound-S-Methyl (ASM) and how does it work?

This compound-S-Methyl (ASM), also known as BTH, is a synthetic chemical that protects plants against a broad range of pathogens.[10][11] It is not a direct fungicide or bactericide. Instead, it acts as a plant activator by mimicking the natural plant hormone salicylic acid (SA).[6][8] When applied to plants, ASM is absorbed and converted to its active form, this compound, which triggers the plant's own defense mechanism known as Systemic Acquired Resistance (SAR).[6][10][12] This leads to the production of pathogenesis-related (PR) proteins and other defense compounds that help the plant resist infection.[10]

Q2: What is the signaling pathway activated by ASM?

ASM treatment induces the salicylic acid (SA) signaling pathway, which is a key component of Systemic Acquired Resistance (SAR).[13] The active form of ASM, this compound, leads to the accumulation of SA.[6] This activates the key regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which in turn induces the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes like PR1.[6][14]

ASM_Signaling_Pathway cluster_outside External Application cluster_cell Plant Cell This compound-S-Methyl (ASM) This compound-S-Methyl (ASM) ASM ASM This compound (Active Form) This compound (Active Form) ASM->this compound (Active Form) Conversion Salicylic Acid (SA) Accumulation Salicylic Acid (SA) Accumulation This compound (Active Form)->Salicylic Acid (SA) Accumulation NPR1 Activation NPR1 Activation Salicylic Acid (SA) Accumulation->NPR1 Activation PR Gene Expression (e.g., PR1) PR Gene Expression (e.g., PR1) NPR1 Activation->PR Gene Expression (e.g., PR1) Induces Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) PR Gene Expression (e.g., PR1)->Systemic Acquired Resistance (SAR)

Caption: ASM signaling pathway leading to SAR.

Q3: Can ASM be used in combination with other treatments?

Yes, ASM can be used in integrated pest management (IPM) programs.[8] Combining ASM with other treatments, such as silicic acid, has been shown to improve its efficacy against certain diseases.[15] However, compatibility should always be tested on a small scale first.

Experimental Protocols

1. Protocol for Assessing Phytotoxicity

This protocol provides a method for visually assessing phytotoxicity on plants treated with ASM.

Materials:

  • ASM stock solution

  • Control solution (e.g., water or a mock formulation)

  • Healthy, uniformly grown plants

  • Spray bottles or other application equipment

  • Calipers

  • Camera

Methodology:

  • Treatment Application:

    • Prepare a range of ASM concentrations to be tested, along with a negative control.

    • Apply the treatments to the plants. Ensure even coverage for foliar applications.

    • Include a set of untreated control plants.

  • Observation:

    • Visually inspect the plants at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Record any signs of phytotoxicity, such as:

      • Chlorosis (yellowing)

      • Necrosis (tissue death)

      • Stunting (reduced plant height or leaf size)

      • Deformation of leaves or stems

  • Quantitative Assessment:

    • Measure plant height and leaf diameter using calipers.

    • Use a rating scale to score the severity of phytotoxicity. A common scale is 0-5, where 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage, 4 = very severe damage, and 5 = dead plant.[16]

    • Photograph the plants at each time point for a visual record.

  • Data Analysis:

    • Compare the measurements and scores of the treated plants with the control plants.

    • Statistical analysis (e.g., ANOVA) can be used to determine significant differences.

2. Protocol for Disease Resistance Assay

This protocol outlines a general method for evaluating the efficacy of ASM in inducing resistance against a pathogen.

Materials:

  • ASM solution

  • Control solution

  • Healthy plants

  • Pathogen inoculum (e.g., fungal spore suspension or bacterial cell suspension)

  • Growth chambers or greenhouse with controlled environmental conditions

Methodology:

  • ASM Treatment:

    • Apply ASM to one group of plants and a control solution to another group.

    • Allow sufficient time for the induction of resistance (typically 3-7 days).

  • Pathogen Inoculation:

    • Inoculate both the ASM-treated and control plants with the pathogen.

    • Ensure a uniform inoculation method and dose.

  • Incubation:

    • Place the plants in an environment conducive to disease development (e.g., high humidity for fungal pathogens).

  • Disease Assessment:

    • At regular intervals, assess disease severity. This can be done by:

      • Measuring lesion size.

      • Counting the number of lesions per leaf.

      • Using a disease severity index (e.g., percentage of leaf area affected).

  • Data Analysis:

    • Calculate the percent disease reduction in the ASM-treated plants compared to the control plants.

    • Use appropriate statistical tests to determine if the reduction is significant.

Experimental_Workflow Plant Preparation Plant Preparation ASM Treatment ASM Treatment Plant Preparation->ASM Treatment Control Treatment Control Treatment Plant Preparation->Control Treatment Incubation (3-7 days) Incubation (3-7 days) ASM Treatment->Incubation (3-7 days) Control Treatment->Incubation (3-7 days) Pathogen Inoculation Pathogen Inoculation Incubation (3-7 days)->Pathogen Inoculation Disease Development Disease Development Pathogen Inoculation->Disease Development Data Collection Data Collection Disease Development->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: A typical workflow for an ASM efficacy experiment.

3. Protocol for Salicylic Acid (SA) Extraction and Quantification

This protocol provides a general method for measuring SA levels in plant tissue, which can be used to confirm the biochemical effect of ASM.

Materials:

  • Plant tissue (treated and control)

  • Liquid nitrogen

  • Extraction buffer (e.g., 90% methanol)

  • Internal standard (e.g., deuterated SA)

  • HPLC or GC-MS equipment

Methodology:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Add extraction buffer and an internal standard to a known weight of the powdered tissue.

    • Vortex and sonicate the samples to ensure thorough extraction.

    • Centrifuge to pellet the cell debris.

  • Purification (Optional but Recommended):

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification:

    • Analyze the samples using HPLC with fluorescence detection or GC-MS for higher sensitivity and specificity.[17][18]

    • Quantify the SA concentration by comparing the peak area of the sample to a standard curve.

Troubleshooting_Tree Start Start Problem with ASM Experiment Problem with ASM Experiment Start->Problem with ASM Experiment Phytotoxicity? Phytotoxicity? Problem with ASM Experiment->Phytotoxicity? Inconsistent Efficacy? Inconsistent Efficacy? Problem with ASM Experiment->Inconsistent Efficacy? Phytotoxicity?->Inconsistent Efficacy? No Reduce Concentration Reduce Concentration Phytotoxicity?->Reduce Concentration Yes Check Plant Stage Check Plant Stage Phytotoxicity?->Check Plant Stage Yes Optimize Environment Optimize Environment Phytotoxicity?->Optimize Environment Yes Check Application Timing Check Application Timing Inconsistent Efficacy?->Check Application Timing Yes Increase Frequency Increase Frequency Inconsistent Efficacy?->Increase Frequency Yes Verify Pathogen Susceptibility Verify Pathogen Susceptibility Inconsistent Efficacy?->Verify Pathogen Susceptibility Yes End End Inconsistent Efficacy?->End No Reduce Concentration->End Check Plant Stage->End Optimize Environment->End Check Application Timing->End Increase Frequency->End Verify Pathogen Susceptibility->End

Caption: A troubleshooting decision tree for ASM experiments.

References

Acibenzolar-S-methyl stability and degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acibenzolar-S-methyl (ASM). The information is designed to address specific issues that may be encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound-S-methyl (ASM) and what is its primary mechanism of action?

A1: this compound-S-methyl (ASM) is a chemical compound used as a plant activator.[1][2] It is not a conventional fungicide that directly targets pathogens.[1][2] Instead, it works by inducing Systemic Acquired Resistance (SAR), which is a plant's natural defense mechanism against a broad spectrum of pathogens.[1][2] ASM mimics the natural signaling molecule salicylic acid, leading to the expression of pathogenesis-related (PR) proteins that enhance the plant's resistance.[2]

Q2: What are the main degradation products of ASM I should be aware of in my experiments?

A2: The primary and major degradation product of this compound-S-methyl is this compound acid (CGA210007), which is formed through the hydrolysis of the S-methyl ester group.[3][4] This conversion is a key step in the activation of the plant defense response.[2] Other minor metabolites can be formed through hydroxylation of the phenyl ring.[4]

Q3: What are the recommended storage conditions for ASM and its stock solutions?

A3: Solid this compound-S-methyl should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5] Stock solutions, typically prepared in solvents like acetonitrile or dimethylformamide (DMF), should also be stored at -20°C or -80°C to prevent degradation.[6] It is recommended to use freshly prepared aqueous solutions and not to store them for more than a day due to the potential for hydrolysis, especially at neutral to alkaline pH.[5]

Troubleshooting Guides

Issue 1: Inconsistent or rapid degradation of ASM in aqueous solutions.

Possible Cause 1: pH of the solution.

  • Troubleshooting: this compound-S-methyl is highly susceptible to hydrolysis at neutral and alkaline pH. To increase its stability in aqueous solutions for experimental use, acidify the water to a pH below 5 using an agent like formic acid.[7]

Possible Cause 2: Exposure to light.

  • Troubleshooting: ASM can undergo photolysis.[3][8] Protect your solutions from light by using amber vials or by covering your glassware with aluminum foil, especially during long experiments or when using a solar simulator.

Possible Cause 3: Microbial contamination.

  • Troubleshooting: Microorganisms in non-sterile buffers or water can contribute to the degradation of ASM. Use sterile, high-purity water and buffers for your experiments. If possible, filter-sterilize your solutions.

Issue 2: Poor recovery or inconsistent results during sample extraction and analysis (HPLC/LC-MS).

Possible Cause 1: Inefficient extraction from the sample matrix.

  • Troubleshooting: The choice of extraction solvent is critical and can depend on the matrix. For soil samples, acetonitrile is effective for extracting ASM, while a mixture of potassium phosphate buffer and acetonitrile is better for its more polar metabolite, this compound acid.[9][10] For plant tissues, a common approach involves homogenization followed by base hydrolysis to release conjugated forms of the metabolites before extraction.

Possible Cause 2: Degradation during sample preparation.

  • Troubleshooting: As with aqueous solutions, maintaining a slightly acidic pH during extraction and processing can help stabilize ASM.[7] Work with chilled solvents and keep samples on ice to minimize enzymatic or chemical degradation.

Possible Cause 3: Matrix effects in LC-MS/MS analysis.

  • Troubleshooting: Components of the sample matrix can interfere with the ionization of ASM and its metabolites, leading to signal suppression or enhancement. Prepare matrix-matched calibration standards to compensate for these effects.[7] This involves fortifying control matrix extracts with known concentrations of your analytes.

Possible Cause 4: Analyte adsorption to labware.

  • Troubleshooting: Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use. Using disposable, single-use plasticware can also help minimize cross-contamination and adsorption issues.

Quantitative Data Summary

The stability and degradation of this compound-S-methyl are highly dependent on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Hydrolysis Half-life of this compound-S-methyl at 20°C

pHHalf-lifeReference
53.8 years[11]
723 weeks[11]
919.4 hours[11]

Table 2: Photolysis Half-life of this compound-S-methyl

MediumConditionHalf-lifeReference
Aqueous SolutionIrradiated (Suntest unit)~1 hour[3]
Wax Surface (Pure ASM)Solar Simulator5.0 ± 0.5 hours[8]
Wax Surface (Formulated)Solar Simulator36 ± 14 hours[8]
Apple Leaves (Formulated)Solar Simulator2.8 ± 0.4 hours[8]

Table 3: Aerobic Soil Degradation of this compound-S-methyl

Soil TypeHalf-life (DT50) of ASMHalf-life (DT50) of this compound AcidReference
Various Soils0.6 to 3.3 days31.3 to 359 days[4]
Not Specified8.7 hours-[9][10]

Experimental Protocols

Protocol 1: Analysis of this compound-S-methyl and this compound Acid in Soil by HPLC-DAD

This protocol is adapted from a method for the analysis of ASM and its major metabolite in soil samples.[9][10]

  • Extraction of ASM:

    • Weigh 20 g of soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • Extraction of this compound Acid (BTC):

    • To the remaining soil pellet, add 20 mL of a 70:30 (v/v) mixture of 0.5 M potassium phosphate buffer (pH 3) and acetonitrile.

    • Shake for 1 hour.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC-DAD Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[9][10]

    • Mobile Phase: Isocratic elution with acetonitrile:water (40:60, v/v) containing 0.6 mL/L acetic acid.[9][10]

    • Flow Rate: 1 mL/min.[9][10]

    • Detection Wavelengths: 254 nm for ASM and 235 nm for this compound acid.[10]

    • Injection Volume: 20 µL.

Protocol 2: Analysis of this compound-S-methyl and this compound Acid in Water by LC-MS/MS

This protocol is based on a direct injection method for water sample analysis.[7][12]

  • Sample Preparation:

    • Transfer 20 mL of the water sample into a 50 mL polypropylene centrifuge tube.

    • Acidify the sample to pH < 5 by adding 20 µL of concentrated formic acid.[7][12]

    • Shake vigorously for 10 seconds to mix.

    • If particulates are present, centrifuge or filter through a 0.45 µm syringe filter.

    • Transfer an aliquot to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: Waters X-Select CSH C18, 50 x 3 mm, 2.5 µm.[7]

    • Column Temperature: 40°C.[7]

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in HPLC Water) and Solvent B (Methanol).[7]

    • Injection Volume: 100 µL.[7]

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for ASM.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for ASM and this compound acid.

Visualizations

ASM This compound-S-methyl (ASM) Hydrolysis Hydrolysis (pH dependent) ASM->Hydrolysis Photolysis Photolysis (UV light) ASM->Photolysis Soil_Microbes Soil Microorganisms ASM->Soil_Microbes Acid This compound Acid (CGA210007) Hydrolysis->Acid Photolysis->Acid Soil_Microbes->Acid Hydroxylation Hydroxylation Acid->Hydroxylation Conjugation Conjugation (e.g., with sugars) Acid->Conjugation Hydroxy_Acid Hydroxy-Acibenzolar Acid Hydroxylation->Hydroxy_Acid Hydroxy_Acid->Conjugation Conjugates Conjugated Metabolites Conjugation->Conjugates

Caption: Major degradation pathways of this compound-S-methyl (ASM).

start Start: Receive Soil/Water Sample prep_water Water Sample Prep: - Take 20 mL aliquot - Acidify with Formic Acid (pH<5) start->prep_water Water Sample prep_soil_asm Soil Sample Prep (for ASM): - Extract with Acetonitrile start->prep_soil_asm Soil Sample analysis Instrumental Analysis (HPLC-DAD or LC-MS/MS) prep_water->analysis prep_soil_acid Soil Sample Prep (for Acid): - Extract with Buffer/Acetonitrile prep_soil_asm->prep_soil_acid Process same sample for metabolite prep_soil_asm->analysis prep_soil_acid->analysis quant Quantification: - Use calibration curve (matrix-matched for LC-MS/MS) analysis->quant end End: Report Results quant->end

Caption: General experimental workflow for ASM and metabolite analysis.

ASM_app ASM Application to Plant Hydrolysis_plant Hydrolysis in Plant (to this compound Acid) ASM_app->Hydrolysis_plant SA_pathway Salicylic Acid (SA) Signaling Pathway Activation Hydrolysis_plant->SA_pathway Gene_expression Induction of Pathogenesis-Related (PR) Gene Expression SA_pathway->Gene_expression PR_proteins Synthesis of PR Proteins Gene_expression->PR_proteins SAR Systemic Acquired Resistance (SAR) PR_proteins->SAR

Caption: Simplified signaling pathway for ASM-induced SAR in plants.

References

Technical Support Center: Enhancing the Systemic Movement of Acibenzolar in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the systemic movement of Acibenzolar-S-methyl (ASM).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question 1: Why am I observing poor or inconsistent systemic activity of this compound-S-methyl (ASM)?

Answer:

Poor systemic activity, where ASM fails to protect untreated parts of the plant, can stem from several factors related to application, plant physiology, and the compound's metabolism.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Incorrect Application Method ASM can be applied as a foliar spray, soil drench, or seed treatment[1][2]. Soil drenching has been shown to effectively induce systemic acquired resistance (SAR)[3][4]. Foliar sprays must provide thorough coverage, though the systemic nature of the active metabolite can compensate for minor inconsistencies[5]. Evaluate different application methods to determine the most effective for your plant species and experimental setup.
Suboptimal Timing The induction of SAR takes time. ASM is most effective as a preventative measure, applied before the onset of disease[6]. For experimental pathogen challenges, apply ASM 1 to 7 days prior to inoculation to allow for the activation of defense-related genes[3][7].
Plant Genotype/Cultivar The efficacy of ASM can be host-dependent. Studies have shown that ASM significantly enhances resistance in tomato cultivars with moderate baseline resistance to bacterial wilt, but is ineffective in susceptible cultivars[1]. If possible, use plant genotypes known to be responsive to SAR inducers.
Poor Translocation of ASM This compound-S-methyl itself has low to slight mobility. It is metabolized in the plant to its acid form, benzo[3][6]thiadiazole-7-carboxylic acid (BTC), which is the more mobile, systemic signal[4]. Issues with plant metabolism could hinder this conversion and subsequent translocation.
Environmental Conditions Factors like humidity, temperature, and light can influence plant transpiration and phloem transport, thereby affecting the movement of the systemic signal[8]. Maintain stable and optimal growing conditions. For foliar applications, apply during periods of high humidity to maximize cuticular penetration.

Question 2: My plants are showing signs of phytotoxicity (e.g., chlorosis, stunting) after ASM application. What can I do to mitigate this?

Answer:

Phytotoxicity is a known limiting factor for ASM, especially at higher concentrations[2]. It can manifest as leaf yellowing (chlorosis), necrotic spots, and reduced growth[9][10].

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
High Application Rate The applied concentration of ASM is too high. Conduct a dose-response experiment to determine the optimal concentration that induces resistance without causing significant phytotoxicity in your specific plant species. For example, in tobacco, soil drenches of 50-200 mg/L caused significant reductions in leaf and root weight[9].
Application Method Soil drench applications can lead to more severe phytotoxicity than foliar sprays at the same concentration[9]. If you are observing damage from soil application, consider switching to a foliar spray.
Formulation Issues The formulation of the ASM product can influence its safety and efficacy. Consider using a microencapsulated formulation, which can provide a slower release of the active ingredient, maintaining long-lasting efficacy while reducing the risk of phytotoxicity[2].
Plant Stress Plants under abiotic stress (e.g., drought, heat) may be more susceptible to chemical injury. Ensure plants are healthy and not stressed before applying ASM. Interestingly, some studies show ASM can improve tolerance to heat and drought in certain species like creeping bentgrass[11].

Question 3: I am struggling to accurately quantify ASM and its active metabolite in plant tissues. What is the best approach?

Answer:

Accurate quantification is crucial for studying systemic movement. The primary challenge is efficiently extracting and detecting both the parent compound (ASM) and its more mobile acid metabolite (BTC).

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Inefficient Extraction ASM and its metabolite have different chemical properties. A single extraction solvent may not be optimal for both. A common method involves extracting ASM with acetonitrile, while BTC is extracted with a mixture of a phosphate buffer and acetonitrile[12][13].
Sample Degradation ASM can degrade during sample processing. To increase its stability, acidify water samples with formic acid to a pH < 5 before analysis[14]. Ensure proper storage of tissue samples (e.g., flash-freezing in liquid nitrogen and storing at -80°C).
Low Analyte Concentration Concentrations in distal, untreated tissues can be very low. A highly sensitive analytical method is required. High-performance liquid chromatography coupled with triple quadrupole mass spectrometric detection (LC-MS/MS) is recommended for achieving low limits of detection (LOD)[14][15]. HPLC with a diode-array detector (HPLC-DAD) is also a viable, though potentially less sensitive, option[12][13].
Lack of a Validated Method An unvalidated analytical method can produce unreliable data. It is essential to validate your method by assessing parameters like linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ)[13].

Frequently Asked Questions (FAQs)

Q1: How does this compound-S-methyl (ASM) move within a plant? this compound-S-methyl itself is considered to have low mobility[16]. Upon absorption by the plant, it is metabolized by cleaving the S-methyl group to form its main metabolite, benzo[3][6]thiadiazole-7-carboxylic acid (BTC). This acid metabolite is the primary mobile signal that is translocated systemically throughout the plant, moving to both upper and lower untreated leaves to activate defenses[3][4]. This movement occurs through the plant's vascular system, utilizing both the xylem (water-conducting tissue) and the phloem (sugar-conducting tissue) to reach distal parts[8][17].

Q2: What is Systemic Acquired Resistance (SAR) and how does ASM induce it? Systemic Acquired Resistance (SAR) is a plant's "immune response" that provides long-lasting, broad-spectrum protection against a wide range of pathogens[6]. ASM is a synthetic analog of salicylic acid (SA), a natural plant hormone that is a key regulator of SAR[4][6]. When applied, ASM is converted to its active form, which triggers the SAR pathway. This leads to the systemic expression of defense-related genes, such as Pathogenesis-Related (PR) genes (e.g., PR1, PR2), which helps the plant resist subsequent infections[3][4][7].

Q3: How can adjuvants or formulation changes enhance the systemic movement of ASM? While ASM is effective, its performance can be optimized.

  • Formulations: Microencapsulation of ASM is a promising strategy. It provides a controlled release of the active ingredient, which can lead to long-lasting disease control and, importantly, mitigate the phytotoxicity often associated with ASM[2].

  • Adjuvants: Adjuvants are compounds added to agrochemical formulations to improve efficacy. While specific adjuvant research for ASM is not detailed in the provided context, their general mechanisms include enhancing the uptake of the active ingredient through the leaf cuticle, protecting it from degradation, and improving its distribution within the plant[18][19]. Using adjuvants could therefore increase the amount of ASM absorbed by the plant, leading to a stronger systemic signal.

Q4: What is the difference between systemic, translaminar, and contact activity?

  • Systemic: The substance is absorbed and translocated throughout the plant's vascular system (xylem and phloem), providing protection to new growth and untreated areas[5]. ASM's active metabolite is systemic[3][6].

  • Translaminar: The substance penetrates the leaf tissue and moves from the upper (treated) surface to the lower (untreated) surface of the same leaf, but it does not typically enter the vascular system for whole-plant distribution[5].

  • Contact: The substance is not absorbed by the plant and is only effective on the plant surfaces where it is directly applied[5]. ASM is not a contact fungicide; it has no direct fungicidal properties and works by activating the plant's own defenses.

Key Experimental Protocols

Protocol 1: Evaluation of ASM-Induced Systemic Resistance

This protocol is designed to assess the ability of ASM to induce resistance in untreated leaves following a localized application.

Materials:

  • ASM formulation (e.g., 50% water-dispersible granules)[3]

  • Test plants (e.g., Japanese radish, cucumber, tomato)[1][2][3]

  • Pathogen suspension (e.g., Pseudomonas cannabina pv. alisalensis at 5 × 10⁷ CFU/ml)[4]

  • Sterile water, sprayer, micropipettes

  • Growth chambers or greenhouse with controlled conditions

Methodology:

  • Plant Growth: Grow healthy, uniform plants to a suitable stage (e.g., 3-4 true leaves).

  • ASM Application: Prepare the desired ASM solution (e.g., 100 ppm in water)[3]. Select a single leaf for treatment (e.g., the fourth leaf). Apply the ASM solution to this leaf only, either by dipping the leaf into the solution or by spraying it thoroughly until runoff[3]. Treat control plants with water.

  • Incubation: Keep the plants in a controlled environment for a set period to allow for the induction of SAR (e.g., 4 hours, 1 day, or 1 week)[4].

  • Pathogen Inoculation: Prepare a fresh suspension of the pathogen. Inoculate both the ASM-treated leaf and at least one untreated systemic leaf (e.g., the third and fifth leaves) by spraying the suspension onto the leaf surfaces[4].

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess disease severity. This can be done by measuring the lesion area on the leaves or by quantifying the bacterial population within the leaf tissue[4].

  • Data Analysis: Compare the disease severity on treated and untreated leaves of ASM-treated plants with the corresponding leaves on control plants using appropriate statistical tests (e.g., ANOVA)[4]. A significant reduction in disease on the untreated systemic leaves indicates successful induction of SAR.

Protocol 2: Quantification of ASM and its Metabolite (BTC) in Plant Tissue

This protocol outlines a method for the extraction and analysis of ASM and BTC from soil or plant tissue using HPLC-DAD, based on established methods[12][13]. For higher sensitivity, an LC-MS/MS system is recommended[14].

Materials:

  • Analytical standards of ASM and BTC (≥99% purity)

  • HPLC-grade acetonitrile, water, and acetic acid

  • Potassium phosphate buffer (0.5 M, pH 3)

  • C18 HPLC column (e.g., 4.6 mm × 150 mm, 5 μm)[13]

  • HPLC-DAD system

  • Centrifuge, vortex mixer, syringe filters (0.45 μm)

Methodology:

  • Standard Preparation: Prepare individual stock solutions of ASM and BTC in acetonitrile. Create a series of mixed working standards by diluting the stocks for the calibration curve.

  • Sample Collection & Storage: Collect tissue from treated and untreated leaves at various time points post-application. Immediately flash-freeze in liquid nitrogen and store at -80°C until extraction.

  • Extraction:

    • For ASM: Homogenize a known weight of plant tissue (e.g., 1-5 g) with acetonitrile. Vortex vigorously and centrifuge to pellet the solids.

    • For BTC: Homogenize the tissue with a mixture of potassium phosphate buffer (pH 3) and acetonitrile (70:30, v/v)[13]. Vortex and centrifuge.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be needed.

  • Analysis:

    • Filter the supernatant from the extraction step through a 0.45 μm filter into an HPLC vial.

    • Inject the sample into the HPLC-DAD system.

    • Perform chromatographic separation using an isocratic mobile phase, such as acetonitrile:water (40:60 v/v) with 0.6 mL/L acetic acid, at a flow rate of 1 mL/min[13].

    • Detect and quantify ASM and BTC based on their retention times and UV absorbance compared to the calibration standards.

  • Data Validation: Calculate the recovery by analyzing fortified control samples (blank tissue spiked with known amounts of ASM and BTC)[13].

Quantitative Data Summary

Table 1: Analytical Parameters for ASM and BTC Quantification by HPLC-DAD in Soil (Data adapted from methodology described for soil analysis, applicable as a baseline for plant tissue method development)

AnalyteLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery Range (%)Relative Standard Deviation (RSD) (%)
This compound-S-methyl (ASM) 0.0050.0290 - 120< 11%
This compound Acid (BTC) 0.010.0574 - 96< 11%
Source: Based on data from Papadopoulou-Mourkidou et al., 2012[12][13]

Table 2: Effect of ASM Application Method on Tobacco Growth (Phytotoxicity) (Data represents the significant reduction in plant biomass after 5 applications over 50 days)

Treatment (Concentration)Application MethodFresh Leaf WeightFresh Root WeightDry Root Weight
ASM (50-200 mg/L) Soil DrenchSignificantly ReducedSignificantly ReducedSignificantly Reduced
ASM (50-200 mg/L) Foliar SprayLess reduction than soil drenchLess reduction than soil drenchLess reduction than soil drench
Source: Based on findings from Csinos & Mims, 2010[9]

Visualizations

SAR_Pathway cluster_plant Plant Cell / Tissue ASM This compound-S-methyl (ASM Application) Metabolism Metabolism (Cleavage of S-methyl group) ASM->Metabolism Absorption BTC This compound Acid (BTC) (Active Form) Metabolism->BTC Transport Systemic Translocation (Phloem & Xylem) BTC->Transport SAR_Signal SAR Signal Cascade Transport->SAR_Signal Signal in distal tissues PR_Genes Upregulation of Defense Genes (e.g., PR1) SAR_Signal->PR_Genes Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance

Caption: this compound-S-methyl (ASM) signaling pathway for inducing Systemic Acquired Resistance (SAR).

Experimental_Workflow cluster_assessment Data Collection & Analysis start Start: Healthy Plants treatment Local ASM Application (e.g., single leaf) start->treatment incubation SAR Induction Period (1-7 days) treatment->incubation pathogen Pathogen Inoculation (Treated & Untreated Leaves) incubation->pathogen disease_eval Disease Severity Assessment (e.g., Lesion Area) pathogen->disease_eval tissue_sampling Tissue Sampling for Residue Analysis pathogen->tissue_sampling stats Statistical Analysis disease_eval->stats hplc HPLC / LC-MS Analysis (Quantify ASM & BTC) tissue_sampling->hplc hplc->stats end_node Conclusion on Systemic Efficacy stats->end_node

Caption: Workflow for evaluating the systemic efficacy of this compound-S-methyl.

Troubleshooting_Logic start Issue: Poor Systemic Activity cause1 Application Issue? start->cause1 cause2 Phytotoxicity Observed? start->cause2 cause3 Plant Factor? start->cause3 cause4 Formulation/Adjuvant? start->cause4 sol1a Review Method: Foliar vs. Drench vs. Seed cause1->sol1a sol1b Check Timing: Apply 1-7 days before challenge cause1->sol1b sol2 Reduce Concentration &/or Change Formulation cause2->sol2 sol3 Verify Cultivar Responsiveness to SAR cause3->sol3 sol4 Consider Microencapsulation or Test Adjuvants cause4->sol4

References

Acibenzolar-S-methyl Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving Acibenzolar-S-methyl (ASM). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound-S-methyl (ASM) and how does it work?

A1: this compound-S-methyl is a chemical compound that acts as a plant activator, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[1] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it mimics the plant's natural defense signaling molecule, salicylic acid (SA), triggering a signaling cascade that leads to the expression of pathogenesis-related (PR) genes and the production of defense compounds.[2][3] This prepares the plant to more effectively resist a broad spectrum of pathogens, including fungi, bacteria, and viruses.

Q2: I am not seeing any protective effect after ASM treatment. What could be the reason?

A2: Several factors can contribute to a lack of efficacy in ASM experiments:

  • Timing of Application: ASM is a preventative treatment and is most effective when applied before pathogen challenge. The protective effect of ASM increases with a longer duration between its application and inoculation.[4] For foliar applications, a protective effect may only be observed when the interval between application and inoculation is at least 24 hours.[4]

  • Application Method: The choice of application method (foliar spray, soil drench, or seed treatment) can influence efficacy and depends on the plant species and target pathogen.

  • Concentration: The concentration of ASM is critical. Sub-optimal concentrations may not be sufficient to induce a strong defense response, while excessively high concentrations can lead to phytotoxicity.

  • Plant Species and Cultivar: The responsiveness to ASM can vary significantly between different plant species and even cultivars within the same species.

  • Pathogen Pressure: Under very high pathogen pressure, the induced resistance may not be sufficient to provide complete protection.

Q3: My plants are showing signs of stress after ASM application. What are the symptoms of phytotoxicity and how can I avoid it?

A3: Phytotoxicity from ASM can manifest as stunted growth, chlorosis (yellowing of leaves), whitening of shoots, and in severe cases, necrosis (tissue death).[5][6] These symptoms are more likely to occur at high concentrations of ASM. For instance, in a pilot experiment with roses, a very high concentration of 100 mg/mL resulted in stunted growth, whitened shoots, and yellowed leaves.[5] To avoid phytotoxicity, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific plant species and experimental conditions. Starting with concentrations reported in the literature for similar plant systems is a good practice.

Q4: How should I prepare and store this compound-S-methyl solutions?

A4: this compound-S-methyl is a solid that is typically dissolved in a suitable solvent to create a stock solution. It has low solubility in water but is more soluble in organic solvents like acetone and methanol.[7] For experimental use, it is often formulated as a water-dispersible granule (WG). When preparing aqueous solutions, acidification to a pH below 5 can increase the stability of ASM.[8] Stock solutions should be stored in a cool, dark place, and it is recommended to prepare fresh dilutions for each experiment to ensure potency.

Troubleshooting Common Experimental Issues

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent Results - Variable application timing relative to pathogen challenge.- Inconsistent application coverage (for foliar sprays).- Fluctuation in environmental conditions (temperature, humidity).- Plant age and developmental stage.- Standardize the time interval between ASM treatment and pathogen inoculation.- Ensure uniform spray coverage by using appropriate spray equipment and techniques.- Maintain consistent environmental conditions throughout the experiment.- Use plants of the same age and developmental stage for all treatments.
No Induction of Defense Genes (e.g., PR genes) - Insufficient ASM concentration.- Sample collection at an inappropriate time point.- The plant species is not responsive to ASM.- Perform a dose-response curve to determine the optimal ASM concentration.- Conduct a time-course experiment to identify the peak of gene expression (e.g., 24, 48, 72 hours post-treatment).- Verify the responsiveness of your plant species to ASM by including a known responsive species as a positive control.
Phytotoxicity - ASM concentration is too high.- Frequent applications leading to accumulation.- Plant stress due to other environmental factors.- Reduce the ASM concentration.- Increase the interval between applications.- Ensure plants are healthy and not under stress before ASM treatment.
Contamination of Cultures (in vitro studies) - Inadequate sterile technique.- Contaminated ASM stock solution.- Strictly follow aseptic techniques during all manipulations.- Filter-sterilize the ASM stock solution before adding it to the culture medium.

Quantitative Data Summary

The following table summarizes effective concentrations and observed effects of this compound-S-methyl from various studies. Note that optimal concentrations can vary depending on the plant species, pathogen, and experimental conditions.

Plant SpeciesPathogenApplication MethodEffective Concentration(s)Observed EffectReference(s)
TomatoXanthomonas spp.Foliar Spray75 µM to 200 µMSignificant reduction in bacterial spot disease.[9]
TomatoTomato yellow leaf curl virus (TYLCV)Foliar SprayNot specifiedUpregulation of SA-related genes (PR1) and downregulation of ABA-related genes.[10]
TobaccoTomato spotted wilt virus (TSWV)Foliar Spray1.0 to 2.0 g a.i./7,000 plantsHigh level of resistance with minimal phytotoxicity.[8]
RosePodosphaera pannosa (Powdery Mildew)Drench0.1–0.2 mg/mLSignificant decrease in disease severity.[5]
SquashPhytophthora capsiciSoil Drench20 and 30 mg/LSignificantly reduced disease severity.[10]
SquashPhytophthora capsiciFoliar Spray20 and 30 mg/LSignificantly reduced disease severity.[10]
WheatFusarium graminearumFoliar Spray0.075 g/LReduced disease severity.[2]
MaizePratylenchus brachyurusSeed Treatment, Foliar Spray0.125 to 1.0 g a.i./LReduced nematode population.
PearVenturia nashicola (Scab)Foliar Spray100 mg a.i./LHigh efficacy in controlling scab.[9]

Experimental Protocols

Protocol 1: Foliar Spray Application

Objective: To induce systemic acquired resistance in plants through foliar application of this compound-S-methyl.

Materials:

  • This compound-S-methyl (e.g., water-dispersible granule formulation)

  • Distilled water

  • Wetting agent/surfactant (e.g., Tween® 20 or Silwet L-77)

  • Spray bottle or atomizer

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Solution Preparation:

    • Calculate the required amount of ASM to achieve the desired final concentration.

    • Prepare a stock solution of ASM in a suitable solvent if using a pure compound. For water-dispersible granules, weigh the required amount and suspend it in a small volume of distilled water to create a slurry.

    • Add the slurry or an aliquot of the stock solution to the final volume of distilled water.

    • Add a wetting agent (e.g., 0.01-0.05% v/v Tween® 20 or as recommended for the specific plant species) to improve spray coverage on the leaf surface.

    • Mix the solution thoroughly by inversion or gentle stirring.

  • Application:

    • Apply the ASM solution to the plant foliage until runoff, ensuring uniform coverage of both the upper and lower leaf surfaces.

    • For control plants, apply a solution containing only distilled water and the wetting agent.

    • Allow the plants to dry completely before any subsequent handling or pathogen inoculation.

  • Post-Application:

    • Maintain the plants under controlled environmental conditions.

    • Proceed with pathogen inoculation at a predetermined time point after ASM application (e.g., 24-72 hours).

Protocol 2: Soil Drench Application

Objective: To induce systemic acquired resistance in plants through root uptake of this compound-S-methyl.

Materials:

  • This compound-S-methyl

  • Distilled water

  • Graduated cylinder or pipette

  • Potted plants with well-drained soil or growing medium

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of ASM at the desired concentration. A wetting agent is generally not required for soil drench applications.

  • Application:

    • Apply a specific volume of the ASM solution directly to the soil or growing medium at the base of each plant. The volume will depend on the pot size and should be sufficient to moisten the root zone without causing excessive leaching.

    • For control plants, apply an equal volume of distilled water.

  • Post-Application:

    • Avoid overwatering the plants immediately after application to prevent the leaching of ASM from the root zone.

    • Maintain the plants under controlled environmental conditions and proceed with experimental treatments as planned.

Visualizing Key Processes

To aid in understanding the mechanisms and workflows associated with this compound-S-methyl experiments, the following diagrams have been generated.

SAR_Pathway ASM This compound-S-methyl (ASM) SA Salicylic Acid (SA) (active metabolite) ASM->SA Metabolic conversion in plant NPR1_cytoplasm NPR1 (inactive, oligomer) in Cytoplasm SA->NPR1_cytoplasm Induces monomerization NPR1_nucleus NPR1 (active, monomer) in Nucleus NPR1_cytoplasm->NPR1_nucleus Nuclear translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Binds to and activates PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes Promotes transcription SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant_Growth Plant Growth to Desired Stage ASM_Prep ASM Solution Preparation Plant_Growth->ASM_Prep ASM_Application ASM Application (Foliar/Drench/Seed) ASM_Prep->ASM_Application Pathogen_Inoculation Pathogen Inoculation ASM_Application->Pathogen_Inoculation Incubation Period Data_Collection Data Collection (Disease Scoring, Gene Expression) Pathogen_Inoculation->Data_Collection Incubation Period Results Results & Interpretation Data_Collection->Results Troubleshooting_Tree Start Inconsistent or No Protective Effect Check_Timing Was ASM applied prophylactically? Start->Check_Timing Check_Concentration Is the concentration optimal? Check_Timing->Check_Concentration Yes Solution_Timing Adjust application timing (e.g., 24-72h before inoculation) Check_Timing->Solution_Timing No Check_Application Was the application method appropriate? Check_Concentration->Check_Application Yes Solution_Concentration Perform dose-response experiment Check_Concentration->Solution_Concentration No Check_Plant Is the plant species known to be responsive? Check_Application->Check_Plant Yes Solution_Application Consider alternative application methods (foliar, drench) Check_Application->Solution_Application No Solution_Plant Include a positive control (known responsive species) Check_Plant->Solution_Plant No End Re-evaluate Experiment Check_Plant->End Yes Solution_Timing->Check_Concentration Solution_Concentration->Check_Application Solution_Application->Check_Plant Solution_Plant->End

References

Validation & Comparative

Acibenzolar-S-Methyl vs. Salicylic Acid: A Comparative Guide to Induction of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acibenzolar-S-methyl (ASM) and salicylic acid (SA) as inducers of plant defense mechanisms. Both compounds are pivotal in activating Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance in plants. While salicylic acid is a natural plant hormone central to this pathway, this compound-S-methyl is a synthetic functional analog.[1][2] This guide presents experimental data comparing their performance, detailed methodologies for key experiments, and visual representations of the underlying biological pathways.

Performance Comparison

This compound-S-methyl and salicylic acid have been demonstrated to effectively reduce disease severity in various plant species by inducing the plant's innate defense systems. The following tables summarize quantitative data from comparative studies.

Table 1: Efficacy in Disease Reduction

Plant SpeciesPathogenCompoundConcentrationDisease Severity Reduction (%)Reference
Banana (Musa acuminata)Curvularia eragrostidisSalicylic Acid0.5 - 1.5 mMUp to 77.8%[3][4]
This compound-S-methyl1 - 5 mMUp to 100%[3][4]
Squash (Cucurbita pepo)Phytophthora capsiciThis compound-S-methyl20 mg/LSignificant reduction[5]
This compound-S-methyl30 mg/LNo symptoms developed[5]
Nicotiana benthamianaPlantago asiatica mosaic virus (PlAMV)Salicylic Acid1 mMReduced number of infection sites[6]
This compound-S-methyl1 mMReduced number of infection sites (trend for greater reduction than SA)[6]

Table 2: Induction of Defense-Related Enzymes

Plant SpeciesCompoundConcentrationEnzymeFold Increase/ActivityTime PointReference
Banana (Musa acuminata)Salicylic Acid0.5 mMPeroxidase (POX)Markedly stimulated96 hai[3][4]
This compound-S-methyl1 mMSlightly increased24 hai[3][4]
Salicylic Acid0.5 mMPhenylalanine ammonia-lyase (PAL)Significantly increased96 hai[3]
This compound-S-methyl1 mMHighest activity96 hai[3][4]

hai: hours after inoculation

Table 3: Induction of Pathogenesis-Related (PR) Gene Expression

Plant SpeciesCompoundGeneFold Increase (relative to control)Time PointReference
Nicotiana benthamianaSalicylic AcidPR-1High induction3 days post-treatment[6]
This compound-S-methylPR-1High induction3 days post-treatment[6]
Kiwifruit (Actinidia chinensis)This compound-S-methylPR-1, PR-2, PR-5Up to >15-fold1 and 7 days post-treatment[7][8]
Tomato (Solanum lycopersicum)This compound-S-methylPR-1Dose-dependent increase-[9]
Japanese Radish (Raphanus sativus)This compound-S-methylPR-1, PR-2, PR-3Significant induction4 hours post-treatment[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of salicylic acid and this compound-S-methyl in inducing plant defense, and a typical experimental workflow for their evaluation.

SALICYLIC_ACID_PATHWAY cluster_pathogen Pathogen Recognition cluster_sa_synthesis SA Biosynthesis cluster_signaling SA Signaling Cascade cluster_response Defense Response Pathogen Pathogen (e.g., virus, bacteria, fungi) Chorismate Chorismate Pathogen->Chorismate triggers ICS Isochorismate Synthase (ICS) Chorismate->ICS SA Salicylic Acid (SA) ICS->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes activates expression of SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: Salicylic Acid Signaling Pathway in Plant Defense.

ASM_ACTION_PATHWAY cluster_application Exogenous Application cluster_activation Activation cluster_signaling Downstream Signaling cluster_response Defense Response ASM This compound-S-methyl (ASM) This compound This compound (active metabolite) ASM->this compound hydrolyzed to SA_pathway Acts downstream of SA biosynthesis This compound->SA_pathway NPR1_dependent NPR1-dependent pathway SA_pathway->NPR1_dependent PR_genes PR Gene Expression NPR1_dependent->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: this compound-S-methyl Mode of Action.

EXPERIMENTAL_WORKFLOW cluster_analysis Data Analysis Plant_prep Plant Material Preparation Treatment Treatment Application (ASM, SA, Control) Plant_prep->Treatment Inoculation Pathogen Inoculation Treatment->Inoculation Sampling Sample Collection (Time course) Inoculation->Sampling Disease_assay Disease Severity Assessment Sampling->Disease_assay Biochem_assay Biochemical Assays (PAL, POX) Sampling->Biochem_assay Gene_expression Gene Expression Analysis (RT-qPCR) Sampling->Gene_expression

Caption: Experimental Workflow for Evaluating Plant Defense Inducers.

Experimental Protocols

Plant Treatment and Pathogen Inoculation

This protocol describes a general procedure for applying ASM and SA to plants and subsequent pathogen inoculation.

Materials:

  • This compound-S-methyl (ASM) stock solution

  • Salicylic acid (SA) stock solution

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Sterile distilled water

  • Pathogen culture and inoculum preparation medium

  • Spray bottles or pipettes for application

  • Growth chambers or greenhouse with controlled conditions

Procedure:

  • Plant Growth: Grow healthy, uniform plants to the desired developmental stage under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Treatment Preparation: Prepare the desired concentrations of ASM and SA in sterile distilled water. A final concentration of 0.004% (v/v) Silwet L-77 can be used as a surfactant to ensure even coverage.[6] A water with surfactant solution should be used as a negative control.

  • Treatment Application: Apply the treatment solutions to the plant foliage until runoff using a fine-mist sprayer or by pipetting a known volume onto specific leaves.[6] Ensure the entire plant or the targeted leaves are thoroughly covered. Allow the plants to dry completely.

  • Incubation: Place the treated plants back into the growth chamber for a specific period (e.g., 3 days) before pathogen inoculation to allow for the induction of defense responses.[6]

  • Pathogen Inoculation: Prepare the pathogen inoculum at a specific concentration (e.g., spores/mL or CFU/mL). Inoculate the treated and control plants using a method appropriate for the pathogen (e.g., spraying, wound inoculation).

  • Post-Inoculation Incubation: Maintain the inoculated plants under conditions favorable for disease development.

  • Disease Assessment: At various time points post-inoculation, assess disease severity by measuring parameters such as lesion size, number of lesions, or percentage of infected leaf area.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway, which is often induced during plant defense.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • Extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8)

  • L-phenylalanine solution (substrate)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Enzyme Extraction: Homogenize a known weight of frozen plant tissue (e.g., 0.5 g) in ice-cold extraction buffer.[10] Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20 minutes. Collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: In a spectrophotometer cuvette, mix the enzyme extract with the extraction buffer. Initiate the reaction by adding the L-phenylalanine solution.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 3 minutes).[11] The increase in absorbance is due to the formation of trans-cinnamic acid.

  • Calculation of Activity: Calculate the PAL activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid. Express the activity as units per milligram of protein.

Peroxidase (POX) Activity Assay

This assay quantifies the activity of peroxidase, an enzyme involved in various defense responses, including cell wall lignification.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Enzyme Extraction: Homogenize a known weight of frozen plant tissue in ice-cold extraction buffer.[12] Centrifuge the homogenate and collect the supernatant.

  • Assay Reaction: In a cuvette, prepare a reaction mixture containing the extraction buffer, guaiacol solution, and the enzyme extract.

  • Initiation and Measurement: Start the reaction by adding H₂O₂ solution. Measure the increase in absorbance at 470 nm over time, which corresponds to the formation of tetraguaiacol.[13]

  • Calculation of Activity: Calculate the POX activity using the molar extinction coefficient of tetraguaiacol and express it as units per milligram of protein.

Quantitative Real-Time PCR (RT-qPCR) for PR-1 Gene Expression

This protocol outlines the steps for quantifying the expression of the Pathogenesis-Related 1 (PR-1) gene, a common marker for SAR.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from a known amount of frozen plant tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for both the PR-1 gene and the reference gene.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the PR-1 gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

Both this compound-S-methyl and salicylic acid are effective inducers of plant defense through the activation of Systemic Acquired Resistance. Experimental evidence suggests that ASM, as a synthetic analog, can provide robust and, in some cases, more potent and systemic protection compared to exogenously applied salicylic acid.[3][4] The choice between these two compounds may depend on the specific plant-pathogen system, application method, and desired duration of protection. The provided protocols offer a standardized framework for researchers to quantitatively assess and compare the efficacy of these and other plant defense inducers.

References

A Comparative Guide to Benzothiadiazole-Based Plant Immunity Induction: The Case of Acibenzolar-S-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Acibenzolar-S-methyl, a derivative of benzothiadiazole, and its efficacy in inducing Systemic Acquired Resistance (SAR) in plants. This guide provides a comprehensive overview of its mechanism of action, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: Understanding the this compound and BTH Relationship

In the realm of plant protection, the induction of the plant's own defense mechanisms is a key strategy for sustainable agriculture. Benzothiadiazole (BTH) is a chemical entity known to trigger this innate immunity. This compound, and more specifically its S-methyl ester derivative, this compound-S-methyl (ASM), is a commercially developed and extensively studied compound belonging to the benzothiadiazole class.[1] Within scientific literature, the terms BTH and this compound-S-methyl are often used interchangeably, with "BTH" frequently referring to the active ingredient, this compound-S-methyl. This guide will focus on the efficacy and mechanisms of this compound-S-methyl as the representative and commercially significant BTH compound, due to a lack of direct comparative studies between the non-derivatized parent benzothiadiazole and its S-methyl ester in the available scientific literature.

This compound-S-methyl is not a conventional fungicide with direct antimicrobial activity. Instead, it acts as a plant activator, priming the plant's defense system, a phenomenon known as Systemic Acquired Resistance (SAR). This induced state of resistance provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.

Mechanism of Action: The SAR Signaling Pathway

This compound-S-methyl mimics the natural signaling molecule salicylic acid (SA), a key hormone in the SAR pathway.[1][2] Upon application, ASM is absorbed by the plant and is believed to be metabolized to its active form, this compound. This initiates a signaling cascade that leads to the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[3][4][5]

The core of this pathway involves the regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1).[6][7] In the absence of a defense signal, NPR1 exists as an oligomer in the cytoplasm. Following ASM treatment and the subsequent increase in salicylic acid signaling, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of PR genes, activating their transcription.[8][9] The resulting PR proteins have various antimicrobial activities, contributing to the enhanced resistance of the plant.[3][4][5][10][11]

SAR_Signaling_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound-S-methyl This compound-S-methyl SA_accumulation Salicylic Acid Accumulation This compound-S-methyl->SA_accumulation Induces NPR1_oligomer NPR1 (oligomer) NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer Monomerization NPR1_monomer_n NPR1 (monomer) NPR1_monomer->NPR1_monomer_n Translocation SA_accumulation->NPR1_oligomer Leads to redox change TGA_factors TGA Transcription Factors NPR1_monomer_n->TGA_factors Interacts with PR_genes PR Genes TGA_factors->PR_genes Activates PR_proteins PR Proteins PR_genes->PR_proteins Transcription & Translation SAR Systemic Acquired Resistance PR_proteins->SAR Leads to

Figure 1: Simplified signaling pathway of this compound-S-methyl inducing SAR.

Efficacy of this compound-S-methyl: Experimental Data

Numerous studies have demonstrated the efficacy of this compound-S-methyl in controlling a wide range of plant diseases. The following tables summarize quantitative data from selected studies.

Table 1: Efficacy of this compound-S-methyl against Fungal and Oomycete Pathogens

CropPathogenTreatment DetailsDisease Reduction (%)Reference
WheatFusarium graminearum0.075 g/L ASM applied at anthesisup to 28.97%[9]
SquashPhytophthora capsici30 mg/L ASM soil drench100% (no symptoms)[8]
AppleVenturia inaequalis0.2 g/L ASM spraySymptom reduction from 85% to 100% (in combination with QTLs)[10]
Japanese PearVenturia nashicolaASM spray (concentration not specified)81.8% against autumn-type lesions

Table 2: Efficacy of this compound-S-methyl against Bacterial and Viral Pathogens

CropPathogenTreatment DetailsDisease Reduction (%)Reference
TomatoXanthomonas spp.Weekly applications of 129 μM ASMSignificant reduction in final disease severity
RoseRose Rosette Emaravirus (RRV)50 mg/L ASM weekly foliar application36% to 43% reduced disease incidence[4]
ZucchiniViral infections (various)Four applications of BTHWA (a BTH derivative)Significantly lower disease severity compared to untreated control
TobaccoTomato Spotted Wilt Virus (TSWV)1 to 2 g a.i./7,000 plantsHigh level of resistance[12]

Experimental Protocols

To aid researchers in their own investigations, this section details common methodologies for evaluating the efficacy of SAR inducers like this compound-S-methyl.

Protocol 1: Quantification of Systemic Acquired Resistance (SAR) against Bacterial Pathogens in Arabidopsis thaliana

This protocol is adapted from established methods for assessing SAR.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana plants under controlled conditions (e.g., 22°C, 12h light/12h dark cycle).

  • At 4-5 weeks of age, apply this compound-S-methyl solution (e.g., 100 µM) or a mock solution (water with surfactant) to three lower leaves of each plant via spraying or infiltration.

2. Pathogen Inoculation:

  • Two to three days after treatment, challenge the upper, untreated leaves with a virulent strain of Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) at a concentration of 10^5 CFU/mL using a needleless syringe for infiltration.

3. Assessment of Bacterial Growth:

  • Two to three days post-inoculation, collect leaf discs from the challenged leaves.

  • Homogenize the leaf discs in 10 mM MgCl2.

  • Serially dilute the homogenate and plate on appropriate growth media (e.g., King's B agar with appropriate antibiotics).

  • Incubate the plates at 28°C for 2-3 days and count the colony-forming units (CFU) to determine the bacterial population size. A significant reduction in bacterial growth in ASM-treated plants compared to mock-treated plants indicates the induction of SAR.

Protocol 2: Assessment of Disease Severity for Fungal Pathogens

This protocol provides a general framework for evaluating disease severity.

1. Plant Material and Treatment:

  • Grow susceptible host plants to the desired stage.

  • Apply this compound-S-methyl at various concentrations or a mock solution as a foliar spray or soil drench.

2. Pathogen Inoculation:

  • After a specified induction period (e.g., 3-7 days), inoculate the plants with a suspension of fungal spores (e.g., Fusarium graminearum at 1x10^5 conidia/mL).[9]

3. Disease Scoring and Data Analysis:

  • At regular intervals post-inoculation, visually assess and score disease severity on a predefined scale (e.g., 0-5 or percentage of leaf area affected).

  • Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify the overall disease development over time.[9] A lower AUDPC value in ASM-treated plants indicates effective disease control.

Protocol 3: Quantification of Pathogenesis-Related (PR) Gene Expression

This protocol outlines the steps for measuring the molecular markers of SAR.

1. Sample Collection and RNA Extraction:

  • Treat plants with this compound-S-methyl or a mock solution.

  • Collect leaf tissue at various time points after treatment (e.g., 0, 24, 48, 72 hours).

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the leaf tissue using a suitable kit or protocol.

2. cDNA Synthesis and Quantitative Real-Time PCR (qRT-PCR):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Perform qRT-PCR using primers specific for the target PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Analyze the relative gene expression levels using the ΔΔCt method. An upregulation of PR gene expression in ASM-treated plants is indicative of SAR induction.

Conclusion

This compound-S-methyl, a prominent benzothiadiazole derivative, stands as a well-validated tool for inducing Systemic Acquired Resistance in a multitude of plant species. Its efficacy is rooted in its ability to activate the salicylic acid-dependent signaling pathway, leading to the expression of defense-related genes and the subsequent establishment of a broad-spectrum, durable resistance to pathogens. While direct comparative data with the parent benzothiadiazole compound is scarce, the extensive body of research on this compound-S-methyl provides a robust foundation for its application in both fundamental research and practical crop protection strategies. The experimental protocols outlined in this guide offer a starting point for researchers to further explore and quantify the effects of this and other potential plant defense activators. The continued investigation into such compounds is crucial for the development of innovative and sustainable approaches to global food security.

References

Acibenzolar-S-Methyl: A Paradigm Shift in Fungal Disease Management Compared to Traditional Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Acibenzolar-S-methyl versus conventional fungicidal agents.

The landscape of crop protection is continually evolving, driven by the need for sustainable and effective disease management strategies. This compound-S-methyl (ASM) represents a significant departure from traditional fungicidal approaches. Unlike conventional fungicides that directly target and inhibit fungal growth, ASM acts as a plant activator, inducing the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR). This guide provides an objective comparison of ASM's performance against traditional fungicides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Unraveling the Mechanisms: A Tale of Two Strategies

The fundamental difference between this compound-S-methyl and traditional fungicides lies in their mode of action. Traditional fungicides are direct-acting agents, whereas ASM is an indirect-acting plant defense inducer.

This compound-S-methyl (ASM) and Systemic Acquired Resistance (SAR):

This compound-S-methyl is a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2] Upon application, ASM is absorbed by the plant and triggers a signaling cascade that leads to the expression of a broad spectrum of defense-related genes, including Pathogenesis-Related (PR) proteins.[3][4] This induced state of heightened resistance, known as SAR, provides protection against a wide range of pathogens, including fungi, bacteria, and viruses.[1][2] The resistance induced by ASM is notable for its durability, particularly in monocotyledonous plants.

SAR_Pathway cluster_stimulus External Stimulus ASM This compound-S-methyl (ASM) SAR SAR Pathogen_Resistance Pathogen Resistance SAR->Pathogen_Resistance Provides broad-spectrum

Traditional Fungicides: Direct Modes of Action:

Traditional fungicides operate through various direct mechanisms that disrupt the life cycle of the fungal pathogen. These can be broadly categorized as:

  • Respiration Inhibitors: This group, which includes strobilurins like Azoxystrobin , targets the mitochondria of fungal cells, inhibiting the electron transport chain and thereby blocking ATP production, which is essential for fungal survival.[5][6][7]

  • Sterol Biosynthesis Inhibitors: Triazoles such as Propiconazole fall into this category. They interfere with the production of ergosterol, a vital component of fungal cell membranes, leading to membrane disruption and cell death.[8][9][10]

  • Multi-Site Inhibitors: Fungicides like Mancozeb act on multiple metabolic pathways within the fungal cell simultaneously.[11][12][13] This multi-site action makes the development of resistance in fungal populations less likely.[11]

Traditional_Fungicide_MoA cluster_fungicides Traditional Fungicides cluster_fungal_cell Fungal Cell Azoxystrobin Azoxystrobin (Strobilurin) Mitochondria Mitochondrial Respiration (ATP Production) Azoxystrobin->Mitochondria Inhibits Propiconazole Propiconazole (Triazole) Cell_Membrane Ergosterol Synthesis (Cell Membrane Integrity) Propiconazole->Cell_Membrane Inhibits Mancozeb Mancozeb (Dithiocarbamate) Multiple_Enzymes Multiple Metabolic Enzymes Mancozeb->Multiple_Enzymes Inhibits Fungal_Growth Fungal Growth Inhibition Mitochondria->Fungal_Growth Cell_Membrane->Fungal_Growth Multiple_Enzymes->Fungal_Growth

Performance Evaluation: A Data-Driven Comparison

The efficacy of this compound-S-methyl has been evaluated against a range of traditional fungicides across various crops and pathogens. The following tables summarize key performance data from comparative studies.

Table 1: Efficacy of this compound-S-methyl (ASM) vs. Traditional Fungicides on Disease Severity

Crop/PathogenTreatmentApplication RateDisease Severity Reduction (%)Reference
Tomato / Xanthomonas spp.ASM (weekly)75 µMStatistically equivalent to copper-mancozeb[14]
Squash / Phytophthora capsiciASM (soil drench)30 mg/L100% (no symptoms)[15]
Squash / Phytophthora capsiciFluopicolide0.32 mL/L90.7%[15]
Wheat / Fusarium graminearumASM0.075 g/L28.97%
Wheat / Puccinia triticina (Leaf Rust)ASM (25 g/ha) + Fungicide-Significant reduction vs. fungicide alone[1]
Eggplant / Verticillium dahliaeAzoxystrobin (soil drench)-95%[16]
Eggplant / Verticillium dahliaeASM (soil drench)-Caused phytotoxicity[16]
Pear / Venturia nashicola (Scab)ASM100 mg a.i./L81.8% (autumn lesions)[17]
Pear / Venturia nashicola (Scab)Iminoctadine-albesilate400 mg a.i./L93.1% (autumn lesions)[17]

Table 2: Impact of this compound-S-methyl (ASM) and Traditional Fungicides on Crop Yield

CropTreatmentApplication DetailsYield OutcomeReference
TomatoASM (weekly)75 µMNot statistically different from untreated control[14]
SquashASM + Standard FungicidesCombined applicationHighest yields compared to individual treatments[18]
WheatASM + Propiconazole/AzoxystrobinTwo applicationsDid not consistently improve yield over fungicide alone[1]
BeanASMSingle application at 7 DAE17% increase in grain yield[19]

Experimental Protocols for Efficacy Evaluation

A standardized approach is crucial for the objective comparison of plant protection products. The following outlines a general experimental workflow for evaluating the efficacy of ASM versus traditional fungicides.

Experimental_Workflow Start Start Plant_Material 1. Plant Material Preparation (e.g., tomato seedlings, 4-5 true leaf stage) Start->Plant_Material Treatment_Groups 2. Establish Treatment Groups - Untreated Control - ASM (various concentrations) - Traditional Fungicide - ASM + Traditional Fungicide Plant_Material->Treatment_Groups Application 3. Treatment Application (e.g., foliar spray, soil drench) Treatment_Groups->Application Inoculation 4. Pathogen Inoculation (e.g., spray suspension of fungal spores) Application->Inoculation Incubation 5. Incubation (Controlled environment with optimal conditions for disease development) Inoculation->Incubation Data_Collection 6. Data Collection - Disease Severity (e.g., Horsfall-Barratt scale) - Area Under the Disease Progress Curve (AUDPC) - Crop Yield Incubation->Data_Collection Analysis 7. Statistical Analysis (e.g., ANOVA, mean separation tests) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Detailed Methodologies:

  • Plant Material and Growth Conditions: Utilize a susceptible host plant variety to ensure adequate disease pressure. Grow plants under controlled greenhouse conditions to the desired growth stage (e.g., 4-5 true leaves for tomato seedlings).[20]

  • Treatment Application:

    • This compound-S-methyl (ASM): Prepare solutions at desired concentrations (e.g., 10, 20, 30 mg/L). Apply as a foliar spray until runoff or as a soil drench.[15] Application timing is critical, as the protective effects of ASM take time to develop.

    • Traditional Fungicides: Prepare solutions according to the manufacturer's recommended rates (e.g., Azoxystrobin, Propiconazole, Mancozeb). Apply as a foliar spray, ensuring thorough coverage.

    • Control Groups: Include an untreated, inoculated control and a mock-inoculated, untreated control.

  • Pathogen Inoculation: Prepare a standardized inoculum of the target pathogen (e.g., a spore suspension of a specific concentration). Apply the inoculum uniformly to all plants (except the mock-inoculated control) at a set time after the chemical treatments.

  • Incubation and Disease Assessment: Maintain plants in a controlled environment with optimal temperature and humidity for disease development. Assess disease severity at regular intervals using a standardized rating scale (e.g., the Horsfall-Barratt scale).[20] Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.[18][21]

  • Yield Assessment: At the end of the growing season, harvest the marketable yield from each treatment group and measure relevant parameters (e.g., fruit weight, grain weight).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Concluding Remarks

This compound-S-methyl offers a distinct and valuable alternative to traditional fungicides. Its unique mode of action, which leverages the plant's own defense systems, presents a lower risk for the development of pathogen resistance.[6] Experimental data indicates that ASM can provide significant disease control, in some cases comparable to conventional fungicides. However, its performance can be influenced by factors such as application timing, concentration, and the specific host-pathogen interaction. Furthermore, in some instances, ASM has been associated with phytotoxicity, highlighting the need for careful optimization of its application.[16]

The integration of ASM into disease management programs, either alone or in combination with traditional fungicides, holds promise for enhancing crop protection in a sustainable manner. For researchers and professionals in drug development, the study of ASM and the SAR pathway offers a compelling avenue for the discovery of novel plant protection strategies that are both effective and environmentally conscious.

References

Acibenzolar and the Jasmonic Acid Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction between the systemic acquired resistance (SAR) inducer Acibenzolar-S-methyl (ASM) and the jasmonic acid (JA) signaling pathway in plants. The information presented herein is supported by experimental data to objectively evaluate their interplay and offer insights into their respective and combined roles in plant defense.

Introduction to Plant Defense Signaling

Plants have evolved sophisticated defense mechanisms to protect themselves from a wide array of pathogens and herbivores. These defenses are largely regulated by a complex network of signaling pathways, primarily orchestrated by the phytohormones salicylic acid (SA) and jasmonic acid (JA).

  • The Salicylic Acid (SA) Pathway: The SA signaling pathway is a cornerstone of plant immunity, playing a pivotal role in establishing systemic acquired resistance (SAR).[1][2] SAR provides broad-spectrum and long-lasting protection against biotrophic and hemibiotrophic pathogens, which feed on living host tissue.[3] this compound-S-methyl (ASM) is a synthetic functional analog of SA that effectively activates this pathway, leading to the induction of pathogenesis-related (PR) genes and the enhancement of the plant's defense capacity.[4][5][6][7][8] ASM itself is a pro-pesticide that is converted into its biologically active form, this compound, within the plant.[4][6][9]

  • The Jasmonic Acid (JA) Pathway: The JA signaling pathway is crucial for defense against necrotrophic pathogens, which kill host cells to obtain nutrients, and for resistance to insect herbivores.[3][10] This pathway is also involved in wound responses.

The interaction between the SA and JA pathways is a well-documented example of signaling crosstalk in plants. While they can act synergistically under certain conditions, they often exhibit an antagonistic relationship.[3][10][11][12][13] This antagonism allows the plant to fine-tune its defense response to a specific type of threat.

This compound's Interaction with the Jasmonic Acid Pathway

As an inducer of the SA pathway, this compound-S-methyl predominantly exerts an antagonistic effect on the JA signaling cascade. This interaction is critical for understanding the spectrum of protection afforded by ASM and for designing effective crop protection strategies.

The antagonistic relationship is often mediated by key regulatory proteins. For instance, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), a central regulator of the SA pathway, can physically interact with and inhibit MYC2, a master transcription factor in the JA signaling pathway.[3] This interaction prevents the activation of JA-responsive genes.

Experimental evidence from studies on apple trees has demonstrated this antagonism. Treatment with ASM was shown to up-regulate the expression of the phenylalanine ammonia-lyase (PAL) gene, which is involved in SA biosynthesis.[14][15] Conversely, treatment with jasmonic acid led to the up-regulation of the lipoxygenase (LOX) gene, a key enzyme in the JA biosynthesis pathway.[14] When applied together, the induction of the PAL gene by ASM was significantly reduced in the presence of JA, indicating a negative crosstalk.[14]

Another study on apple trees investigating resistance to fire blight found that ASM was a more potent inducer of PR gene expression compared to JA.[16] Furthermore, this study observed that JA often acted antagonistically to the defense-inducing effects of ASM.[16]

Comparative Analysis of Defense Gene Expression

The following table summarizes the differential effects of this compound-S-methyl and Jasmonic Acid on key defense-related genes, as reported in studies on apple trees.

Treatment Gene Analyzed Pathway Association Observed Effect Reference
This compound-S-methyl (ASM)PALSalicylic AcidUp-regulation[14][15]
Jasmonic Acid (JA)LOXJasmonic AcidUp-regulation[14]
ASM + JAPALSalicylic AcidReduced up-regulation compared to ASM alone[14]
This compound-S-methyl (ASM)PR-1a, PR-2, PR-3Salicylic AcidSignificant up-regulation[16]
Jasmonic Acid (JA)PR-1a, PR-2, PR-3Salicylic AcidWeaker up-regulation compared to ASM[16]

Alternative Chemical Inducers of Plant Defense

Besides this compound-S-methyl, other chemical compounds can induce plant resistance. Understanding their mode of action and interaction with the JA pathway is crucial for developing integrated pest management strategies.

Inducer Primary Pathway Induced Interaction with JA Pathway Reference
β-Aminobutyric Acid (BABA) SA-dependent and SA-independent pathwaysPrimes multiple defense mechanisms, can interact with JA signaling[17][18]
Isonicotinic Acid (INA) Salicylic AcidLikely antagonistic, similar to other SA inducers[17][18]

Experimental Protocols

Plant Material and Treatment
  • Plant Species: Apple trees (Malus domestica)

  • Treatments:

    • This compound-S-methyl (BTH) at concentrations of 0.5 mM and 1.5 mM.

    • Jasmonic acid (JA) at concentrations of 1.5 mM and 2.5 mM.

    • Combined treatments of BTH and JA.

    • Control (water or appropriate solvent).

  • Application: Foliar spray until runoff.

  • Sampling: Leaf tissue is collected at specified time points after treatment (e.g., 24, 48, 72 hours) for gene expression analysis.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from leaf samples using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system (e.g., StepOnePlus, Applied Biosystems) with SYBR Green master mix. Gene-specific primers for target genes (PAL, LOX, PR-1a, PR-2, PR-3) and a reference gene (e.g., Actin) are used. The relative expression of target genes is calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

SALICYLIC_ACID_PATHWAY cluster_SA Salicylic Acid (SA) Pathway ASM This compound-S-methyl (ASM) This compound This compound (Active Form) ASM->this compound Hydrolysis in plant SA Salicylic Acid (SA) This compound->SA Acts as analog NPR1_inactive NPR1 (inactive, cytoplasm) SA->NPR1_inactive NPR1_active NPR1 (active, nucleus) NPR1_inactive->NPR1_active Monomerization TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of this compound-S-methyl (ASM) inducing Systemic Acquired Resistance (SAR) through the salicylic acid (SA) pathway.

JASMONIC_ACID_PATHWAY cluster_JA Jasmonic Acid (JA) Pathway JA_Ile Jasmonate-isoleucine (JA-Ile) COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor Proteins COI1->JAZ Promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Induces expression Defense Defense against Herbivores & Necrotrophs JA_Responsive_Genes->Defense

Caption: Overview of the jasmonic acid (JA) signaling pathway leading to the activation of defense responses.

CROSSTALK cluster_SA SA Pathway cluster_JA JA Pathway NPR1 NPR1 (active) MYC2 MYC2 NPR1->MYC2 Antagonistic Interaction

Caption: Antagonistic crosstalk between the SA and JA signaling pathways, highlighting the inhibitory effect of NPR1 on MYC2.

EXPERIMENTAL_WORKFLOW Plant_Treatment Plant Treatment (ASM, JA, Combo, Control) Sample_Collection Leaf Sample Collection Plant_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: Experimental workflow for analyzing the effect of this compound-S-methyl and jasmonic acid on plant gene expression.

Conclusion

This compound-S-methyl is a potent activator of the salicylic acid-mediated defense pathway, leading to systemic acquired resistance. Its interaction with the jasmonic acid pathway is predominantly antagonistic. This negative crosstalk is a key aspect of the plant's ability to mount a specific and effective defense response. For researchers and professionals in drug development, understanding this intricate relationship is vital for the strategic application of chemical inducers to maximize plant health and productivity. The targeted activation of the SA pathway by ASM, while beneficial for combating biotrophic pathogens, may transiently compromise resistance to certain insect pests and necrotrophic fungi, a factor that should be considered in integrated management programs. Further research into the molecular mechanisms of this crosstalk will continue to inform the development of novel and sustainable crop protection solutions.

References

Acibenzolar-S-Methyl: A Comparative Guide to Induced Resistance in Crop Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, has emerged as a significant tool in crop protection. Unlike traditional fungicides, ASM is not directly toxic to pathogens. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR).[1][2][3] This guide provides a comparative overview of the validation of ASM-induced resistance across various crop varieties, supported by experimental data and detailed protocols.

Mechanism of Action: The SAR Pathway

This compound-S-methyl mimics the natural plant hormone salicylic acid, a key signaling molecule in the SAR pathway.[1][2] Upon application, ASM is absorbed and translocated throughout the plant.[1] Inside the plant, it is metabolized to its active form, this compound, which then initiates a signaling cascade.[2][4] This cascade leads to the expression of pathogenesis-related (PR) genes and the production of defense-related proteins, effectively priming the plant to resist a broad spectrum of fungal, bacterial, and viral pathogens.[1][2][4]

SAR_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response ASM This compound-S-methyl (ASM) SABP2 Salicylic Acid Binding Protein 2 (SABP2) ASM->SABP2 binds to This compound This compound (Active Form) SABP2->this compound converts to NPR1_oligomer NPR1 (oligomer) in cytoplasm This compound->NPR1_oligomer induces redox change NPR1_monomer NPR1 (monomer) in cytoplasm NPR1_nucleus NPR1 (monomer) in nucleus NPR1_monomer->NPR1_nucleus translocates to NPR1_oligomer->NPR1_monomer releases TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Fig. 1: Simplified signaling pathway of this compound-S-methyl induced SAR.

Comparative Efficacy of this compound-S-Methyl Across Crop Varieties

The effectiveness of ASM in inducing resistance can vary depending on the crop species, cultivar, pathogen, and environmental conditions. The following tables summarize quantitative data from various studies, providing a comparative look at ASM's performance.

Table 1: Effect of ASM on Disease Severity
CropCultivar(s)PathogenASM ConcentrationApplication MethodReduction in Disease SeverityReference
TomatoDelila & KerewaFusarium oxysporum f.sp. lycopersici35 and 45 mg/LDrenchingSignificant reduction (p≤0.05)[5]
Wheat-Fusarium graminearum0.075 g/LFoliar spray at anthesisUp to 28.97%
TobaccoBurley, Flue-cured, OrientalTobacco mosaic virus (TMV)--Significant reduction in local lesion numbers[6]
Melon-Cucumber mosaic virus (CMV) & Cucurbit yellow stunting disorder virus (CYSDV)25 ppmFoliar sprayReduced symptom severity and delayed disease progression[7]
Japanese RadishNatsutsukasaPseudomonas cannabina pv. alisalensis100 ppmDip-treatmentSignificantly smaller lesion area[8]
AppleTxF progenyVenturia inaequalis (scab) & Erwinia amylovora (fire blight)--50-73% reduction in Area Under the Disease Progress Curve (AUDPC)[9]
Squash-Phytophthora capsici20 and 30 mg·L–1Soil drench or foliar spraySignificant reduction (P < 0.05)[10]
Table 2: Impact of ASM on Crop Yield
CropCultivar(s)PathogenASM ConcentrationApplication MethodImpact on YieldReference
TomatoDelila & KerewaFusarium oxysporum f.sp. lycopersici35 and 45 mg/LDrenchingSignificantly higher fruit yield (p≤0.05)[5]
Tomato (grafted)BHN 602 on BHN 998 rootstockRalstonia solanacearum178.6 μMFoliar sprayNegatively affected total marketable yield[11]
Wheat-Fusarium graminearum0.075 g/LFoliar spray at anthesisHigh average Hundred Seed Weight (HSW)

Experimental Protocols for Validation of ASM-Induced Resistance

The following outlines a generalized experimental workflow for assessing the efficacy of ASM in inducing resistance in crop plants.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Inoculation cluster_assessment Data Collection and Analysis Plant_Material 1. Select Crop Variety and Grow Plants ASM_Preparation 2. Prepare ASM Solution (e.g., 0.075 g/L) Plant_Material->ASM_Preparation ASM_Application 3. Apply ASM (Foliar spray, soil drench, etc.) ASM_Preparation->ASM_Application Incubation 4. Incubation Period (e.g., 3-7 days) ASM_Application->Incubation Pathogen_Inoculation 5. Inoculate with Pathogen Incubation->Pathogen_Inoculation Disease_Assessment 6. Assess Disease Severity (Lesion size, AUDPC, etc.) Pathogen_Inoculation->Disease_Assessment Yield_Measurement 7. Measure Yield Parameters (Fruit weight, seed weight, etc.) Pathogen_Inoculation->Yield_Measurement Molecular_Analysis 8. Analyze Gene Expression (e.g., PR genes via RT-PCR) Pathogen_Inoculation->Molecular_Analysis Data_Analysis 9. Statistical Analysis Disease_Assessment->Data_Analysis Yield_Measurement->Data_Analysis Molecular_Analysis->Data_Analysis

Fig. 2: General experimental workflow for ASM resistance validation.
Detailed Methodologies

  • Plant Material and Growth Conditions:

    • Select the desired crop variety. It is crucial to include both susceptible and potentially resistant cultivars for comparison.

    • Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod to ensure uniformity.

  • ASM Preparation and Application:

    • Prepare ASM solutions of varying concentrations (e.g., 0.019 g/L to 0.075 g/L for wheat) in distilled water. A control group treated with water only is essential.

    • Apply ASM using the desired method, such as foliar spray to the point of runoff, soil drench, or seed treatment.[5][12][13] The application timing relative to pathogen inoculation is a critical parameter.

  • Pathogen Inoculation:

    • Prepare a standardized inoculum of the target pathogen (e.g., a conidial suspension of a specific concentration).

    • Inoculate plants at a predetermined time after ASM treatment, typically ranging from 3 to 7 days to allow for the activation of the SAR response.[13]

  • Data Collection and Analysis:

    • Disease Severity: Regularly assess and quantify disease symptoms. This can include measuring lesion size, counting the number of lesions, or calculating a disease severity index.[5][6] The Area Under the Disease Progress Curve (AUDPC) is a robust metric for quantifying disease progression over time.

    • Yield Parameters: At the end of the experiment, measure relevant yield parameters such as fruit number, fruit weight, or seed weight.[5]

    • Molecular Analysis: To confirm the induction of SAR, analyze the expression of key defense-related genes, such as PR-1, PR-2, and PR-5, using techniques like quantitative real-time PCR (qRT-PCR).[4][8]

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences between ASM-treated and control groups.

Considerations and Future Directions

While this compound-S-methyl has demonstrated significant potential in enhancing crop resistance, it is important to note that its efficacy can be influenced by several factors. The genetic background of the plant variety plays a crucial role, with some cultivars exhibiting a more robust response than others.[9] Application timing and concentration are also critical for optimal performance and to avoid potential phytotoxicity.[14] Furthermore, some studies have reported negative impacts on yield under certain conditions, such as with foliar applications on grafted tomatoes.[11]

Future research should focus on optimizing ASM application strategies for specific crop-pathogen systems and exploring the synergistic effects of ASM with other disease management practices. A deeper understanding of the molecular interactions between ASM-induced defense pathways and pathogen virulence factors will be key to developing more durable and effective disease control strategies.

References

A Comparative Analysis of Acibenzolar-S-Methyl and β-Aminobutyric Acid as Systemic Acquired Resistance Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Systemic Acquired Resistance (SAR) inducers, Acibenzolar-S-methyl (ASM) and β-aminobutyric acid (BABA). The information presented is curated from experimental data to assist in the selection and application of these compounds in plant disease management research and development.

Introduction to SAR Inducers

Systemic Acquired Resistance is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a range of pathogens, including fungi, bacteria, and viruses.[1][2] SAR is typically activated locally at the site of infection and systemically throughout the plant. Chemical inducers of SAR, like ASM and BABA, offer a proactive approach to plant protection by preparing the plant's immune system for a more rapid and robust response to subsequent pathogen attacks.[3]

This compound-S-methyl (ASM) , also known as BTH, is a synthetic functional analog of the key defense signaling molecule, salicylic acid (SA).[2][4] It acts upstream of SA, triggering the SA-dependent defense pathway, which leads to the expression of pathogenesis-related (PR) proteins and the establishment of SAR.[2][5][6] ASM itself does not possess direct antimicrobial properties.[2]

β-aminobutyric acid (BABA) is a non-protein amino acid that also induces broad-spectrum resistance.[3][7] Its mode of action is more complex than that of ASM. BABA can prime plants for both SA-dependent and SA-independent defense responses.[3][8] The SA-dependent pathway activated by BABA often leads to an augmented expression of PR genes upon pathogen challenge.[3] Additionally, BABA-induced resistance has been linked to the signaling pathways of another plant hormone, abscisic acid (ABA), and can also involve the potentiation of physical defense barriers like callose deposition.[3][7][8]

Comparative Performance Data

The following table summarizes key performance parameters of ASM and BABA based on published experimental data. It is important to note that efficacy can vary depending on the plant species, pathogen, environmental conditions, and application method.

FeatureThis compound-S-methyl (ASM)β-aminobutyric acid (BABA)
Common Names Bion®, Actigard®BABA
Mechanism of Action Functional analog of salicylic acid; activates the SA-dependent SAR pathway.[1][2]Primes for both SA-dependent and SA-independent defense responses; involves ABA signaling and potentiation of physical barriers.[3][8]
Spectrum of Activity Broad-spectrum: fungi, bacteria, and viruses.[1][4]Broad-spectrum: oomycetes, fungi, bacteria, viruses, and nematodes.[7][9][10]
Effective Concentration 20-100 µg/ml (in planta assays); 12.9-200 µM (field applications).[9][11]25 µg/ml (in planta assays); 250 µM (soil drench in Arabidopsis).[3][9]
Efficacy Example In sunflower, provided partial protection against rust at 100 µg/ml.[9]In sunflower, provided full protection against rust at 25 µg/ml.[9]
Phytotoxicity Can cause phytotoxicity at higher concentrations, leading to reduced plant growth and chlorosis.[12][13]Can be phytotoxic at high concentrations; phytotoxicity is dose-dependent and stereomer-specific (R-enantiomer is more phytotoxic).[10]
Longevity of Protection Provides long-lasting protection.[1]Induces long-lasting resistance.[14]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for evaluating these SAR inducers, the following diagrams are provided.

SAR Signaling Pathway cluster_0 SAR Induction cluster_1 Signaling Cascade cluster_2 Defense Response Pathogen\nAttack Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen\nAttack->SA ASM This compound-S-methyl (ASM) ASM->SA BABA β-aminobutyric acid (BABA) BABA->SA ABA Signaling Abscisic Acid (ABA) Signaling BABA->ABA Signaling SA-independent\nPathway SA-independent Pathway BABA->SA-independent\nPathway NPR1 NPR1 Activation SA->NPR1 PR Gene\nExpression Pathogenesis-Related (PR) Gene Expression NPR1->PR Gene\nExpression Callose\nDeposition Callose Deposition ABA Signaling->Callose\nDeposition SA-independent\nPathway->Callose\nDeposition SAR Systemic Acquired Resistance (SAR) PR Gene\nExpression->SAR Callose\nDeposition->SAR Experimental Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Pathogen Challenge cluster_2 Phase 3: Evaluation A Plant Material (e.g., Arabidopsis, Tobacco) B Application of SAR Inducer (ASM or BABA at varying conc.) A->B C Control Group (Mock Treatment) A->C D Inoculation with Pathogen (e.g., Pseudomonas syringae) B->D C->D E Quantification of Pathogen Growth (e.g., Colony Forming Units) D->E F Analysis of Defense Gene Expression (RT-qPCR) (e.g., PR-1) D->F G Assessment of Disease Symptoms and Phytotoxicity D->G

References

Evaluating the Synergistic Effects of Acibenzolar-S-Methyl with Biological Control Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of chemical inducers of plant resistance with biological control agents (BCAs) represents a promising strategy in sustainable agriculture. This guide provides a comparative analysis of the synergistic effects of Acibenzolar-S-methyl (ASM), a potent systemic acquired resistance (SAR) inducer, with various BCAs. By examining experimental data, this document aims to equip researchers with the necessary information to evaluate and potentially harness these synergies for enhanced plant disease management.

Mechanisms of Action: A Dual Approach to Plant Protection

This compound-S-methyl (ASM), commercially known as Bion® or Actigard®, is a synthetic functional analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2] Unlike traditional fungicides, ASM does not possess direct antimicrobial properties.[3] Instead, it primes the plant's immune system by activating the SAR pathway, leading to the systemic expression of pathogenesis-related (PR) proteins and enhanced resistance against a broad spectrum of pathogens.[1][2][3]

Biological control agents, primarily encompassing beneficial fungi and bacteria, employ a variety of mechanisms to suppress plant pathogens. These can be broadly categorized as:

  • Direct Antagonism: This includes mycoparasitism (direct feeding on pathogenic fungi), antibiosis (production of antimicrobial compounds), and competition for nutrients and space.[4][5]

  • Indirect Mechanisms: Many BCAs can also induce systemic resistance in plants, a phenomenon often referred to as Induced Systemic Resistance (ISR). This pathway is typically mediated by jasmonic acid and ethylene signaling.[5]

The combination of ASM and BCAs offers a multi-pronged approach to disease control, targeting both the plant's intrinsic defense mechanisms and the pathogen population directly.

Comparative Efficacy: this compound-S-Methyl in Combination with BCAs

The synergistic potential of ASM with different BCAs has been investigated against various plant pathogens. The following tables summarize the quantitative data from key studies, comparing the efficacy of individual and combined treatments.

Synergistic Control of Bacterial Pathogens

The combination of ASM with plant growth-promoting rhizobacteria (PGPR) has shown significant promise in managing bacterial diseases.

Table 1: Efficacy of this compound-S-Methyl and Bacterial BCAs against Bacterial Wilt of Tomato (Ralstonia solanacearum) [6]

TreatmentApplication MethodBacterial Wilt Incidence (%) - Exp. 1Bacterial Wilt Incidence (%) - Exp. 2
Untreated Control-100.0 a100.0 a
This compound-S-Methyl (ASM)Foliar Spray & Soil Drench50.0 b62.5 b
Pseudomonas putida 89B61Seed & Soil Drench43.7 c53.1 f
BioYield (Bacillus spp.)Seed & Soil Drench84.3 ab68.7 e
ASM + P. putida 89B61Combined Application31.2 d46.8 g
ASM + BioYield (Bacillus spp.)Combined Application43.7 c56.2 f

Data adapted from Anith et al., 2004. Values in the same column followed by the same letter are not significantly different (P = 0.05).[6]

The data clearly indicates that the combined application of ASM with Pseudomonas putida 89B61 resulted in the lowest incidence of bacterial wilt, demonstrating a synergistic interaction that surpasses the efficacy of either treatment alone.[6]

Synergistic Control of Fungal Pathogens

While direct experimental data on the synergistic effects of ASM with Trichoderma species is limited, studies using salicylic acid (SA), the natural analog mimicked by ASM, provide valuable insights into the potential for synergy.

Table 2: Efficacy of Salicylic Acid (SA) and Trichoderma harzianum against Fusarium Wilt of Tomato (Fusarium oxysporum f. sp. lycopersici) [7]

TreatmentProtection against Wilt (%)
Untreated Control0
Fusarium oxysporum (Pathogen only)0
Trichoderma harzianum45
Salicylic Acid (SA)35
T. harzianum + SA65

Data adapted from Zehra et al., 2017. This study used salicylic acid (SA), a natural plant defense elicitor, which provides a strong indication of the potential synergistic effects with ASM.[7]

The combination of T. harzianum with salicylic acid resulted in a higher percentage of protection against Fusarium wilt compared to the individual treatments, suggesting a synergistic enhancement of plant defense.[7] This highlights the potential for similar or even greater synergy when combining Trichoderma with the more stable and potent synthetic analog, ASM.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following protocols are derived from the cited studies and provide a framework for evaluating the synergistic effects of ASM and BCAs.

General Experimental Workflow

The evaluation of synergistic effects typically follows a structured workflow to ensure robust and reproducible results.

G cluster_prep Preparation Phase cluster_treat Treatment Application cluster_challenge Pathogen Challenge cluster_eval Evaluation Phase P1 Pathogen Culture (e.g., R. solanacearum, F. oxysporum) Inoc Inoculation with Pathogen P1->Inoc BCA1 BCA Culture (e.g., P. putida, T. harzianum) T3 BCA Alone BCA1->T3 T4 ASM + BCA BCA1->T4 Plant Plant Propagation (e.g., Tomato seedlings) T1 Untreated Control Plant->T1 T2 ASM Alone Plant->T2 Plant->T3 Plant->T4 T2->Inoc T3->Inoc T4->Inoc Disease Disease Severity Assessment Inoc->Disease Biochem Biochemical Assays (e.g., PR proteins, enzyme activity) Inoc->Biochem Data Data Analysis Disease->Data Biochem->Data

Figure 1: Generalized workflow for evaluating ASM and BCA synergy.
Protocol for Evaluating Synergy against Bacterial Wilt

This protocol is adapted from the methodology used by Anith et al. (2004) to assess the efficacy of ASM and PGPR against Ralstonia solanacearum in tomato.[6]

1. Plant and Microbial Material:

  • Tomato seedlings (e.g., cultivar 'Solar Set') are grown in a greenhouse environment.
  • Ralstonia solanacearum is cultured on a suitable medium (e.g., Casamino acid-Peptone-Glucose agar).
  • Bacterial BCAs such as Pseudomonas putida 89B61 and Bacillus spp. (e.g., BioYield) are cultured in appropriate broth or on agar.

2. Treatment Application:

  • ASM Treatment: this compound-S-methyl is applied as a foliar spray and soil drench at specified concentrations. Applications are typically made 14 days after seeding and again 5 days prior to pathogen inoculation.
  • BCA Treatment: Bacterial suspensions are applied to the seeds at the time of sowing and as a soil drench one week before pathogen inoculation.
  • Combined Treatment: Plants receive both the ASM and BCA treatments as described above.
  • Control Groups: An untreated control group and groups receiving only ASM or only the BCA are included.

3. Pathogen Inoculation:

  • A bacterial suspension of R. solanacearum is prepared and the concentration is adjusted.
  • The soil of each plant is inoculated with the pathogen suspension.

4. Disease Assessment:

  • Plants are monitored daily for the appearance of wilt symptoms.
  • Disease incidence is recorded as the percentage of plants showing symptoms over a period of 30 days post-inoculation.

Protocol for Evaluating Synergy against Fusarium Wilt

This protocol is based on the methodology of Zehra et al. (2017) and is adapted for the use of ASM.[7]

1. Plant and Microbial Material:

  • Tomato seedlings are grown in pots containing sterilized soil.
  • Fusarium oxysporum f. sp. lycopersici is cultured on a suitable medium (e.g., Potato Dextrose Agar).
  • Trichoderma harzianum is cultured to obtain a spore suspension.

2. Treatment Application:

  • T. harzianum Treatment: A spore suspension of T. harzianum is inoculated into the soil around the tomato seedlings.
  • ASM Treatment: this compound-S-methyl is applied as a foliar spray to the tomato plants.
  • Combined Treatment: Plants are first treated with T. harzianum followed by the foliar application of ASM.
  • Control Groups: An untreated control and groups receiving only the pathogen, only T. harzianum, or only ASM are included.

3. Pathogen Inoculation:

  • Three days after the application of the treatments, the soil is inoculated with a spore suspension of F. oxysporum.

4. Data Collection and Analysis:

  • Disease Protection: The percentage of plants protected from wilt symptoms is calculated.
  • Biochemical Analysis: Leaf and root samples are collected at various time points (e.g., 0, 24, 48, 72, and 96 hours) after pathogen inoculation to analyze the activity of defense-related enzymes such as peroxidase, polyphenol oxidase, and catalase.

Signaling Pathways and Synergistic Interactions

The synergy between ASM and BCAs can be attributed to the activation of distinct yet complementary defense pathways.

G cluster_asm This compound-S-Methyl (ASM) cluster_bca Biological Control Agent (BCA) cluster_synergy Synergistic Plant Defense ASM ASM Application SA Salicylic Acid (SA) Accumulation ASM->SA mimics NPR1_A NPR1 Activation SA->NPR1_A PR_P PR Protein Expression NPR1_A->PR_P SAR Systemic Acquired Resistance (SAR) PR_P->SAR Enhanced_Defense Enhanced Broad-Spectrum Disease Resistance SAR->Enhanced_Defense BCA BCA Colonization MAMPs MAMPs/PAMPs Recognition BCA->MAMPs JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling MAMPs->JA_ET ISR Induced Systemic Resistance (ISR) JA_ET->ISR ISR->Enhanced_Defense

Figure 2: Simplified signaling pathways of ASM and BCA-induced resistance.

ASM primarily triggers the SA-dependent SAR pathway, while many BCAs activate the JA/ET-dependent ISR pathway. The simultaneous activation of these two major defense signaling cascades can lead to a more robust and broad-spectrum resistance against pathogens that may be able to overcome a single defense mechanism.

Conclusion and Future Directions

The integration of this compound-S-methyl with biological control agents presents a powerful synergistic strategy for the management of plant diseases. The combined application can lead to enhanced disease control efficacy, potentially allowing for reduced application rates of chemical inducers and fostering more sustainable agricultural practices.

Further research is warranted to:

  • Elucidate the precise molecular cross-talk between the SAR and ISR pathways when co-activated by ASM and various BCAs.

  • Optimize application timings and concentrations for different crop-pathogen systems to maximize synergistic effects.

  • Investigate the long-term impacts of combined treatments on soil microbial health and plant physiology.

This guide provides a foundational understanding of the synergistic potential between ASM and BCAs, offering a valuable resource for researchers and professionals in the field of drug development and plant protection. The presented data and protocols can serve as a starting point for further investigations into these promising integrated disease management strategies.

References

Acibenzolar-S-Methyl vs. Its Active Metabolite: A Comparative Performance Analysis in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of the systemic acquired resistance inducer, acibenzolar-S-methyl, and its active form, this compound acid.

Introduction

This compound-S-methyl (ASM), a synthetic plant activator, is a cornerstone in the induction of Systemic Acquired Resistance (SAR) in a multitude of plant species. It is not directly fungitoxic but primes the plant's innate defense mechanisms against a broad spectrum of pathogens.[1] Upon application, ASM is metabolized within the plant to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid, also known as this compound acid. This active metabolite is the key driver of the SAR response. This guide provides a comparative overview of this compound-S-methyl and its active metabolite, presenting available performance data, experimental protocols, and a visualization of the underlying biological pathways.

Mechanism of Action: From Prodrug to Active Defense Inducer

This compound-S-methyl acts as a prodrug, meaning it is biologically inactive until it is converted into its active form within the plant. This conversion is a hydrolysis reaction where the methyl ester group of ASM is cleaved, yielding this compound acid.[1] This active metabolite mimics the natural signaling molecule, salicylic acid, a key hormone in the SAR pathway.

The activation of the SAR pathway by this compound acid leads to a cascade of downstream events, including the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties, and the reinforcement of plant cell walls. This primed state enables the plant to mount a faster and more robust defense response upon subsequent pathogen attack.

cluster_plant Plant Cell ASM This compound-S-Methyl (Applied Prodrug) Metabolite This compound Acid (Active Metabolite) ASM->Metabolite Hydrolysis SAR Systemic Acquired Resistance (SAR) Pathway Metabolite->SAR Activation Defense Enhanced Plant Defense (e.g., PR Proteins) SAR->Defense Induction Pathogen Pathogen Attack Pathogen->Defense Inhibition cluster_workflow General Experimental Workflow start Plant Cultivation treatment This compound-S-Methyl Application (Soil Drench or Foliar Spray) start->treatment inoculation Pathogen Inoculation treatment->inoculation incubation Incubation under Controlled Conditions inoculation->incubation assessment Disease Severity Assessment incubation->assessment end Data Analysis assessment->end

References

Unraveling the Dialogue: Acibenzolar-Induced Resistance and its Cross-Talk with Plant Defense Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR). This protective state enhances a plant's defenses against a broad spectrum of pathogens. The activation of SAR by ASM is not an isolated event; it engages in a complex and dynamic cross-talk with other endogenous defense signaling pathways, primarily those mediated by jasmonic acid (JA) and ethylene (ET). Understanding this intricate communication network is paramount for developing durable and effective crop protection strategies and for the discovery of novel drug targets in agriculture.

This guide provides an objective comparison of the interplay between ASM-induced SAR and other key defense pathways, supported by experimental data. It delves into the molecular mechanisms underpinning these interactions, presents quantitative data on gene expression, and offers detailed experimental protocols for key assays.

Data Presentation: A Quantitative Look at Defense Gene Induction

The efficacy of ASM in activating the SA-mediated defense pathway is evident in the significant upregulation of Pathogenesis-Related (PR) genes. The following tables summarize the quantitative changes in gene expression observed in different plant species following ASM treatment.

Table 1: Fold Change in SA-Responsive Gene Expression in Kiwifruit (Actinidia chinensis) after Postharvest ASM Treatment. [1]

GeneFunctionFold Change (1 day after treatment)Fold Change (7 days after treatment)
PR1 Antifungal activity~3~3
PR5 Antifungal activity~3~3
DMR6 Negative regulator of SA signaling3 - 65 - 6
NIMIN2 Regulator of NPR13 - 65 - 6
WRKY70 Transcription factor in SA signaling3 - 65 - 6
BAD Benzoic acid derivative biosynthesis~25-

Table 2: Fold Change in SA-Responsive Gene Expression in Apple (Malus domestica) Seedlings after ASM Treatment. [2]

GeneFunctionFold Change (2-7 days after treatment)
PR-1 Antifungal activity~10
PR-2 β-1,3-glucanase, antifungal activity~100
PR-8 Chitinase, antifungal activity~10

The Antagonistic Dance: Salicylic Acid and Jasmonic Acid Cross-Talk

A well-established principle in plant immunity is the generally antagonistic relationship between the SA and JA signaling pathways. ASM, by activating the SA pathway, can suppress JA-responsive genes, which are crucial for defense against necrotrophic pathogens and herbivorous insects. This antagonism allows the plant to prioritize its defense response based on the nature of the attacker.

Table 3: Effect of ASM (SA Pathway Activation) on JA-Responsive Gene Expression.

Plant SpeciesJA-Responsive GeneEffect of ASM/SAReference
ArabidopsisPDF1.2Suppression--INVALID-LINK--
Tomato-Reduced expression of JA pathway--INVALID-LINK--

The Complex Conversation: Interactions with the Ethylene Pathway

The cross-talk between ASM-induced SAR and the ethylene (ET) signaling pathway is more nuanced, exhibiting both synergistic and antagonistic interactions depending on the specific context, including pathogen type and hormone concentrations.[3][4] Low concentrations of SA and ET can act synergistically to induce certain defense genes, while high concentrations often lead to antagonism.[3]

Due to the complexity and context-dependent nature of this interaction, quantitative data directly linking ASM treatment to changes in ET-responsive gene expression is less consistently reported in the literature compared to the SA-JA antagonism. However, it is understood that ET signaling is a critical modulator of SA- and JA-dependent defenses.

Mandatory Visualizations

Signaling Pathways

ASM-Induced SAR and Cross-Talk cluster_SA SA Pathway cluster_JA JA Pathway cluster_ET ET Pathway ASM This compound-S-methyl (ASM) SA Salicylic Acid (SA) ASM->SA functional analog NPR1 NPR1 SA->NPR1 activates JA Jasmonic Acid (JA) SA->JA antagonism ET Ethylene (ET) SA->ET complex interaction PR_Genes PR Gene Expression (PR1, PR2, PR5) NPR1->PR_Genes induces MYC2 MYC2 NPR1->MYC2 inhibits SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR JA->MYC2 activates JA->ET synergism/antagonism JA_Genes JA-Responsive Genes (e.g., PDF1.2) MYC2->JA_Genes induces Necrotroph_Herbivore_Defense Defense against Necrotrophs & Herbivores JA_Genes->Necrotroph_Herbivore_Defense EIN2 EIN2 ET->EIN2 activates ERF_Genes ET-Responsive Genes EIN2->ERF_Genes induces Growth_Defense_Modulation Modulation of Growth & Defense ERF_Genes->Growth_Defense_Modulation

Caption: Cross-talk between ASM-induced SA pathway and JA/ET pathways.

Experimental Workflow

Experimental_Workflow Plant_Growth Plant Material Growth (e.g., Arabidopsis, Tomato) ASM_Treatment This compound-S-methyl (ASM) Treatment (Foliar Spray or Soil Drench) Plant_Growth->ASM_Treatment Control_Treatment Control Treatment (e.g., Water, Mock Solution) Plant_Growth->Control_Treatment Pathogen_Inoculation Pathogen Inoculation (e.g., Spraying, Infiltration) ASM_Treatment->Pathogen_Inoculation Control_Treatment->Pathogen_Inoculation Sampling Tissue Sampling (Time-course) Pathogen_Inoculation->Sampling Disease_Assessment Disease Severity Assessment (Lesion size, Pathogen titer) Pathogen_Inoculation->Disease_Assessment RNA_Extraction RNA Extraction Sampling->RNA_Extraction Phytohormone_Analysis Phytohormone Quantification (LC-MS/MS) Sampling->Phytohormone_Analysis qRT_PCR Quantitative RT-PCR (Gene Expression Analysis) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Interpretation qRT_PCR->Data_Analysis Phytohormone_Analysis->Data_Analysis Disease_Assessment->Data_Analysis

References

Comparative Transcriptomic Analysis of Plant Responses to Acibenzolar and Other Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Plant Science and Drug Development

This guide provides an objective comparison of the transcriptomic changes induced in plants by Acibenzolar-S-methyl (ASM), a widely used synthetic plant activator, and other key elicitors. By summarizing quantitative data, detailing experimental protocols, and visualizing core signaling pathways, this document serves as a resource for researchers developing novel strategies for crop protection and investigating the intricacies of plant immunity.

Introduction to Plant Elicitors and this compound

Plants have evolved sophisticated immune systems to defend against pathogens. This defense can be activated by various molecules known as elicitors, which trigger a state of heightened resistance. This compound-S-methyl (ASM), also known as benzothiadiazole (BTH), is a synthetic elicitor that protects a wide range of plants against diverse pathogens. It functions as a functional analog of the natural plant defense hormone, salicylic acid (SA), activating a crucial defense pathway known as Systemic Acquired Resistance (SAR). SAR provides long-lasting, broad-spectrum protection throughout the plant, not just at the site of application.

This guide compares the transcriptomic impact of ASM with other critical elicitors:

  • Salicylic Acid (SA): The key endogenous hormone that mediates SAR.

  • Pathogen-Associated Molecular Patterns (PAMPs): Conserved molecules from pathogens, such as bacterial flagellin (flg22) and fungal chitin, that trigger a basal immune response known as PAMP-Triggered Immunity (PTI).

Understanding the similarities and differences in the genetic reprogramming induced by these molecules is vital for predicting their efficacy and mode of action.

Signaling Pathways: A Visual Overview

ASM/BTH does not have direct antimicrobial properties but instead primes the plant's defense system. It mimics salicylic acid, binding to its receptors and initiating a signaling cascade that leads to the massive transcriptional reprogramming of defense-related genes. A key player in this pathway is the protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a master regulator that, upon activation, moves to the nucleus and interacts with transcription factors to activate the expression of hundreds of defense genes, including the hallmark Pathogenesis-Related (PR) genes.

PAMPs are recognized by specific receptors on the plant cell surface, initiating a rapid signaling cascade that often involves different sets of transcription factors but can converge with the SA pathway to mount a robust defense.

Plant_Immunity_Signaling cluster_0 Elicitor Recognition cluster_1 Signal Transduction cluster_2 Transcriptional Regulation cluster_3 Immune Response ASM ASM SA_Pathway SA Accumulation & Signal Transduction ASM->SA_Pathway  Mimics SA SA SA SA->SA_Pathway PAMPs PAMPs (flg22, Chitin) Receptors Pattern Recognition Receptors (PRRs) PAMPs->Receptors PTI_Pathway PTI Signaling Cascade (MAPK, CDPKs) Receptors->PTI_Pathway NPR1 NPR1 Activation (Monomerization) SA_Pathway->NPR1 TFs WRKY & other Transcription Factors PTI_Pathway->TFs  Early Response NPR1->TFs  Nuclear  Translocation DEGs Defense Gene Expression (e.g., PR-1, PR-2, PR-5) TFs->DEGs SAR Systemic Acquired Resistance (SAR) DEGs->SAR Experimental_Workflow A Plant Growth (Controlled Conditions) B Elicitor Treatment (ASM, SA, PAMPs, Control) A->B C Time-Course Sampling (e.g., 0, 6, 24h) B->C D RNA Extraction & QC (RIN > 8) C->D E RNA-Seq Library Prep & Sequencing D->E F Bioinformatics Pipeline E->F G Read QC & Trimming F->G Start Analysis H Genome Mapping G->H I Differential Gene Expression Analysis H->I J Functional Annotation & Pathway Analysis I->J

Safety Operating Guide

Personal Protective Equipment (PPE) and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Acibenzolar, a synthetic chemical used as a fungicide and plant activator, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Adherence to strict disposal protocols is essential due to its potential hazards, including skin and eye irritation, and its high toxicity to aquatic life.[2][3]

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn.

Safe Handling Practices:

  • Avoid the formation of dust when handling solid forms of this compound.[3][4][5]

  • Work in a well-ventilated area to avoid breathing in dust, vapors, or aerosols.[6][7]

  • Prevent contact with skin, eyes, and clothing.[4][6]

  • Wash hands thoroughly with soap and water after handling the product.[6][8]

  • Keep containers tightly closed when not in use.[5][6]

  • Store in a cool, dry, secure, and well-ventilated area, away from food, drink, and animal feed.[5][6]

This compound Waste Disposal Procedure

This compound waste is considered hazardous and must not be disposed of with household garbage or into the sewer system.[2][5][9]

Step 1: Segregation and Collection

  • Collect waste this compound and materials contaminated with it in designated, suitable, and closed containers.[4]

  • Ensure containers are sturdy, leak-proof, and chemically resistant.[10]

  • Do not mix this compound waste with incompatible materials.[10][11] The Safety Data Sheet (SDS) identifies strong oxidizing agents as incompatible.[7]

  • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."[10]

Step 2: Storage

  • Store the sealed waste containers in a designated, secure area away from heat or open flames.[8]

  • Use secondary containment for all liquid wastes to prevent spills.[10]

Step 3: Arrange for Disposal

  • Dispose of the waste through a licensed industrial or commercial waste disposal facility.[6]

  • All waste shipments must be securely packaged, properly labeled, and transported by licensed carriers.[6]

  • Consult your institution's Environmental Health and Safety (EHS) department or local environmental regulatory agency for specific guidance and to schedule a waste pickup.[6][8]

Empty Container Disposal

Empty containers retain product residue and must be handled carefully.[6]

  • Decontamination : Do not reuse empty containers unless they are specifically designed for refilling.[6]

  • Rinsing : For containers that held highly toxic materials, the first three rinses must be collected and disposed of as hazardous waste.[10] For other containers, the first rinse must be collected as hazardous waste.[10] Subsequent rinses with water or a detergent solution can be managed after consulting institutional policy.[11]

  • Final Disposal : Once thoroughly rinsed and air-dried, remove or deface the label and dispose of the container in accordance with local regulations, which may include recycling or disposal in regular trash.[6][11]

Spill Cleanup and Disposal

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Control and Contain : Control the spill at its source and prevent it from spreading or entering drains, sewage systems, or any body of water.[6][12]

  • Cleanup :

    • For solid spills, scoop or sweep up the material, minimizing dust generation, and place it into a disposable, compatible container.[6][12] Wet-brushing can also be used to prevent dust clouds.[5]

    • Wash the spill area with detergent and water.[6]

    • Use additional absorbent material to collect the wash liquid and place it into the disposal container.[6][12]

  • Disposal : Seal the container holding the cleanup materials and arrange for its disposal as hazardous waste.[6][12]

  • Reporting : Report any spills or uncontrolled discharges into watercourses to the appropriate regulatory authority.[6]

Environmental Hazard Data

This compound-S-methyl, the active ingredient, is very toxic to aquatic life, which underscores the importance of preventing its release into the environment.[2][6] It is not considered to be persistent in soil or water.[5][6]

OrganismTestResultReference
Rainbow Trout96-hour LC500.88 ppm[6]
Water Flea (Daphnia magna)48-hour EC502.8 - 2.9 ppm[5][6]
Green Algae72-hour EbC501.6 mg/L[5]
Bobwhite Quail14-day Dietary LC50> 2000 ppm[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_assessment Waste Assessment cluster_spill Spill / Release cluster_container Empty Container cluster_chemical Chemical Waste cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type contain_spill 1. Contain Spill Prevent entry to drains/waterways waste_type->contain_spill Spill rinse_container 1. Triple Rinse Container waste_type->rinse_container Empty Container collect_waste 1. Collect in a suitable, sealed & labeled container waste_type->collect_waste Chemical Waste cleanup_spill 2. Clean Up Spill Use absorbent material. Minimize dust. contain_spill->cleanup_spill collect_spill_waste 3. Collect Cleanup Waste in a sealed, labeled container cleanup_spill->collect_spill_waste store_waste Store Securely in designated area collect_spill_waste->store_waste collect_rinsate 2. Collect First Rinse(s) as Hazardous Waste rinse_container->collect_rinsate dispose_container 3. Deface Label & Dispose Container per local regulations collect_rinsate->dispose_container check_compat Do NOT mix with incompatible wastes collect_waste->check_compat collect_waste->store_waste arrange_disposal Arrange for Disposal via licensed facility / EHS store_waste->arrange_disposal consult_regs ALWAYS CONSULT LOCAL/STATE/FEDERAL REGULATIONS arrange_disposal->consult_regs

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety & Logistics for Handling Acibenzolar

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe handling and disposal of Acibenzolar in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Hazard Identification & Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It can cause serious eye and skin irritation, may lead to an allergic skin reaction, and may cause respiratory irritation.[1][2] Some formulations may be flammable.[1] Always consult the specific Safety Data Sheet (SDS) for the exact formulation being used.

The following table summarizes the mandatory PPE for handling this compound.

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Chemical Splash Goggles or Face ShieldGoggles should be dust-proof and meet ANSI Z87.1 standards.[3][4] A face shield can be worn over goggles for added protection.[5]
Hands Chemical-Resistant GlovesUse unlined gloves made of materials such as nitrile rubber, butyl rubber, neoprene, or Viton.[3][4][6] Avoid leather or cotton gloves.[4][7] Wash the exterior of gloves before removal.[8]
Body Long-Sleeved Coveralls or Lab CoatClothing should be made of a non-absorbent material.[9] A chemical-resistant apron is required when handling the concentrate, mixing, or cleaning spills.[6][9]
Feet Closed-Toed Shoes & Chemical-Resistant BootsSocks and chemical-resistant boots are required.[3][6][10] Pant legs must be worn outside of boots to prevent chemicals from running inside.[6]
Respiratory NIOSH-Approved Respirator (as needed)Not typically required if work is performed with adequate engineering controls (e.g., fume hood).[3] Use a respirator with an N, R, P, or HE filter for spills or when dust/aerosols may be generated.[3]

Operational Plan: Step-by-Step Handling Protocol

A. Preparation & Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the most reliable measure.[1][11][12]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and operational.[3]

  • Area Preparation: Clear the workspace of unnecessary items. Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.[3]

  • Ignition Sources: For flammable formulations, keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment and non-sparking tools.[1][12]

B. Handling & Use

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[12][13]

  • Avoid Inhalation: Do not breathe dust, mists, or vapors.[12][14] Prevent the formation of aerosols.[1]

  • Hygiene: After handling, wash hands and other exposed skin thoroughly with soap and water, especially before using the restroom, eating, or drinking.[3][10]

C. Post-Handling & Personal Hygiene

  • Decontamination: Before leaving the work area, remove PPE carefully. Wash the outside of gloves before taking them off.[8]

  • Clothing: Remove any contaminated clothing immediately.[8][10] Wash contaminated items separately from other laundry before reuse.[6][8]

  • Hygiene: As soon as possible, wash thoroughly and change into clean clothing.[8]

Spill & Disposal Plan

A. Spill Response

  • Evacuate: Keep unnecessary personnel away from the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Remove all sources of ignition.[12]

  • Containment: Control the spill at its source. Prevent it from spreading or entering drains, sewers, or waterways.[3][13][15]

  • Clean-up: Use a non-combustible absorbent material like sand or earth to collect the spilled substance. Sweep up the material and place it into a compatible, sealed container for disposal.[3][12][15]

B. Waste Disposal

  • Containers: Do not reuse empty containers.[3][14] Triple rinse non-returnable containers and add the rinsate to the spray tank if applicable.[15]

  • Regulations: Dispose of waste containers and residues in strict accordance with all local, state, and federal environmental regulations.[3]

  • Water Contamination: Do not dispose of waste into sewers or contaminate ponds, waterways, or ditches.[13][15]

Workflow Visualization

The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final disposal.

Acibenzolar_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Disposal prep 1. Verify Engineering Controls (Fume Hood, Eyewash) don_ppe 2. Don Required PPE prep->don_ppe handle 3. Handle this compound (Weighing, Mixing, Application) don_ppe->handle decontaminate 4. Decontaminate Work Area handle->decontaminate doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe waste 7. Segregate & Dispose of Waste Properly decontaminate->waste hygiene 6. Personal Hygiene (Wash Hands & Face) doff_ppe->hygiene end End hygiene->end waste->end start Start start->prep

Caption: Workflow for safe handling of this compound.

Quantitative Data Summary

The following data is provided for reference. Consult the specific SDS for lot-specific information.

PropertyValueSource
Occupational Exposure Limit 5 mg/m³ (TWA)Syngenta[11]
Solubility in Water 7.7 mg/L (at 20°C)[14]
Vapor Pressure 1.65 x 10⁻⁶ mmHg (at 20°C)[14]
Aquatic Toxicity Very toxic to aquatic life[2]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。